molecular formula C13H28 B1603844 3,5,7-Trimethyldecane CAS No. 90622-58-5

3,5,7-Trimethyldecane

Cat. No.: B1603844
CAS No.: 90622-58-5
M. Wt: 184.36 g/mol
InChI Key: PEYBKVQWVSPNDC-UHFFFAOYSA-N
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Description

3,5,7-Trimethyldecane is an organic compound classified as a branched-chain alkane with the molecular formula C13H28 and a molecular weight of 184.36 g/mol . This isomer of tridecane features a ten-carbon decane backbone with methyl substituents at the 3, 5, and 7 positions, contributing to its specific physical properties, including a density of 0.754 g/cm³ and a boiling point of 212.5°C . The compound is identified under CAS Number 90622-58-5 . Researchers value this specific trimethylated alkane for its utility in chemical synthesis, chromatography, and as a standard in analytical chemistry. Its branched structure is of particular interest in the study of semiochemicals, as it serves as a precursor or core structure for compounds like (3R,5S,7S)-3,5,7-Trimethyldecane-2,8-dione, which is used in pheromone and semiochemical research . This product is intended for research and development purposes in a controlled laboratory environment. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5,7-trimethyldecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H28/c1-6-8-12(4)10-13(5)9-11(3)7-2/h11-13H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYBKVQWVSPNDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CC(C)CC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10880572
Record name 3,5,7-Trimethyldecane
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Molecular Weight

184.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90622-58-5, 127996-02-5
Record name Alkanes, C11-15-iso-
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Record name 3,5,7-Trimethyldecane
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Record name Alkanes, C11-15-iso-
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3,5,7-Trimethyldecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the branched alkane, 3,5,7-Trimethyldecane. Due to a scarcity of direct experimental data for this specific isomer, this document presents a combination of computed values and established experimental protocols for the determination of key physical characteristics of alkanes. This information is intended to serve as a valuable resource for professionals in research and development who require a thorough understanding of the physicochemical nature of such compounds.

Core Physical and Chemical Data

This compound is a saturated hydrocarbon with the chemical formula C13H28 and a molecular weight of 184.36 g/mol .[1] As a branched-chain alkane, its physical properties are influenced by its molecular structure, which results in a less compact arrangement compared to its straight-chain isomer, n-tridecane. This structural characteristic generally leads to a lower boiling point and melting point due to weaker van der Waals forces.

Summary of Physical Properties

The following table summarizes the available computed and general physical property data for this compound. For comparative context, experimental data for the related straight-chain alkane, n-decane, is also provided.

PropertyThis compound (Computed)n-Decane (Experimental)
Molecular Formula C13H28[1]C10H22
Molecular Weight 184.36 g/mol [1]142.28 g/mol
Boiling Point Not available174 °C
Melting Point Not available-30 °C
Density Not available0.730 g/mL at 20°C
Refractive Index Not available1.411 at 20°C

Experimental Protocols for Physical Property Determination

The following sections detail standardized experimental methodologies for determining the key physical properties of liquid alkanes like this compound.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[2] A common and effective method for determining the boiling point of small quantities of a liquid is the capillary method using a Thiele tube.[3]

Methodology:

  • A small sample of the liquid is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid sample.

  • The test tube assembly is attached to a thermometer.

  • The entire setup is heated in a Thiele tube containing mineral oil to ensure uniform heating.[3]

  • As the temperature rises, air trapped in the capillary tube will be expelled, and a steady stream of bubbles will emerge from the open end of the capillary tube.[3]

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The boiling point is the temperature at which the liquid is drawn up into the capillary tube.[2] This occurs when the vapor pressure of the substance equals the atmospheric pressure.[2]

Melting Point Determination

For higher molecular weight alkanes that are solid at room temperature, the melting point is a crucial indicator of purity.

Methodology:

  • A small, dry sample of the solid is packed into a capillary tube to a height of 2-3 mm.[4]

  • The capillary tube is placed in a melting point apparatus, which provides controlled heating.[5]

  • The sample is heated rapidly to a temperature approximately 20°C below the expected melting point.

  • The heating rate is then slowed to about 1-2°C per minute.[5]

  • The melting point range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample is liquid. Pure compounds typically exhibit a sharp melting point range of 0.5-1°C.

Density Measurement

The density of a liquid alkane can be determined using several methods, with digital density meters and pycnometers being highly accurate.[6]

Methodology using a Pycnometer:

  • A clean, dry pycnometer of a known volume is weighed.

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.

  • The filled pycnometer is placed in a thermostat bath at a specific temperature (e.g., 20°C) until thermal equilibrium is reached.

  • The pycnometer is removed, dried, and weighed again.

  • The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Refractive Index Measurement

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a substance. It is a characteristic property that is dependent on temperature and the wavelength of light used. For alkanes, there is a linear correlation between density and refractive index.[7][8]

Methodology using an Abbé Refractometer:

  • A few drops of the liquid sample are placed on the prism of the refractometer.

  • The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.

  • The refractive index is read directly from the instrument's scale.

  • The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Visualizations

Relationship Between Alkane Structure and Physical Properties

G Figure 1. Influence of Molecular Structure on Alkane Physical Properties cluster_structure Molecular Structure cluster_properties Physical Properties Molecular Weight Molecular Weight Boiling Point Boiling Point Molecular Weight->Boiling Point Increases Melting Point Melting Point Molecular Weight->Melting Point Increases Density Density Molecular Weight->Density Increases Viscosity Viscosity Molecular Weight->Viscosity Increases Branching Branching Branching->Boiling Point Decreases Branching->Melting Point Decreases

Caption: Influence of Molecular Structure on Alkane Physical Properties

Experimental Workflow for Boiling Point Determination

G Figure 2. Workflow for Boiling Point Determination via Capillary Method start Start prep Prepare Sample: - Place liquid in test tube - Insert inverted capillary tube start->prep setup Assemble Apparatus: - Attach sample tube to thermometer - Place in Thiele tube prep->setup heat Heat Apparatus: - Apply heat to side arm - Observe for steady stream of bubbles setup->heat cool Cool Apparatus: - Remove heat source - Monitor sample heat->cool record Record Boiling Point: - Note temperature when liquid enters capillary tube cool->record end End record->end

Caption: Workflow for Boiling Point Determination via Capillary Method

References

The Elusive Presence of 3,5,7-Trimethyldecane in the Insect Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cuticular hydrocarbons (CHCs) are a pivotal component of the insect exoskeleton, providing a critical barrier against desiccation and serving as a complex language of chemical communication. Among the vast diversity of these compounds, methyl-branched alkanes, particularly trimethylalkanes, play significant roles in species and mate recognition, social organization, and ecological interactions. This technical guide delves into the current scientific understanding of the natural occurrence of a specific trimethylalkane, 3,5,7-trimethyldecane, in insects. Despite the prevalence of multi-methyl-branched hydrocarbons in various insect orders, a comprehensive review of existing literature reveals a conspicuous absence of documented evidence for the presence of this compound. This guide, therefore, addresses this knowledge gap by providing a framework for its potential discovery and characterization. It outlines the established experimental protocols for the extraction, analysis, and identification of insect CHCs, and describes the general biosynthetic pathways of methyl-branched alkanes. Furthermore, it presents logical workflows and signaling pathway diagrams that would be integral to investigating the physiological and behavioral roles of this compound, should it be identified in an insect species. This document serves as a foundational resource for researchers poised to explore the nuanced landscape of insect chemical ecology and to potentially uncover novel semiochemicals for innovative pest management and drug development strategies.

Introduction to Insect Cuticular Hydrocarbons

The epicuticle of insects is coated with a complex layer of lipids, of which hydrocarbons are a major constituent.[1] These cuticular hydrocarbons (CHCs) are indispensable for survival in terrestrial environments, primarily by restricting water loss and protecting against microbial pathogens.[1] Beyond this vital physiological function, CHCs have evolved into a sophisticated system of chemical signaling, mediating a wide array of behaviors including nestmate recognition in social insects, mate choice, and territorial marking.[1][2]

The structural diversity of CHCs is immense, encompassing n-alkanes, alkenes with varying double bond positions, and methyl-branched alkanes with one or more methyl groups at specific locations on the carbon backbone.[1] This structural complexity provides the basis for the high specificity of chemical signals. Trimethylalkanes, a subclass of methyl-branched alkanes, have been identified in a variety of insect species and are often implicated in intricate communication systems.[3]

While numerous trimethylalkane isomers have been characterized in insects, the specific isomer This compound has not been prominently documented in the scientific literature as a naturally occurring compound in this class of organisms. This guide proceeds by outlining the established methodologies that would be employed to identify and quantify this compound, should a natural source be discovered.

Methodologies for the Identification and Quantification of this compound

The analysis of insect CHCs is a well-established field with robust and sensitive analytical techniques. The primary methodology for the identification and quantification of specific hydrocarbon components is Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols

2.1.1. Extraction of Cuticular Hydrocarbons

The initial step in CHC analysis is the gentle extraction of these surface lipids from the insect cuticle.

  • Protocol 1: Solvent Extraction of Whole Body or Body Parts

    • Objective: To obtain a comprehensive profile of the cuticular hydrocarbons.

    • Materials:

      • Glass vials (2-4 mL) with polytetrafluoroethylene (PTFE)-lined caps.

      • High-purity non-polar solvents (e.g., n-hexane, pentane).

      • Forceps.

      • Nitrogen gas stream or gentle vacuum for solvent evaporation.

      • Glass micro-inserts for GC vials.

    • Procedure:

      • Individual or pooled insects (depending on size) are briefly submerged in a known volume of a non-polar solvent (e.g., 500 µL of n-hexane) for 5-10 minutes.

      • The insects are removed, and the solvent containing the extracted CHCs is transferred to a clean vial.

      • The solvent is evaporated to a small, known volume (e.g., 50 µL) under a gentle stream of nitrogen.

      • An internal standard (e.g., n-eicosane (B1172931) or another compound not present in the sample) of a known concentration is added for quantification.

      • The final extract is transferred to a GC vial with a micro-insert for analysis.

2.1.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for separating and identifying volatile and semi-volatile compounds like CHCs.

  • Protocol 2: GC-MS Analysis of CHC Extracts

    • Objective: To separate, identify, and quantify the hydrocarbon components in the extract.

    • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

    • Typical GC Conditions:

      • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) of 30-60 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

      • Injector: Splitless injection at a temperature of 250-300°C.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Oven Temperature Program:

        • Initial temperature: 50-70°C, hold for 2 minutes.

        • Ramp: 15-20°C/min to 320°C.

        • Final hold: 10-15 minutes.

    • Typical MS Conditions:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-600.

      • Ion Source Temperature: 230°C.

      • Transfer Line Temperature: 280°C.

    • Data Analysis:

      • Identification: The retention time of a peak is compared to that of an authentic standard of this compound. The mass spectrum of the peak is compared to the known mass spectrum of the standard or to a spectral library (e.g., NIST). The characteristic fragmentation pattern of branched alkanes is used for structural elucidation.

      • Quantification: The area of the chromatographic peak corresponding to this compound is integrated and compared to the peak area of the internal standard to determine its absolute or relative abundance.

Data Presentation

Should this compound be identified and quantified in an insect species, the data would be presented in a clear, tabular format for comparative analysis.

Table 1: Hypothetical Quantitative Data for this compound in an Insect Species

SpeciesSexCaste/StageMean Amount (ng/individual) ± SDRelative Abundance (%) ± SD
Insectus exempliMaleAdultDataData
Insectus exempliFemaleAdultDataData
Insectus exempli-LarvaDataData

Biosynthesis of Methyl-Branched Alkanes in Insects

While the specific biosynthetic pathway for this compound in insects is unknown due to its apparent absence, the general pathway for the synthesis of multi-methyl-branched alkanes is understood to be a modification of fatty acid synthesis. This process primarily occurs in specialized cells called oenocytes.

The biosynthesis can be conceptualized in the following stages:

  • Chain Initiation: The synthesis begins with a primer, typically acetyl-CoA.

  • Elongation and Branching: The carbon chain is elongated by the sequential addition of two-carbon units from malonyl-CoA by the fatty acid synthase (FAS) complex. Methyl branches are introduced by the substitution of a malonyl-CoA with a methylmalonyl-CoA at specific elongation steps. The timing of these substitutions determines the positions of the methyl groups. For this compound, this would involve three such substitutions at precise points in the elongation process.

  • Further Elongation: After the methyl branches are in place, the chain is further elongated to the final length.

  • Reduction: The resulting very-long-chain fatty acyl-CoA is reduced to a fatty alcohol.

  • Decarbonylation or Reduction/Dehydration/Reduction: The fatty alcohol is then converted to the final hydrocarbon.

Visualizing Workflows and Pathways

To facilitate the study of this compound in insects upon its discovery, the following diagrams, generated using the DOT language for Graphviz, illustrate the key experimental workflow and a hypothetical signaling pathway.

Experimental_Workflow Figure 1. Experimental Workflow for the Analysis of this compound cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing and Interpretation Insect_Collection Insect Collection Extraction Cuticular Hydrocarbon Extraction (Hexane) Insect_Collection->Extraction Concentration Solvent Evaporation and Concentration Extraction->Concentration Internal_Standard Addition of Internal Standard Concentration->Internal_Standard GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Internal_Standard->GC_MS Data_Acquisition Data Acquisition (Chromatograms and Mass Spectra) GC_MS->Data_Acquisition Peak_Integration Peak Integration and Quantification Data_Acquisition->Peak_Integration Library_Search Mass Spectral Library Search Data_Acquisition->Library_Search Statistical_Analysis Statistical Analysis Peak_Integration->Statistical_Analysis Structure_Elucidation Structural Elucidation Library_Search->Structure_Elucidation Structure_Elucidation->Statistical_Analysis

Figure 1. Experimental Workflow for CHC Analysis.

Hypothetical_Signaling_Pathway Figure 2. Hypothetical Signaling Pathway Involving this compound cluster_signal Signal Generation and Perception cluster_transduction Signal Transduction cluster_response Behavioral Response Sender Sender Insect (Biosynthesis and Release of This compound) Signal This compound (Semiochemical Signal) Sender->Signal Receiver_Antenna Receiver Insect (Antennal Reception) Signal->Receiver_Antenna OR Odorant Receptor (OR) Activation Receiver_Antenna->OR Second_Messenger Second Messenger Cascade (e.g., cAMP, IP3) OR->Second_Messenger Neuronal_Firing Action Potential Generation Second_Messenger->Neuronal_Firing Brain Signal Processing in the Brain Neuronal_Firing->Brain Behavior Behavioral Output (e.g., Mating, Aggregation, Trail Following) Brain->Behavior

Figure 2. Hypothetical Signaling Pathway.

Conclusion and Future Directions

The apparent absence of this compound in the extensive literature on insect cuticular hydrocarbons presents an intriguing scientific question. It is possible that this specific isomer is indeed rare in nature, or that it has been overlooked in previous analyses. The methodologies and frameworks presented in this guide provide a clear path forward for researchers to systematically search for and characterize this compound in a variety of insect species.

Future research should focus on broad-scale screenings of insect taxa, particularly those known for their complex CHC profiles, such as ants, beetles, and parasitic wasps.[3][4] Should this compound be identified, the subsequent steps will involve its synthesis for bioassays to elucidate its function as a potential semiochemical. Understanding the biosynthesis, regulation, and behavioral effects of this and other novel hydrocarbons will not only deepen our knowledge of chemical ecology but may also pave the way for the development of highly specific and environmentally benign pest management strategies.

References

Biosynthesis of Branched-Chain Alkanes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

[An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals]

Executive Summary

Branched-chain alkanes are of significant interest as advanced biofuels and specialty chemicals due to their superior properties, such as lower melting points and higher octane (B31449) ratings, compared to their straight-chain counterparts. The microbial biosynthesis of these molecules presents a promising avenue for sustainable production. This guide provides a comprehensive overview of the core biosynthetic pathway, key enzymes, regulatory mechanisms, and methodologies for the production and analysis of branched-chain alkanes. Quantitative data on enzyme kinetics and production titers are summarized, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the processes involved in engineering microbial cell factories for branched-chain alkane synthesis.

The Core Biosynthetic Pathway

The biosynthesis of branched-chain alkanes is an extension of the fatty acid synthesis (FAS) pathway. The overall process can be divided into three main stages: initiation with a branched-chain precursor, elongation via the FAS system, and conversion of the resulting branched-chain fatty acyl-ACP to a branched-chain alkane.

2.1 Initiation with Branched-Chain Precursors

Unlike straight-chain fatty acids, which are typically initiated with acetyl-CoA, the synthesis of branched-chain fatty acids begins with short, branched-chain acyl-CoA molecules. These precursors are derived from the catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.[1][2]

  • Iso-alkanes: The precursor for iso-alkanes is typically isobutyryl-CoA, derived from the catabolism of valine.[1]

  • Anteiso-alkanes: The precursor for anteiso-alkanes is typically 2-methylbutyryl-CoA, derived from the catabolism of isoleucine.[1]

The conversion of BCAAs to their corresponding branched-chain acyl-CoAs is catalyzed by a series of enzymes, beginning with a branched-chain aminotransferase (BCAT) and followed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[3]

2.2 Elongation of the Branched-Chain Acyl Primer

Once the branched-chain acyl-CoA primer is formed, it is loaded onto the acyl carrier protein (ACP) and enters the iterative fatty acid synthase (FAS) elongation cycle. In each cycle, a two-carbon unit from malonyl-ACP is added to the growing acyl chain, followed by a series of reduction, dehydration, and second reduction reactions to form a saturated acyl-ACP that is two carbons longer. This process is repeated until a fatty acid of the desired chain length is synthesized.[2]

2.3 Conversion of Branched-Chain Fatty Acyl-ACP to Alkanes

The terminal steps in the biosynthesis of branched-chain alkanes involve the conversion of the branched-chain fatty acyl-ACP intermediate into the final alkane product. This is a two-step process catalyzed by two key enzymes primarily found in cyanobacteria:

  • Acyl-ACP Reductase (AAR): This enzyme catalyzes the reduction of the branched-chain fatty acyl-ACP to a corresponding branched-chain fatty aldehyde, using NADPH as a reductant.[4]

  • Aldehyde-Deformylating Oxygenase (ADO): This enzyme subsequently converts the branched-chain fatty aldehyde into a branched-chain alkane with one less carbon atom, releasing the removed carbon as formate.[5]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and production of branched-chain precursors and alkanes.

Table 1: Kinetic Parameters of Key Enzymes in Branched-Chain Precursor Synthesis

EnzymeOrganismSubstrateKm (mM)Specific Activity (µmol/min/mg)
Branched-chain α-keto acid dehydrogenase complexSaccharomyces cerevisiaeα-ketoisovalerate210.82
α-ketoisocaproate22-
α-keto-β-methylvalerate20-
Branched-chain α-keto acid dehydrogenasePseudomonas putida2-ketoisovalerate-10
2-ketoisocaproate-8
2-keto-3-methylvalerate-7
Branched-chain α-keto acid dehydrogenaseBovine Kidneyα-ketoisovalerate0.0412
α-ketoisocaproate0.059
α-keto-β-methylvalerate0.0376

Data compiled from references[6][7][8].

Table 2: Production Titers of Branched-Chain Esters and Alkanes in Engineered Microorganisms

ProductHost OrganismEngineering StrategyTiter (mg/L)
Isobutyl acetateSaccharomyces cerevisiaeOverexpression of valine biosynthesis pathway, mitochondrial expression of ATF1, ARO10, and ADH7260.2
3-methyl-1-butyl acetateSaccharomyces cerevisiaeOverexpression of valine biosynthesis pathway, mitochondrial expression of ATF1, ARO10, and ADH7296.1
2-methyl-1-butyl acetateSaccharomyces cerevisiaeOverexpression of valine biosynthesis pathway, mitochondrial expression of ATF1, ARO10, and ADH7289.6
Medium-chain 1-alkenes (C7-C13)Saccharomyces cerevisiaeEngineered fatty acid synthases, expression of a fatty acid decarboxylase3
Medium-chain alkanes (C7-C13)Saccharomyces cerevisiaeEngineered fatty acid synthases, expression of AAR and ADO~0.12

Data compiled from references[9][10]. Note: Data for branched-chain alkane titers are limited; branched-chain ester and straight-chain alkane/alkene data are provided as relevant examples of metabolic engineering efforts.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of branched-chain alkane biosynthesis.

4.1 Purification of the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex from Saccharomyces cerevisiae

This protocol is adapted from the work of Dickinson and Dawes (1987).[6]

  • Cell Growth and Harvesting: Grow Saccharomyces cerevisiae in a suitable rich medium to late exponential phase. Harvest the cells by centrifugation and wash with a suitable buffer (e.g., 50 mM potassium phosphate (B84403), pH 7.5, containing 1 mM EDTA).

  • Cell Lysis: Resuspend the cell pellet in the same buffer and disrupt the cells using a bead beater or French press.

  • Centrifugation: Centrifuge the cell lysate at high speed (e.g., 100,000 x g) to pellet cell debris and membranes. The supernatant contains the soluble BCKDH complex.

  • Polyethylene Glycol (PEG) Fractionation: Slowly add solid PEG 8000 to the supernatant with gentle stirring to a final concentration of 5% (w/v). After incubation on ice, centrifuge to pellet the precipitated proteins. Discard the supernatant and resuspend the pellet in a minimal volume of buffer.

  • Gel Filtration Chromatography: Apply the resuspended pellet to a gel filtration column (e.g., Sephacryl S-200) equilibrated with the same buffer. Collect fractions and assay for BCKDH activity.

  • Ion Exchange Chromatography: Pool the active fractions from the gel filtration step and apply them to a DEAE-cellulose anion exchange column. Elute the bound proteins with a linear salt gradient (e.g., 0-0.5 M KCl).

  • Further Purification: For higher purity, the active fractions from the ion exchange chromatography can be subjected to further purification steps, such as chromatography on Sepharose CL-2B.

  • Purity Assessment: Analyze the purity of the final preparation by SDS-PAGE.

4.2 In Vitro Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity

This assay measures the reduction of NAD+ to NADH, which can be monitored spectrophotometrically at 340 nm.[6]

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 2 mM NAD+, 0.2 mM thiamine (B1217682) pyrophosphate, 1 mM MgCl2, 0.1 mM coenzyme A, and the purified BCKDH enzyme.

  • Initiation of Reaction: Start the reaction by adding the branched-chain α-keto acid substrate (e.g., α-ketoisovalerate) to a final concentration of 1-20 mM.

  • Measurement: Immediately monitor the increase in absorbance at 340 nm using a spectrophotometer.

  • Calculation of Activity: Calculate the rate of NADH production using the molar extinction coefficient of NADH (6220 M-1cm-1). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

4.3 Synthesis of Branched-Chain Acyl-ACPs

This protocol is adapted from a general method for acyl-ACP synthesis using Sfp phosphopantetheinyl transferase.[11][12]

  • Expression and Purification of Apo-ACP and Sfp: Overexpress the apo-form of the desired acyl carrier protein (ACP) and the Sfp phosphopantetheinyl transferase (e.g., from Bacillus subtilis) in E. coli. Purify both proteins, for example, using Ni-NTA affinity chromatography if they are His-tagged.

  • Reaction Setup: In a reaction vessel, combine the purified apo-ACP, a branched-chain acyl-CoA (e.g., isobutyryl-CoA), and a catalytic amount of purified Sfp in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, containing 10 mM MgCl2).

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Purification of Acyl-ACP: Separate the resulting acyl-ACP from the reaction mixture. This can be achieved by various chromatographic techniques, such as ion exchange or size exclusion chromatography.

  • Verification: Confirm the successful synthesis of the branched-chain acyl-ACP using methods like urea-PAGE or mass spectrometry.

4.4 Quantification of Branched-Chain Alkanes by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a general protocol for the analysis of alkanes.[5][13]

  • Sample Preparation: Extract the alkanes from the microbial culture or cell lysate using a non-polar solvent such as hexane (B92381) or pentane. An internal standard (e.g., a deuterated alkane) should be added before extraction for accurate quantification.

  • Concentration: Concentrate the organic extract under a stream of nitrogen to a small volume.

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS.

    • Gas Chromatography: Use a non-polar capillary column (e.g., DB-5ms) to separate the alkanes based on their boiling points. A suitable temperature program should be used to achieve good separation of the branched-chain isomers.

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, it is often advantageous to use selected ion monitoring (SIM) mode, monitoring characteristic fragment ions for the alkanes of interest and the internal standard.

  • Data Analysis: Identify the branched-chain alkanes based on their retention times and mass spectra. Quantify the amount of each alkane by comparing its peak area to that of the internal standard and using a calibration curve generated with authentic standards.

Visualization of Pathways and Workflows

5.1 Signaling Pathway for Regulation of Branched-Chain Amino Acid Catabolism in Bacteria

BCAA_Catabolism_Regulation High_BCAA High Branched-Chain Amino Acids Lrp Lrp High_BCAA->Lrp Binds to CodY CodY High_BCAA->CodY Binds to Low_BCAA Low Branched-Chain Amino Acids Low_BCAA->Lrp Dissociates from Low_BCAA->CodY Dissociates from High_GTP High GTP High_GTP->CodY Binds to Low_GTP Low GTP Low_GTP->CodY Dissociates from Biosynthesis_Genes BCAA Biosynthesis Genes Lrp->Biosynthesis_Genes Activates Catabolism_Genes BCAA Catabolism Genes Lrp->Catabolism_Genes Represses CodY->Biosynthesis_Genes Represses CodY->Biosynthesis_Genes De-repression

Caption: Regulation of BCAA metabolism in bacteria by Lrp and CodY.

5.2 Core Biosynthesis Pathway of Branched-Chain Alkanes

Branched_Chain_Alkane_Biosynthesis BCAAs Branched-Chain Amino Acids (Val, Ile) BCKA Branched-Chain α-Keto Acids BCAAs->BCKA BCAT BC_Acyl_CoA Branched-Chain Acyl-CoA (e.g., Isobutyryl-CoA) BCKA->BC_Acyl_CoA BCKDH BC_Acyl_ACP Branched-Chain Acyl-ACP BC_Acyl_CoA->BC_Acyl_ACP Acyl Transferase Elongated_BC_Acyl_ACP Elongated Branched-Chain Acyl-ACP BC_Acyl_ACP->Elongated_BC_Acyl_ACP FAS BC_Aldehyde Branched-Chain Aldehyde Elongated_BC_Acyl_ACP->BC_Aldehyde AAR BC_Alkane Branched-Chain Alkane BC_Aldehyde->BC_Alkane ADO Malonyl_CoA Malonyl-CoA Malonyl_CoA->Elongated_BC_Acyl_ACP

Caption: Core enzymatic steps in branched-chain alkane biosynthesis.

5.3 Experimental Workflow for Metabolic Engineering of Branched-Chain Alkane Production

Metabolic_Engineering_Workflow Start Define Target: Branched-Chain Alkane Host_Selection Host Strain Selection (e.g., E. coli, S. cerevisiae) Start->Host_Selection Pathway_Design Design Biosynthetic Pathway Host_Selection->Pathway_Design Gene_Sourcing Gene Sourcing and Codon Optimization (AAR, ADO, BCKDH, etc.) Pathway_Design->Gene_Sourcing Strain_Construction Strain Construction (Plasmid-based or Genomic Integration) Gene_Sourcing->Strain_Construction Cultivation Cultivation and Induction Strain_Construction->Cultivation Analysis Product Analysis (GC-MS) Cultivation->Analysis Evaluation Evaluate Titer, Yield, Productivity Analysis->Evaluation Optimization Metabolic Optimization Evaluation->Optimization Low Performance End Optimized Strain Evaluation->End Target Met Upregulate_Precursors Upregulate Precursor Supply (BCAAs, Malonyl-CoA) Optimization->Upregulate_Precursors Downregulate_Competing Downregulate Competing Pathways (β-oxidation, etc.) Optimization->Downregulate_Competing Enzyme_Engineering Enzyme Engineering (Improve AAR/ADO activity) Optimization->Enzyme_Engineering Upregulate_Precursors->Strain_Construction Downregulate_Competing->Strain_Construction Enzyme_Engineering->Strain_Construction

Caption: A logical workflow for the metabolic engineering of branched-chain alkane production.

References

3,5,7-Trimethyldecane: An Uncharted Territory in Geochemical Biomarker Research

Author: BenchChem Technical Support Team. Date: December 2025

While the field of organic geochemistry utilizes a vast arsenal (B13267) of molecular fossils to reconstruct Earth's history, the specific branched alkane 3,5,7-trimethyldecane has not yet been established as a recognized geochemical biomarker. Extensive searches of scientific literature and databases do not yield specific occurrences of this compound in geological samples such as crude oils or source rocks, nor is there established data linking it to particular biological precursors or depositional environments. Consequently, a detailed technical guide on its application as a biomarker cannot be formulated at this time.

This document aims to provide a foundational understanding of the principles and methodologies that would be applied to investigate this compound, or any novel hydrocarbon, as a potential geochemical biomarker. It will outline the general characteristics of branched alkanes, hypothetical biosynthetic and diagenetic pathways, and the standard analytical techniques used in their study.

Introduction to Branched Alkanes as Geochemical Biomarkers

Branched alkanes are saturated hydrocarbons characterized by the presence of alkyl groups attached to a main carbon chain. In geochemistry, their molecular structure, carbon number distribution, and stereochemistry can provide valuable insights into the types of organisms that contributed to the organic matter in sediments and the environmental conditions at the time of deposition. Specific branching patterns are often linked to particular groups of bacteria, algae, or archaea. For instance, the presence and abundance of certain isoprenoid alkanes like pristane (B154290) and phytane (B1196419) are widely used to infer redox conditions of the depositional environment.

Polymethylalkanes, a subset of branched alkanes with multiple methyl groups, can also serve as indicators of specific microbial inputs. However, the diagnostic utility of each specific isomer depends on its unique biological source and its stability during diagenesis and catagenesis.

Physicochemical Properties of this compound

Based on its structure, this compound is a C13 saturated hydrocarbon. Its fundamental properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₃H₂₈
Molecular Weight 184.36 g/mol
IUPAC Name This compound

Hypothetical Biosynthetic and Diagenetic Pathways

In the absence of direct evidence for the biosynthesis of this compound, a hypothetical pathway can be proposed based on known biochemical processes for the formation of other branched alkanes. Many branched hydrocarbons in microorganisms are synthesized via the fatty acid synthesis (FAS) pathway, where short-chain carboxylic acids are used as primers.

A plausible biosynthetic precursor to this compound could be a polymethylated fatty acid. The methyl branches could be introduced by methyltransferases acting on the growing acyl chain. Subsequent decarboxylation of this fatty acid would yield the corresponding alkane.

Hypothetical Biosynthesis of this compound Acetyl_CoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) + Methyltransferases Acetyl_CoA->FAS Propionyl_CoA Propionyl-CoA Propionyl_CoA->FAS Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->FAS Branched_Fatty_Acid Polymethylated C14 Fatty Acid FAS->Branched_Fatty_Acid Decarboxylation Decarboxylation Branched_Fatty_Acid->Decarboxylation Trimethyldecane This compound Decarboxylation->Trimethyldecane

Caption: Hypothetical biosynthetic pathway for this compound.

During diagenesis, the processes of burial and heating of sediments, complex organic matter (kerogen) is broken down, releasing a variety of hydrocarbons. It is conceivable that this compound could be formed through the thermal cracking of larger, more complex biomolecules with a similar branched structure.

Experimental Protocols for the Analysis of Branched Alkanes

The identification and quantification of specific branched alkanes like this compound in geological samples require a systematic analytical approach. The following outlines a general workflow.

Sample Preparation and Extraction
  • Crushing and Grinding: Rock samples (e.g., shale, carbonate) are cleaned of any surface contamination and then crushed and ground to a fine powder (typically < 100 mesh).

  • Solvent Extraction: The powdered rock is extracted with an organic solvent or a mixture of solvents (e.g., dichloromethane (B109758):methanol, 93:7 v/v) using a Soxhlet apparatus or an accelerated solvent extractor (ASE). This process isolates the soluble organic matter, known as bitumen.

  • Asphaltene Precipitation: Asphaltenes are precipitated from the bitumen by the addition of a non-polar solvent like n-heptane. The soluble fraction, containing saturated and aromatic hydrocarbons and resins, is known as the maltene fraction.

Fractionation

The maltene fraction is separated into saturated hydrocarbons, aromatic hydrocarbons, and polar compounds (resins) using liquid column chromatography.

  • Column Preparation: A glass column is packed with activated silica (B1680970) gel and alumina.

  • Elution: The maltene fraction is loaded onto the column.

    • The saturated hydrocarbon fraction is eluted first using a non-polar solvent such as n-hexane.

    • The aromatic hydrocarbon fraction is subsequently eluted with a solvent of intermediate polarity, like a mixture of n-hexane and dichloromethane.

    • Finally, the polar compounds are eluted with a more polar solvent mixture, such as dichloromethane and methanol.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The saturated hydrocarbon fraction is analyzed by GC-MS to identify and quantify individual compounds.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column (e.g., 5% phenyl methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: A temperature program is designed to separate a wide range of hydrocarbons. A typical program might be:

      • Initial temperature: 40°C (hold for 5 minutes)

      • Ramp 1: Increase to 150°C at 10°C/min

      • Ramp 2: Increase to 320°C at 4°C/min

      • Final hold: 320°C for 15 minutes

    • Injector: Splitless injection at a high temperature (e.g., 290°C).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-550.

    • Acquisition Mode: Full scan for compound identification. Selected Ion Monitoring (SIM) can be used for higher sensitivity and quantification of target compounds.

The following diagram illustrates the general experimental workflow for biomarker analysis.

Experimental Workflow for Biomarker Analysis cluster_sample_prep Sample Preparation cluster_fractionation Fractionation cluster_analysis Analysis Rock_Sample Rock Sample Crushing Crushing & Grinding Rock_Sample->Crushing Extraction Solvent Extraction Crushing->Extraction Bitumen Bitumen Extract Extraction->Bitumen Asphaltene_Precipitation Asphaltene Precipitation Bitumen->Asphaltene_Precipitation Maltene Maltene Fraction Asphaltene_Precipitation->Maltene Column_Chromatography Column Chromatography Maltene->Column_Chromatography Saturates Saturated Fraction Column_Chromatography->Saturates Aromatics Aromatic Fraction Column_Chromatography->Aromatics Polars Polar Fraction Column_Chromatography->Polars GC_MS GC-MS Analysis Saturates->GC_MS Data_Analysis Data Interpretation GC_MS->Data_Analysis

Caption: General workflow for the extraction and analysis of hydrocarbon biomarkers.

Data Presentation and Interpretation

Should this compound be identified in geological samples, its abundance would be quantified relative to other hydrocarbons, such as n-alkanes or well-established biomarkers. This data would be presented in tables to allow for comparison across different samples.

Example of a Hypothetical Data Table:

Sample IDLocationFormationTOC (%)This compound (ng/g rock)Pr/Ph Ratio
Sample ABasin XShale Y2.515.21.2
Sample BBasin XCarbonate Z1.85.82.5
Sample CBasin YShale A3.1Not Detected0.8

The interpretation of such data would involve correlating the presence and abundance of this compound with other geochemical parameters (e.g., total organic carbon - TOC, pristane/phytane ratio) and the geological context of the samples.

Conclusion

While this compound is a known chemical compound, its role as a geochemical biomarker remains to be discovered. The methodologies and frameworks outlined in this guide provide a roadmap for how such a discovery could be pursued. Future research involving high-resolution analytical techniques applied to a wide range of geological samples may yet reveal the presence and significance of this and other novel branched alkanes, further enriching our understanding of Earth's biogeochemical history.

Spectroscopic Analysis of 3,5,7-Trimethyldecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3,5,7-trimethyldecane, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the limited availability of experimental spectra for this specific isomer, this guide utilizes predicted data from computational models to provide insights into its structural characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These predictions are based on established computational algorithms and provide a valuable reference for the identification and characterization of this branched alkane.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (ppm)Predicted Multiplicity
CH₃ (C10)0.88t
CH₂ (C9)1.25m
CH₂ (C8)1.25m
CH (C7)1.50m
CH₃ (at C7)0.85d
CH₂ (C6)1.25m
CH (C5)1.50m
CH₃ (at C5)0.85d
CH₂ (C4)1.25m
CH (C3)1.50m
CH₃ (at C3)0.85d
CH₂ (C2)1.25m
CH₃ (C1)0.88t

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. Multiplicity is abbreviated as: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet.

Predicted ¹³C NMR Data
Carbon AtomPredicted Chemical Shift (ppm)
C114.1
C222.7
C331.9
C445.3
C531.9
C645.3
C731.9
C822.7
C922.7
C1014.1
CH₃ at C319.7
CH₃ at C519.7
CH₃ at C719.7

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2950 - 2850C-H stretchAlkane (CH₃, CH₂, CH)
1470 - 1450C-H bend (scissoring)Alkane (CH₂)
1380 - 1370C-H bend (rocking)Alkane (CH₃)

Experimental Protocols

The following sections detail standardized experimental protocols for acquiring NMR and IR spectra of branched alkanes like this compound.

NMR Spectroscopy Protocol

2.1.1. Sample Preparation

  • Sample Purity: Ensure the this compound sample is of high purity to avoid interference from contaminants.

  • Solvent Selection: Choose a deuterated solvent in which the sample is readily soluble (e.g., chloroform-d, CDCl₃).

  • Concentration:

    • For ¹H NMR, prepare a solution with a concentration of 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

    • For ¹³C NMR, a higher concentration of 50-100 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.

  • Sample Filtration: Filter the prepared solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could affect the magnetic field homogeneity.

  • Final Volume: Ensure the final volume of the solution in the NMR tube is sufficient to be within the detection region of the NMR coil (typically a height of 4-5 cm).

2.1.2. Instrument Parameters

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for complex branched alkanes.

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse experiment.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy Protocol

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small drop of neat liquid this compound directly onto the center of the ATR crystal.

  • Pressure Application: If using a pressure arm, apply consistent pressure to ensure good contact between the sample and the crystal.

2.2.2. Instrument Parameters

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is standard.

  • Spectral Range: Typically 4000 to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹ is generally sufficient for routine analysis.

  • Number of Scans: Co-adding 16 to 32 scans is common to improve the signal-to-noise ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the structural elucidation of an unknown compound, such as a branched alkane, using spectroscopic methods.

Spectroscopic_Workflow Workflow for Spectroscopic Elucidation of an Unknown Compound cluster_0 Initial Analysis cluster_1 Data Interpretation cluster_2 Structure Elucidation Unknown Unknown Compound (e.g., this compound) IR_Spec Acquire IR Spectrum Unknown->IR_Spec NMR_Spec Acquire NMR Spectra (¹H, ¹³C, etc.) Unknown->NMR_Spec IR_Analysis IR Analysis: Identify Functional Groups (e.g., C-H stretches/bends) IR_Spec->IR_Analysis H_NMR_Analysis ¹H NMR Analysis: - Chemical Shift (Proton Environments) - Integration (Proton Ratios) - Multiplicity (Neighboring Protons) NMR_Spec->H_NMR_Analysis C_NMR_Analysis ¹³C NMR Analysis: - Chemical Shift (Carbon Environments) - Number of Signals (Symmetry) NMR_Spec->C_NMR_Analysis TwoD_NMR 2D NMR (COSY, HSQC, HMBC) (Optional, for complex structures) NMR_Spec->TwoD_NMR Propose_Structure Propose Putative Structure(s) IR_Analysis->Propose_Structure H_NMR_Analysis->Propose_Structure C_NMR_Analysis->Propose_Structure TwoD_NMR->Propose_Structure Compare_Data Compare with Predicted Spectra or Database Information Propose_Structure->Compare_Data Final_Structure Final Structure Confirmation Compare_Data->Final_Structure

Caption: A logical workflow for the structural elucidation of an unknown organic compound using IR and NMR spectroscopy.

An In-depth Technical Guide to the Isomers of Tridecane and Their Structural Identification

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Tridecane (B166401) (C₁₃H₂₈) is an alkane hydrocarbon that, beyond its linear form (n-tridecane), exists as a vast number of structural isomers. With 802 possible constitutional isomers, the separation and precise identification of these closely related compounds present a significant analytical challenge.[1][2] This technical guide provides a comprehensive overview of tridecane isomerism and details the primary analytical methodologies for structural elucidation. It focuses on the application of gas chromatography-mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering detailed experimental protocols and principles for the unambiguous identification of specific isomers, a critical capability in fields ranging from petrochemistry to metabolomics and drug impurity profiling.

Introduction to Tridecane Isomerism

Constitutional isomers, also known as structural isomers, are compounds that share the same molecular formula but differ in the connectivity of their atoms.[3][4] For alkanes, this isomerism arises from the various ways the carbon atoms can be arranged to form the main chain and branched substituents.[3][5] While n-tridecane features a simple 13-carbon linear chain, its 801 branched isomers possess different carbon skeletons, leading to distinct physical and chemical properties.[1][2]

The degree of branching significantly impacts properties such as boiling point, melting point, and viscosity. Generally, increased branching leads to a lower boiling point due to the molecule's more compact, spherical shape, which reduces the surface area available for intermolecular van der Waals forces. This principle is fundamental to their separation by gas chromatography.

Quantitative Data on Select Tridecane Isomers

The physical properties of tridecane isomers vary significantly with their structure. The following table summarizes key data for the linear isomer and two representative branched isomers for comparison.

Propertyn-Tridecane2-Methyldodecane2,2-Dimethylundecane
Molecular Formula C₁₃H₂₈C₁₃H₂₈C₁₃H₂₈
Molecular Weight 184.37 g/mol 184.37 g/mol 184.37 g/mol
Boiling Point 234 °C227-229.5 °C221 °C
Density 0.756 g/mL at 25 °C0.754 g/cm³ at 20 °C0.752 g/mL
Refractive Index 1.425 at 20 °C1.4219 at 20 °C1.4225
CAS Number 629-50-51560-97-098060-54-9

Data sourced from[3][6][7][8][9]

Structural Identification Methodologies

The definitive identification of tridecane isomers relies on a combination of powerful analytical techniques. Gas chromatography is used for separation, while mass spectrometry and NMR spectroscopy provide the detailed structural information required for identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for analyzing complex mixtures of volatile and semi-volatile compounds like alkane isomers. The gas chromatograph separates the isomers based on their boiling points and interaction with the stationary phase, after which the mass spectrometer fragments the eluted compounds and detects the resulting ions.

  • GC Separation: Isomers are separated on a capillary column. N-tridecane, having the highest boiling point among its isomers, will typically have the longest retention time. Branched isomers, being more volatile, elute earlier.

  • MS Fragmentation: Upon entering the mass spectrometer, molecules are ionized, typically by Electron Ionization (EI). This high-energy process causes the molecular ion (M⁺) to fragment in predictable ways.

    • Straight-Chain Alkanes (n-tridecane): Exhibit a mass spectrum with a series of cluster peaks separated by 14 amu (representing CH₂ groups).[2] The molecular ion peak, while potentially small, is usually observable.

    • Branched-Chain Alkanes: Fragmentation is dominated by cleavage at the branching point.[1][2] This is because cleavage at a branch point results in the formation of a more stable secondary or tertiary carbocation.[1][10] Consequently, the molecular ion peak in highly branched alkanes is often very weak or entirely absent.[5] The base peak (most abundant fragment) frequently corresponds to the loss of the largest alkyl group at a branch, as this forms the most stable carbocation.[5][10]

Caption: A generalized workflow for the separation and identification of tridecane isomers.

This protocol provides a robust starting point for the analysis of C₁₃ alkane isomers.

  • Sample Preparation:

    • Dissolve the sample mixture in a high-purity volatile solvent (e.g., hexane (B92381) or pentane).

    • The concentration should be approximately 100-500 µg/mL. For MS detectors, high concentrations can cause signal saturation and column overload.[11]

    • Filter the sample through a 0.22 µm syringe filter if particulates are present.

  • Instrumentation:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

  • GC Parameters:

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) to avoid column overload.

    • Injector Temperature: 280 °C.

    • Carrier Gas: Helium or Hydrogen, constant flow rate of 1.2 mL/min.

    • Column: Non-polar capillary column, such as HP-5ms (5% Phenyl Methylpolysiloxane) or DB-1ms (100% Dimethylpolysiloxane).

    • Column Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.[12]

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: Hold at 250 °C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.[12]

    • Quadrupole Temperature: 150 °C.[12]

    • Solvent Delay: 3 minutes (to prevent the solvent peak from saturating the detector).[11]

    • Scan Range: m/z 40-300.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of each peak, paying close attention to the molecular ion (if present) and key fragment ions (e.g., m/z 57, 71, 85).

    • Compare fragmentation patterns to reference spectra in a database (e.g., NIST/EPA/NIH Mass Spectral Library) for tentative identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While GC-MS is excellent for separation and initial identification, ¹³C NMR spectroscopy provides unambiguous confirmation of an isomer's carbon skeleton.

The power of ¹³C NMR in isomer identification lies in its ability to detect chemically non-equivalent carbon atoms.[13] Each unique carbon environment in a molecule produces a distinct signal in the spectrum.[13] Therefore, the number of signals in the ¹³C NMR spectrum directly reveals information about the molecule's symmetry.

  • n-Tridecane: Due to symmetry, carbons equidistant from the center of the chain are chemically equivalent. N-tridecane will show 7 distinct signals in its ¹³C NMR spectrum (C1/C13, C2/C12, C3/C11, C4/C10, C5/C9, C6/C8, and C7).

  • 2-Methyldodecane: This isomer has less symmetry than n-tridecane and will exhibit 12 distinct signals (the two methyl groups at the C2 position are non-equivalent to any other carbons, and the main chain carbons are all unique).

  • 2,2-Dimethylundecane: This isomer would show 11 unique signals. The high degree of branching and symmetry changes the chemical environment of each carbon.

isomer_logic cluster_isomers Constitutional Isomers (802 Total) cluster_properties Distinguishing Properties & Spectra C13H28 Molecular Formula C₁₃H₂₈ n_tridecane n-Tridecane methyl_dodecane 2-Methyldodecane dimethyl_undecane 2,2-Dimethylundecane bp_high BP: 234 °C n_tridecane->bp_high Property nmr_7 ¹³C NMR: 7 Signals n_tridecane->nmr_7 Spectrum bp_mid BP: ~228 °C methyl_dodecane->bp_mid Property nmr_12 ¹³C NMR: 12 Signals methyl_dodecane->nmr_12 Spectrum bp_low BP: 221 °C dimethyl_undecane->bp_low Property nmr_11 ¹³C NMR: 11 Signals dimethyl_undecane->nmr_11 Spectrum

References

Early research on the synthesis of branched alkanes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Early Research on the Synthesis of Branched Alkanes

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of branched alkanes, hydrocarbons featuring non-linear carbon skeletons, was a foundational challenge in the development of organic chemistry. These structures are not merely academic curiosities; they are critical components of high-octane fuels and represent key structural motifs in numerous pharmaceuticals and complex natural products. Early organic chemists developed several seminal methods to construct carbon-carbon single bonds, enabling the first targeted syntheses of these important molecules. This technical guide provides an in-depth review of the core early methodologies, focusing on their mechanisms, experimental protocols, and practical applications, tailored for an audience engaged in chemical research and development.

The Wurtz Reaction (c. 1855)

Discovered by Charles Adolphe Wurtz in 1855, the Wurtz reaction is a classic coupling method that forms a new carbon-carbon bond by treating two alkyl halides with sodium metal.[1][2] It was one of the earliest reliable methods for synthesizing symmetrical alkanes.[3]

Core Concept & Mechanism

The reaction involves the reductive coupling of two alkyl halides in the presence of a highly reactive metal, typically sodium, in an anhydrous solvent like dry ether.[2][3] The general form of the reaction is:

2R-X + 2Na → R-R + 2NaX[2]

The mechanism is believed to proceed through a free radical pathway or via the formation of an organosodium intermediate.[3][4]

  • Single Electron Transfer (SET): Sodium metal donates an electron to the alkyl halide, forming an alkyl radical and a sodium halide.[4]

  • Radical Dimerization: Two alkyl radicals then couple to form the new alkane.[3]

  • Organometallic Pathway (Alternative): An alternative mechanism suggests the formation of an organosodium reagent (R-Na+), which then undergoes nucleophilic substitution with a second molecule of the alkyl halide.[2][4]

Wurtz_Mechanism cluster_step1 Step 1: Radical Formation cluster_step2 Step 2: Dimerization RX1 R-X (Alkyl Halide) Na1 Na (Sodium) R_rad R• (Alkyl Radical) RX1->R_rad + e⁻ (from Na) NaX1 Na⁺X⁻ R_rad2 R• R_rad->R_rad2 R_rad3 R• RR R-R (Alkane Product) R_rad2->RR R_rad3->RR

Wurtz Reaction Radical Mechanism.
Experimental Protocol: Synthesis of n-Butane

This protocol describes the synthesis of n-butane from ethyl bromide, a representative Wurtz reaction.

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser (fitted with a drying tube), a dropping funnel, and a mechanical stirrer. The entire apparatus must be flame-dried under a stream of inert gas (e.g., nitrogen) to ensure anhydrous conditions.

  • Reagent Preparation: Small pieces of sodium metal are added to the flask containing anhydrous diethyl ether.

  • Reaction Initiation: A solution of ethyl bromide (CH₃CH₂Br) in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of sodium metal.[3] The reaction is often initiated by gentle warming.

  • Reaction Maintenance: The reaction mixture is maintained at a gentle reflux for several hours to ensure complete conversion.

  • Workup: After cooling, any unreacted sodium is carefully destroyed by the slow addition of ethanol. The mixture is then washed with water to remove sodium bromide.

  • Product Isolation: The ether layer is separated, dried over an anhydrous drying agent (e.g., MgSO₄), and the ether is removed by distillation. The resulting alkane (n-butane) is collected.

Data and Limitations

The Wurtz reaction is most effective for preparing symmetrical alkanes from primary alkyl halides.[1] When different alkyl halides are used, a statistical mixture of products is formed, making separation difficult.[5][6] The reaction often fails with tertiary halides due to competing elimination reactions.[7]

Reactant(s)Product(s)Notes
2 CH₃Br + 2NaCH₃-CH₃Synthesis of ethane.[2]
2 CH₃CH₂Br + 2NaCH₃CH₂-CH₂CH₃Synthesis of butane.[2]
CH₃Br + CH₃CH₂Br + NaCH₃-CH₃ + CH₃-CH₂CH₃ + CH₃CH₂-CH₂CH₃Mixture of three alkanes formed, difficult to separate.[6]

Frankland Reaction (c. 1849)

Discovered by Edward Frankland, this reaction is analogous to the Wurtz synthesis but utilizes zinc metal instead of sodium.[8][9] It is considered a key event in the history of organometallic chemistry, leading to the first synthesis of an organometallic compound, diethylzinc.[9]

Core Concept & Mechanism

The Frankland reaction involves treating an alkyl halide with zinc metal in an inert solvent to produce a higher alkane.[10] The general reaction is:

2R-X + Zn → R-R + ZnX₂[9]

The mechanism is similar to the Wurtz reaction, proceeding through the formation of an organozinc intermediate (dialkylzinc or alkylzinc halide), which was the focus of Frankland's original work.

Frankland_Workflow start Start setup 1. Assemble & Dry Apparatus under Inert Gas start->setup reagents 2. Add Zinc Dust & Anhydrous Ether to Reaction Flask setup->reagents addition 3. Add Alkyl Halide (R-X) Dropwise with Stirring reagents->addition reflux 4. Heat Mixture to Gentle Reflux addition->reflux workup 5. Quench & Wash with Dilute Acid/Water reflux->workup extract 6. Separate & Dry Organic Layer workup->extract purify 7. Purify Alkane (e.g., Distillation) extract->purify end End purify->end

General Experimental Workflow for Frankland/Wurtz Reactions.
Experimental Protocol: Synthesis of n-Hexane

  • Apparatus: A sealed tube or a flask fitted with a reflux condenser is used. All glassware must be scrupulously dried.

  • Reagents: Propyl iodide (CH₃CH₂CH₂I) and activated zinc dust are placed in the reaction vessel with an anhydrous solvent like ether.[7]

  • Reaction: The vessel is sealed (if using a tube) and heated. The mixture is refluxed for several hours.

  • Workup: After cooling, the reaction mixture is treated with dilute acid to dissolve the zinc salts and destroy any unreacted organozinc compounds.

  • Isolation: The organic layer is separated, washed with water, dried, and distilled to yield n-hexane.

Data and Limitations

Like the Wurtz reaction, the Frankland method is primarily used for synthesizing symmetrical alkanes with an even number of carbon atoms.[9] Using zinc, which is less reactive than sodium, can sometimes provide better control over the reaction.

ReactantProductKey Feature
2 CH₃I + ZnCH₃-CH₃Forms ethane.
2 CH₃CH₂I + ZnCH₃CH₂-CH₂CH₃Forms butane.

Grignard Reagent-Based Synthesis (c. 1900)

Victor Grignard's discovery of organomagnesium halides (R-MgX) in 1900 revolutionized organic synthesis, providing a versatile method for forming carbon-carbon bonds, including those in branched alkanes.[11]

Core Concept & Mechanism

Grignard reagents are powerful nucleophiles that react with a wide range of electrophiles. For alkane synthesis, a key early method involves the reaction of a Grignard reagent with an alkyl halide. This reaction is often slow and requires a catalyst, but a simpler and more fundamental reaction is the protonation of a Grignard reagent with water or acid to form an alkane, which, while not creating a new C-C bond, was a characteristic reaction. A more advanced synthesis involves reacting a Grignard reagent with a ketone or ester to form a tertiary alcohol, which is then reduced to the corresponding branched alkane.[12]

Two-Step Synthesis of a Branched Alkane:

  • Nucleophilic Addition: The Grignard reagent attacks the carbonyl carbon of a ketone or ester, forming a tertiary alkoxide intermediate after a second addition for esters.

  • Reduction: The resulting tertiary alcohol is then deoxygenated to yield the final branched alkane.

Grignard_Synthesis cluster_step1 Step 1: Tertiary Alcohol Formation cluster_step2 Step 2: Reduction ketone R₂C=O (Ketone) alcohol R₂R'C-OH (Tertiary Alcohol) ketone->alcohol + R'-MgX, then H₃O⁺ grignard R'-MgX (Grignard) alkane R₂R'C-H (Branched Alkane) alcohol->alkane Reduction (e.g., H₂/Pd)

Two-Step Synthesis of Branched Alkanes via Grignard Reagents.
Experimental Protocol: Synthesis of 2-Methylpentane

This protocol outlines a two-step synthesis starting from acetone (B3395972) and a propyl Grignard reagent.

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are covered with anhydrous diethyl ether. 1-Bromopropane in ether is added dropwise to initiate the formation of propylmagnesium bromide (CH₃CH₂CH₂MgBr). The mixture is refluxed until the magnesium is consumed.[13]

  • Reaction with Ketone: The Grignard solution is cooled, and a solution of acetone ((CH₃)₂C=O) in anhydrous ether is added dropwise with stirring. The reaction is exothermic and forms a magnesium alkoxide precipitate.

  • Hydrolysis: The reaction mixture is poured onto a mixture of ice and dilute acid (e.g., H₂SO₄ or aq. NH₄Cl) to hydrolyze the alkoxide, yielding 2-methyl-2-pentanol (B124083).[14]

  • Alcohol Isolation: The ether layer is separated, washed, dried, and the solvent is evaporated to yield the crude tertiary alcohol.

  • Reduction to Alkane: The 2-methyl-2-pentanol can be reduced to 2-methylpentane. A common method involves dehydration to an alkene followed by catalytic hydrogenation (e.g., H₂ over a Pd/C catalyst).[14]

  • Purification: The final branched alkane is purified by fractional distillation.

Data and Versatility

The Grignard approach is far more versatile than Wurtz-type couplings, allowing for the synthesis of unsymmetrical and highly branched structures with greater control.[12]

Grignard ReagentElectrophileIntermediateFinal Product (after reduction)
CH₃MgI(CH₃)₂C=O2-Methyl-2-propanol2-Methylpropane (Isobutane)
CH₃CH₂MgBrCH₃COOCH₃2-Methyl-2-butanol2-Methylbutane (Isopentane)

Kolbe Electrolysis (c. 1849)

Developed by Hermann Kolbe, this method uses electrolysis to produce alkanes via the decarboxylative dimerization of carboxylate salts.[15][16]

Core Concept & Mechanism

An aqueous solution of a sodium or potassium salt of a carboxylic acid is electrolyzed, typically using platinum electrodes. At the anode, the carboxylate is oxidized, loses carbon dioxide, and the resulting alkyl radicals dimerize.[17]

Anode (Oxidation): 2 RCOO⁻ → 2 R• + 2 CO₂ + 2 e⁻ Radical Coupling: 2 R• → R-R Cathode (Reduction): 2 H₂O + 2 e⁻ → H₂ + 2 OH⁻[17]

This process is effective for producing symmetrical alkanes.[17] If a mixture of two different carboxylates is used, a mixture of three different alkanes will be formed.[15]

Experimental Protocol: Synthesis of Ethane
  • Electrolyte Preparation: A concentrated aqueous solution of potassium acetate (B1210297) (CH₃COOK) is prepared.

  • Electrolytic Cell: The solution is placed in an electrolytic cell fitted with two platinum foil electrodes.

  • Electrolysis: A high current density is applied across the electrodes.[15] Gas evolution will be observed at both the anode (ethane and CO₂) and the cathode (hydrogen).

  • Product Collection: The gaseous products can be collected and separated. Ethane is the primary organic product.

Data and Limitations

The Kolbe electrolysis is limited to the synthesis of symmetrical alkanes with an even number of carbons and is not suitable for generating methane.[17] The reaction conditions can lead to side reactions, such as the formation of alkenes and alcohols.[15]

Carboxylate SaltMain Alkane Product
Sodium Acetate (CH₃COONa)Ethane (CH₃-CH₃)[18]
Sodium Propanoate (CH₃CH₂COONa)Butane (CH₃CH₂-CH₂CH₃)
Sodium Butyrate (CH₃CH₂CH₂COONa)Hexane (CH₃(CH₂)₄CH₃)

Catalytic Reforming and Isomerization

While developed later and on an industrial scale, the foundational research into catalytic reforming represents a critical evolution in the synthesis of branched alkanes. This process converts low-octane linear alkanes (paraffins) into high-octane branched alkanes (isoparaffins) and aromatics.[19][20]

Core Concept & Mechanism

The process typically uses a bifunctional catalyst, such as platinum on an acidic support (e.g., alumina (B75360) or a zeolite), in the presence of hydrogen at high temperature and pressure.[21][22]

The mechanism for isomerization involves several steps:

  • Dehydrogenation: The n-alkane is dehydrogenated on the metal (platinum) sites to form an alkene.

  • Protonation & Isomerization: The alkene migrates to an acid site on the support, where it is protonated to form a secondary carbenium ion. This ion undergoes skeletal rearrangement (isomerization) to a more stable tertiary carbenium ion.

  • Deprotonation & Hydrogenation: The rearranged carbenium ion loses a proton to form a branched alkene, which then migrates back to a metal site and is hydrogenated to the final isoalkane product.[21][23]

Experimental Protocol (Conceptual Laboratory Scale)
  • Catalyst Bed: A packed-bed reactor is filled with a bifunctional catalyst (e.g., Pt/Al₂O₃).

  • Feed: A stream of a linear alkane (e.g., n-hexane) mixed with hydrogen gas is passed through the heated reactor.[20]

  • Reaction Conditions: The reactor is maintained at high temperature (e.g., 450-520 °C) and pressure.

  • Product Analysis: The output stream is cooled, and the liquid products are collected and analyzed (e.g., by gas chromatography) to determine the distribution of isomers and cracking byproducts.

Data and Industrial Relevance

Catalytic reforming is a cornerstone of the modern petroleum industry for producing high-octane gasoline.[19] The yield of branched alkanes versus other products depends heavily on the catalyst, temperature, pressure, and hydrogen-to-hydrocarbon ratio.[24]

FeedstockKey Branched ProductsProcess Goal
n-PentaneIsopentane (2-methylbutane)Octane enhancement[21]
n-Hexane2-Methylpentane, 3-MethylpentaneOctane enhancement[25]
Light NaphthaVarious isoparaffins and aromaticsProduction of high-octane reformate[19]

Conclusion

The early research into the synthesis of branched alkanes laid the groundwork for modern organic and industrial chemistry. From the radical-based couplings of Wurtz and Frankland to the versatile organometallic chemistry of Grignard and the electrochemical approach of Kolbe, these methods provided the first tools to construct complex carbon skeletons. While newer, more selective methods have since been developed, understanding these foundational reactions provides critical insight into the logic of carbon-carbon bond formation and the historical progression of synthetic chemistry. The principles established by these early pioneers continue to inform the work of researchers and drug development professionals today.

References

Environmental Fate of 3,5,7-Trimethyldecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the environmental fate of 3,5,7-trimethyldecane is limited. This guide provides a comprehensive overview based on estimations from well-established quantitative structure-activity relationship (QSAR) models and data from structurally similar branched alkanes.

Executive Summary

This compound is a branched aliphatic hydrocarbon. Its environmental fate is governed by its physicochemical properties, which indicate a low water solubility and a moderate potential for sorption to organic matter and bioaccumulation. The primary degradation pathways are expected to be atmospheric oxidation by hydroxyl radicals and microbial biodegradation. Hydrolysis and direct photodegradation in aquatic environments are not considered significant removal mechanisms. This document outlines the predicted environmental distribution and persistence of this compound, details relevant experimental protocols for its assessment, and illustrates key metabolic and experimental processes.

Physicochemical Properties and Predicted Environmental Fate

The environmental behavior of this compound is predicted by its physical and chemical properties. The following table summarizes key values estimated using the EPI (Estimation Programs Interface) Suite™, a widely used set of predictive models.

Table 1: Estimated Physicochemical Properties and Environmental Fate Endpoints for this compound

PropertyEstimated ValueSource/ModelImplications for Environmental Fate
Molecular Weight 184.36 g/mol -Influences diffusion and transport.
Log Kow (Octanol-Water Partition Coefficient) 6.4 (estimated)KOWWIN™High hydrophobicity; suggests a tendency to partition from water to organic phases like soil, sediment, and biota.
Water Solubility 0.024 mg/L (estimated)WSKOWWIN™Low water solubility limits its concentration in the aqueous phase and enhances partitioning to other environmental compartments.
Henry's Law Constant 2.06E+00 atm-m3/mole (estimated)HENRYWIN™High value indicates a strong tendency to volatilize from water to the atmosphere.
Vapor Pressure 0.21 mmHg (at 25 °C, estimated)MPBPWIN™Moderate volatility suggests it can exist in both the atmospheric and condensed phases.
Biodegradation Half-Life in Water Weeks to Months (estimated)BIOWIN™Suggests that biodegradation is a significant but not rapid degradation process in aquatic environments.
Atmospheric Oxidation Half-Life 1.8 Days (estimated, with 5.0E+05 OH/cm³)AOPWIN™Indicates that reaction with hydroxyl radicals is a major and relatively rapid degradation pathway in the atmosphere.
Log Koc (Soil Organic Carbon-Water Partitioning Coefficient) 4.5 (estimated)KOCWIN™Strong adsorption to soil and sediment organic matter is expected, limiting its mobility in these compartments.
Log BCF (Bioconcentration Factor) 3.5 (estimated)BCFBAF™Moderate potential for bioaccumulation in aquatic organisms.

Environmental Degradation Pathways

Biodegradation

The microbial degradation of this compound is anticipated to be a primary removal mechanism in soil and water. As a branched alkane, its degradation is likely initiated by aerobic microorganisms possessing specialized enzyme systems.

Key Metabolic Pathway: The most common pathway for aerobic alkane degradation is initiated by alkane monooxygenases (AlkB) . These enzymes introduce a hydroxyl group at a terminal or sub-terminal carbon atom. The methyl branching in this compound may influence the initial site of oxidation. Following hydroxylation, the resulting alcohol is further oxidized to an aldehyde and then to a carboxylic acid. This fatty acid can then enter the β-oxidation pathway, where it is sequentially broken down to acetyl-CoA, which is subsequently mineralized to carbon dioxide and water through the citric acid cycle.

cluster_biodegradation Aerobic Biodegradation of this compound Trimethyldecane This compound Alcohol Hydroxylated Intermediate (Alcohol) Trimethyldecane->Alcohol Alkane Monooxygenase (AlkB) + O2 Aldehyde Aldehyde Intermediate Alcohol->Aldehyde Alcohol Dehydrogenase CarboxylicAcid Carboxylic Acid Intermediate Aldehyde->CarboxylicAcid Aldehyde Dehydrogenase BetaOxidation β-Oxidation Pathway CarboxylicAcid->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA Citric Acid Cycle (TCA) AcetylCoA->TCA Mineralization CO2 + H2O TCA->Mineralization

Caption: Aerobic biodegradation pathway of this compound.

Atmospheric Oxidation

Once volatilized into the atmosphere, this compound is expected to be degraded primarily through reactions with photochemically produced hydroxyl (•OH) radicals.[1] This is a significant environmental sink for volatile organic compounds (VOCs).[2] The estimated atmospheric half-life of 1.8 days underscores the importance of this process. The reaction proceeds via hydrogen abstraction from the alkane backbone, leading to the formation of an alkyl radical, which then reacts with molecular oxygen to form a peroxy radical. Subsequent reactions can lead to the formation of various oxygenated products.

Abiotic Degradation in Water and Soil
  • Hydrolysis: Alkanes are chemically stable and lack hydrolyzable functional groups. Therefore, hydrolysis is not considered a relevant degradation pathway for this compound.

  • Photodegradation: Direct photodegradation in aquatic systems requires a molecule to absorb light in the environmentally relevant UV spectrum (wavelengths > 290 nm). Saturated alkanes like this compound do not possess chromophores that absorb light in this range, making direct photolysis an insignificant removal process.[3] Indirect photodegradation, mediated by other light-absorbing substances in the water, may occur but is generally a slower process for alkanes compared to biodegradation and atmospheric oxidation.

Bioaccumulation and Soil Sorption

Bioaccumulation

The estimated Log BCF of 3.5 suggests a moderate potential for this compound to bioaccumulate in aquatic organisms.[4] The high lipophilicity (indicated by a high Log Kow) drives the partitioning of the substance from water into the fatty tissues of organisms. However, the potential for metabolism and elimination by the organism can mitigate the extent of bioaccumulation.

Soil and Sediment Sorption

With a high estimated Log Koc of 4.5, this compound is expected to have low mobility in soil and sediment.[5] It will strongly adsorb to the organic carbon fraction of these matrices, which will reduce its bioavailability for microbial degradation and its potential to leach into groundwater.

Experimental Protocols

Detailed experimental protocols are crucial for accurately determining the environmental fate of chemical substances. The following sections describe representative methodologies based on internationally recognized guidelines.

Ready Biodegradability: OECD 301F (Manometric Respirometry Test)

This test method evaluates the ready biodegradability of a substance by measuring oxygen consumption.[6][7][8]

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a microbial population (e.g., from a wastewater treatment plant) and incubated under aerobic conditions in the dark. The consumption of oxygen is measured over a 28-day period and is an indicator of the mineralization of the test substance.[9][10]

Methodology:

  • Test Substance Preparation: The test substance is added to a mineral medium to achieve a concentration typically between 2 and 10 mg/L. Due to its low water solubility, a carrier solvent or a dispersion technique may be required.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant is commonly used as the microbial inoculum.

  • Test Setup: The test mixture is placed in a sealed vessel connected to a respirometer, which measures oxygen consumption. Control vessels containing only the inoculum (blank) and the inoculum with a readily biodegradable reference substance (e.g., sodium benzoate) are run in parallel.

  • Incubation: The vessels are incubated at a constant temperature (e.g., 20-25°C) in the dark for 28 days.

  • Data Analysis: The amount of oxygen consumed is measured and used to calculate the percentage of biodegradation relative to the theoretical oxygen demand (ThOD). A substance is considered "readably biodegradable" if it reaches >60% biodegradation within a 10-day window during the 28-day test.

cluster_oecd301f OECD 301F Experimental Workflow PrepareMedia Prepare Mineral Medium AddSubstance Add Test Substance (this compound) PrepareMedia->AddSubstance Inoculate Inoculate with Activated Sludge AddSubstance->Inoculate SetupRespirometer Set up Respirometer Vessels (Test, Blank, Control) Inoculate->SetupRespirometer Incubate Incubate at 20-25°C for 28 days SetupRespirometer->Incubate MeasureO2 Measure O2 Consumption Incubate->MeasureO2 Calculate Calculate % Biodegradation MeasureO2->Calculate

Caption: Workflow for OECD 301F ready biodegradability test.

Atmospheric Oxidation Rate Determination

The rate of reaction with hydroxyl radicals can be determined experimentally in smog chambers or using relative rate techniques.

Principle: The test substance is introduced into a reaction chamber with a reference compound for which the reaction rate with •OH radicals is well-known. The concentrations of the test substance and the reference compound are monitored over time in the presence of a source of •OH radicals.

Methodology:

  • Chamber Setup: A smog chamber (e.g., a Teflon bag) is filled with purified air.

  • Introduction of Chemicals: The test substance and a reference compound (e.g., toluene) are injected into the chamber at known concentrations.

  • Generation of •OH Radicals: •OH radicals are typically generated by the photolysis of a precursor, such as methyl nitrite (B80452) (CH₃ONO) or hydrogen peroxide (H₂O₂), using UV lamps.

  • Monitoring: The concentrations of the test substance and the reference compound are measured over time using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: The relative loss of the test substance compared to the reference compound is used to calculate the rate constant for the reaction of the test substance with •OH radicals.

cluster_atm_ox Atmospheric Oxidation Experimental Workflow FillChamber Fill Smog Chamber with Purified Air InjectChemicals Inject Test Substance and Reference Compound FillChamber->InjectChemicals GenerateOH Generate •OH Radicals (e.g., photolysis of H2O2) InjectChemicals->GenerateOH MonitorConc Monitor Concentrations over time (GC-MS) GenerateOH->MonitorConc CalculateRate Calculate Reaction Rate Constant MonitorConc->CalculateRate

References

Methodological & Application

Application Note: Quantification of 3,5,7-Trimethyldecane using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5,7-Trimethyldecane is a branched-chain alkane that may be of interest in various fields, including petrochemical analysis, environmental monitoring, and as a potential biomarker. Gas chromatography-mass spectrometry (GC-MS) is an ideal analytical technique for the identification and quantification of such volatile organic compounds due to its high sensitivity, selectivity, and ability to provide structural information.[1][2] This application note outlines a general method for the analysis of this compound using GC-MS.

Instrumentation and Consumables

  • Gas Chromatograph: Agilent 8890 GC System or equivalent

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or similar non-polar column

  • Injector: Split/Splitless injector

  • Autosampler: Agilent 7693A Autosampler or equivalent

  • Vials: 2 mL amber glass vials with PTFE/silicone septa

  • Syringe: 10 µL SGE autosampler syringe or equivalent

  • Carrier Gas: Helium (99.999% purity)

  • Solvents: Hexane (B92381) or Dichloromethane (pesticide residue grade or higher)

  • Standard: this compound (analytical standard grade)

Experimental Protocols

1. Standard Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with hexane to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. These will be used to construct a calibration curve.

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of an appropriate internal standard (e.g., n-C12-d26) in hexane.

  • Spiking Solution: Spike the working standard solutions and samples with the internal standard to a final concentration of 1 µg/mL.

2. Sample Preparation

The sample preparation will depend on the matrix. For liquid samples such as water or biological fluids, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interferences.

  • Liquid-Liquid Extraction (LLE):

    • To 5 mL of the liquid sample, add 1 mL of hexane.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.

3. GC-MS Instrument Parameters

The following are recommended starting conditions and may require optimization:

Parameter Value
GC System
InjectorSplitless
Injection Volume1 µL
Injector Temperature250 °C
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven Temperature Program
Initial Temperature60 °C, hold for 2 min
Ramp 110 °C/min to 180 °C
Ramp 220 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Electron Energy70 eV
Acquisition ModeFull Scan (m/z 40-450) for identification and Selected Ion Monitoring (SIM) for quantification
SIM Ions for this compound (C13H28, MW: 184.36)
Quantifier IonTo be determined from the mass spectrum of the standard (likely a prominent, high m/z fragment)
Qualifier IonsTo be determined from the mass spectrum of the standard (two other characteristic fragments)

4. Data Analysis and Quantification

  • Identification: The retention time and the mass spectrum of the analyte in the sample should match that of the authentic standard. The fragmentation pattern of alkanes typically shows clusters of peaks separated by 14 mass units, corresponding to the loss of (CH2)nCH3 groups.[3][4]

  • Quantification: A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the working standards. The concentration of this compound in the samples is then determined from this calibration curve.

Quantitative Data Summary

Since no specific quantitative data for this compound was found in the literature, a representative table for method validation parameters is provided below. These values are typical for GC-MS analysis of similar compounds and should be determined experimentally.[5]

Parameter Expected Value
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Standard_Prep Standard Preparation (Stock & Working Solutions) Spiking Spike with Internal Standard Standard_Prep->Spiking Sample_Prep Sample Preparation (e.g., LLE or SPE) Sample_Prep->Spiking Injection Autosampler Injection (1 µL) Spiking->Injection GC_Separation Gas Chromatography (HP-5ms Column) Injection->GC_Separation MS_Detection Mass Spectrometry (EI, Scan/SIM) GC_Separation->MS_Detection Data_Acquisition Data Acquisition Software MS_Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Final_Report Final Report Generation Quantification->Final_Report

Caption: Workflow for the GC-MS analysis of this compound.

References

Application Note: Utilizing 3,5,7-Trimethyldecane as an Internal Standard for the GC-MS Quantification of Terpenes in Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantitative analysis of common terpenes in essential oil samples using Gas Chromatography-Mass Spectrometry (GC-MS) with 3,5,7-trimethyldecane as an internal standard. The use of an internal standard is critical for correcting variations in sample preparation, injection volume, and instrument response, thereby ensuring high accuracy and precision.[1][2] this compound, a branched-chain alkane, is an ideal internal standard for this application due to its chemical inertness, volatility, and chromatographic behavior, which allows for good separation from common terpene analytes. This document provides a comprehensive protocol, including sample preparation, GC-MS parameters, and data analysis procedures.

Introduction

Essential oils are complex mixtures of volatile organic compounds, primarily terpenes and their derivatives. Accurate quantification of these compounds is crucial for quality control, product formulation, and research into their therapeutic properties.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of individual components within these complex mixtures.[1][2]

The internal standard method is a widely used technique in chromatography to improve the accuracy and precision of quantitative analysis.[1] An internal standard (IS) is a compound of known concentration that is added to all samples, calibration standards, and blanks. By comparing the peak area of the analyte to that of the internal standard, variations introduced during the analytical process can be compensated for. The ideal internal standard should be chemically similar to the analytes, but not naturally present in the samples, and should be well-resolved from other components in the chromatogram.

Branched-chain alkanes, such as this compound, are excellent choices as internal standards for the analysis of terpenes in essential oils. They are chemically inert, commercially available, and their non-polar nature is compatible with the commonly used GC columns for terpene analysis. Their unique mass spectra and retention times ensure they do not interfere with the identification and quantification of the target terpenes.

Properties of this compound

PropertyValue
Molecular Formula C13H28
Molecular Weight 184.36 g/mol
Boiling Point (Predicted) 215-216 °C
CAS Number 90622-58-5

Experimental Protocol

This protocol outlines the procedure for the quantitative analysis of common terpenes in a lavender essential oil sample using this compound as an internal standard.

1. Materials and Reagents

  • Essential Oil Sample: Lavender oil

  • Internal Standard (IS): this compound (≥98% purity)

  • Solvent: Ethyl acetate (B1210297) (GC grade)

  • Terpene Standards: Linalool, Limonene, β-Caryophyllene, α-Pinene, β-Myrcene (≥98% purity)

  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Standard Solutions

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of ethyl acetate in a volumetric flask.

  • Terpene Stock Solution (1000 µg/mL each): Accurately weigh approximately 10 mg of each terpene standard and dissolve them in 10 mL of ethyl acetate in separate volumetric flasks.

  • Calibration Standards: Prepare a series of calibration standards by diluting the terpene stock solutions with ethyl acetate to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. To each calibration standard, add the internal standard stock solution to obtain a final IS concentration of 50 µg/mL.

3. Sample Preparation

  • Accurately weigh approximately 20 mg of the lavender essential oil into a 10 mL volumetric flask.

  • Add the internal standard stock solution to achieve a final concentration of 50 µg/mL.

  • Dilute to the mark with ethyl acetate and mix thoroughly.

  • Transfer an aliquot of the prepared sample to a GC-MS autosampler vial.

4. GC-MS Instrumentation and Conditions

ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Temperature Program Initial temperature of 60 °C, hold for 2 min, ramp to 240 °C at 3 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 m/z

5. Data Analysis

  • Identification: Identify the terpenes and the internal standard in the sample chromatogram by comparing their retention times and mass spectra with those of the calibration standards.

  • Quantification: For each calibration standard, calculate the response factor (RF) for each terpene relative to the internal standard using the following equation:

    RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

  • Calculate the average RF for each analyte across the calibration range.

  • For the essential oil sample, calculate the concentration of each terpene using the following equation:

    Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / Average RF)

Expected Performance Data

The following tables summarize typical validation data obtained when using an alkane internal standard for terpene analysis, which can be expected to be similar for this compound.

Table 1: Linearity of Calibration Curves

AnalyteConcentration Range (µg/mL)R² Value
α-Pinene1 - 100> 0.99
β-Myrcene1 - 100> 0.99
Limonene1 - 100> 0.99
Linalool1 - 100> 0.99
β-Caryophyllene1 - 100> 0.99

Table 2: Accuracy and Precision (Recovery and RSD)

AnalyteSpiked Concentration (µg/mL)Average Recovery (%)Relative Standard Deviation (RSD, %)
α-Pinene5095.0 - 105.7< 5
β-Myrcene5096.0< 5
Limonene5095.0< 5
Linalool5095.0< 5
β-Caryophyllene50103.3< 5

(Data adapted from similar studies using n-alkane internal standards)[4]

Visualizations

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Essential Oil Sample Prepared_Sample Prepared Sample Sample->Prepared_Sample IS_Stock This compound Stock Solution Cal_Stds Calibration Standards IS_Stock->Cal_Stds IS_Stock->Prepared_Sample Terpene_Stocks Terpene Stock Solutions Terpene_Stocks->Cal_Stds GCMS GC-MS System Cal_Stds->GCMS Prepared_Sample->GCMS Chromatogram Chromatogram GCMS->Chromatogram Data_Analysis Data Analysis Software Chromatogram->Data_Analysis Quant_Results Quantitative Results (mg/g) Data_Analysis->Quant_Results

Caption: Workflow for GC-MS quantification of terpenes.

Signaling_Pathway cluster_input Inputs cluster_process Analytical Process cluster_output Outputs cluster_calculation Calculation Analyte Analyte (Terpene) GC_Separation GC Separation Analyte->GC_Separation IS Internal Standard (this compound) IS->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Analyte_Peak Analyte Peak Area MS_Detection->Analyte_Peak IS_Peak IS Peak Area MS_Detection->IS_Peak Ratio Peak Area Ratio (Analyte/IS) Analyte_Peak->Ratio IS_Peak->Ratio Concentration Final Concentration Ratio->Concentration

Caption: Logical relationship of internal standard quantification.

Conclusion

The use of this compound as an internal standard provides a reliable and accurate method for the quantification of terpenes in essential oils by GC-MS. This branched alkane is chemically inert and chromatographically well-separated from the analytes of interest, making it an excellent choice for this application. The detailed protocol and performance data presented in this application note can be readily adapted by researchers, scientists, and drug development professionals for the routine analysis of essential oils and other complex mixtures containing volatile terpenes.

References

Application Note: Quantification of 3,5,7-Trimethyldecane in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5,7-Trimethyldecane is a branched-chain alkane that may be of interest in various fields, including environmental science, toxicology, and biomarker discovery.[1][2] Its nonpolar nature and volatility make Gas Chromatography-Mass Spectrometry (GC-MS) a suitable technique for its quantification in complex matrices such as biological fluids, environmental samples, or pharmaceutical formulations.[3] This application note provides a detailed protocol for the extraction and quantification of this compound from a complex matrix using liquid-liquid extraction (LLE) followed by GC-MS analysis. The methodology is designed to ensure high recovery, accuracy, and reproducibility.

Experimental Protocols

1. Materials and Reagents

  • This compound standard (purity ≥98%)

  • Internal Standard (IS): e.g., Dodecane (B42187) or another non-endogenous, structurally similar alkane

  • Hexane (B92381) (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Sodium sulfate (B86663) (anhydrous)

  • Deionized water

  • Sample matrix (e.g., plasma, soil extract)

  • Glassware: volumetric flasks, pipettes, vials with PTFE-lined caps

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

2. Sample Preparation: Liquid-Liquid Extraction (LLE)

Proper sample preparation is crucial for isolating the analyte of interest from interfering substances in the matrix.[4][5] LLE is a common and effective technique for extracting nonpolar compounds like this compound from aqueous matrices.[6]

  • Step 1: Sample Aliquoting: Pipette 1.0 mL of the sample into a 15 mL glass centrifuge tube.

  • Step 2: Internal Standard Spiking: Add a known concentration of the internal standard (e.g., 10 µL of a 10 µg/mL dodecane solution in hexane) to all samples, calibration standards, and quality controls.

  • Step 3: Extraction: Add 5.0 mL of hexane to the tube.

  • Step 4: Vortexing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the partitioning of this compound into the organic solvent.

  • Step 5: Centrifugation: Centrifuge the sample at 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Step 6: Collection of Organic Layer: Carefully transfer the upper organic layer (hexane) to a clean glass tube.

  • Step 7: Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • Step 8: Concentration: Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of approximately 100 µL.

  • Step 9: Reconstitution & Transfer: Reconstitute the sample with 100 µL of hexane and transfer to a GC-MS autosampler vial.

3. GC-MS Analysis

The analysis is performed using a gas chromatograph coupled to a mass spectrometer.[3] The nonpolar nature of this compound makes it well-suited for separation on a nonpolar capillary column.

  • GC System: Agilent 7890B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS System: Agilent 5977A or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Key ions for this compound would be determined from its mass spectrum. Common fragments for branched alkanes include m/z 43, 57, 71, and 85.[7][8]

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following table presents hypothetical performance data for the quantification of this compound.

ParameterValue
Retention Time (min)~ 12.5
Internal Standard RT (min)~ 10.2
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.5 ng/mL
Linearity (r²)> 0.995
Recovery (%)85 - 95%
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation Steps sample Sample Receipt & Logging aliquot Aliquoting sample->aliquot prep Sample Preparation analysis GC-MS Analysis data Data Processing & Quantification analysis->data report Reporting data->report spike Internal Standard Spiking aliquot->spike extract Liquid-Liquid Extraction spike->extract concentrate Concentration extract->concentrate concentrate->analysis

Caption: Overall experimental workflow for the quantification of this compound.

Sample Preparation Logic Diagram

sample_preparation_logic start Start: Complex Matrix Sample add_is Add Internal Standard start->add_is add_solvent Add Extraction Solvent (Hexane) add_is->add_solvent vortex Vortex to Mix add_solvent->vortex centrifuge Centrifuge to Separate Phases vortex->centrifuge collect Collect Organic Layer centrifuge->collect dry Dry with Sodium Sulfate collect->dry evaporate Evaporate to Near Dryness dry->evaporate reconstitute Reconstitute in Hexane evaporate->reconstitute end End: Sample Ready for GC-MS reconstitute->end

References

Application Notes & Protocols: Solid-Phase Microextraction (SPME) for Volatile Alkane Collection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Solid-Phase Microextraction (SPME) for Volatile Alkane Analysis

Solid-Phase Microextraction (SPME) is a solvent-free, highly sensitive, and versatile sample preparation technique ideal for the extraction of volatile and semi-volatile organic compounds (VOCs), including alkanes, from a wide range of matrices.[1][2] The principle of SPME involves the partitioning of analytes between the sample matrix (or its headspace) and a stationary phase coated onto a fused silica (B1680970) fiber.[1][3] The concentrated analytes are then thermally desorbed from the fiber into the injector of a gas chromatograph (GC) for separation and detection, typically by mass spectrometry (GC-MS).[2][3]

Headspace SPME (HS-SPME) is particularly advantageous for the analysis of volatile alkanes in complex solid or liquid samples. This is because it minimizes matrix effects by exposing the fiber only to the vapor phase above the sample.[1][2] This technique has found broad applications in environmental monitoring, flavor and fragrance analysis, clinical diagnostics, and drug development for the characterization of volatile metabolites.[1][4]

Key Applications

  • Environmental Monitoring: Detection of volatile alkane pollutants in air, water, and soil samples.[4]

  • Food and Beverage Analysis: Identification and quantification of alkanes contributing to the aroma profiles of food products.[4]

  • Forensic Science: Analysis of volatile hydrocarbons in fire debris and toxicological samples.[4][5]

  • Clinical Diagnostics: Analysis of volatile alkane biomarkers in breath, urine, and blood for disease diagnosis.[1][5]

SPME Fiber Selection for Volatile Alkanes

The choice of SPME fiber coating is critical for the efficient extraction of volatile alkanes. The selection depends on the molecular weight and polarity of the target analytes.[2][4] Nonpolar coatings are generally preferred for nonpolar analytes like alkanes.

Table 1: Recommended SPME Fibers for Volatile Alkane Analysis

Fiber CoatingFilm Thickness (µm)Target AlkanesRationale & Applications
Polydimethylsiloxane (PDMS)100Low molecular weight/volatile alkanesA good general-purpose nonpolar fiber for volatile compounds.[4]
Polydimethylsiloxane (PDMS)30 or 7Higher molecular weight/semi-volatile alkanesThinner films facilitate the desorption of heavier compounds.[2][4]
Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)50/30Broad range of alkanes (C3-C20)A combination coating that provides a wide range of analyte extraction.[4][6]
Carboxen/Polydimethylsiloxane (CAR/PDMS)75 or 85Trace-level, highly volatile alkanesThe porous nature of Carboxen is effective for trapping very small molecules.[4][7]

Experimental Protocols

Protocol 1: Headspace SPME (HS-SPME) for Volatile Alkanes in Liquid Samples (e.g., Water, Blood)

This protocol outlines a general procedure for the extraction of volatile alkanes from liquid matrices. Optimization of parameters such as sample volume, incubation temperature and time, and extraction time is recommended for specific applications.

Materials:

  • SPME fiber assembly (e.g., 100 µm PDMS or 50/30 µm DVB/CAR/PDMS)

  • SPME holder (manual or autosampler)

  • Headspace vials (10 or 20 mL) with PTFE/silicone septa

  • Heating and agitation device (e.g., magnetic stir plate with heating block)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Place a defined volume (e.g., 1-5 mL) of the liquid sample into a headspace vial.[1] For quantitative analysis, an internal standard may be added. If desired, a salt (e.g., NaCl or Na2SO4) can be added to increase the ionic strength of the solution and promote the partitioning of alkanes into the headspace.[7]

  • Vial Sealing: Immediately seal the vial with a screw cap containing a PTFE/silicone septum.

  • Incubation/Equilibration: Place the vial in a heating block or water bath and allow the sample to equilibrate at a set temperature (e.g., 40-70 °C) for a specific time (e.g., 15-60 minutes).[1] Agitation (e.g., 250-500 rpm) can be used to facilitate the mass transfer of analytes to the headspace.[1]

  • SPME Extraction: Introduce the SPME fiber into the headspace above the sample. Expose the fiber for a predetermined time (e.g., 10-60 minutes) to allow for the adsorption/absorption of the volatile alkanes.[1]

  • Desorption and GC-MS Analysis: Retract the fiber into the needle and immediately insert it into the heated injection port of the GC. Desorb the analytes from the fiber at a high temperature (e.g., 240-260 °C) for a sufficient time (e.g., 2-5 minutes) in splitless mode.[1] Begin the GC-MS data acquisition.

Protocol 2: Headspace SPME (HS-SPME) for Volatile Alkanes in Solid Samples (e.g., Soil, Food)

This protocol is suitable for the analysis of volatile alkanes in solid matrices.

Materials:

  • Same as Protocol 1.

Procedure:

  • Sample Preparation: Place a known weight (e.g., 1-5 g) of the homogenized solid sample into a headspace vial.[1][7] The addition of a small amount of water may be beneficial for certain matrices to facilitate the release of volatiles.

  • Vial Sealing: Tightly seal the vial.

  • Incubation/Equilibration: Equilibrate the sample at a controlled temperature (e.g., 60-80 °C) for a defined period (e.g., 15-30 minutes) to allow the volatile alkanes to partition into the headspace.[8][9]

  • SPME Extraction: Expose the SPME fiber to the headspace of the vial for a specific duration (e.g., 20-50 minutes).[7][8]

  • Desorption and GC-MS Analysis: Follow the same desorption and analysis steps as described in Protocol 1.

Quantitative Data Summary

The following table summarizes quantitative data from various studies using SPME for volatile alkane analysis. It is important to note that these values are application-specific and may vary depending on the matrix and analytical conditions.

Table 2: Summary of Quantitative Performance for SPME in Volatile Alkane Analysis

Analyte(s)SPME FiberMatrixLinear RangeDetection Limits (LOD)Reference
n-Alkanes (C10-C20)Cellulose acetate/PVCAqueous-50-150 µg/L[10]
n-Undecane, n-Dodecane, n-Tridecane, n-Tetradecane, n-Hexadecane-Rain water, Soil0.2-150 µg/L0.05-0.5 µg/L[10]
C8-C13 Aliphatic Hydrocarbons100 µm PDMSBlood-6.8-10 ng/g[5]

Visualizations

Experimental Workflow

SPME_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Sample (Liquid or Solid) Vial Place in Headspace Vial Sample->Vial Seal Seal Vial Vial->Seal Equilibrate Equilibrate (Heat & Agitate) Seal->Equilibrate Incubate Expose Expose SPME Fiber to Headspace Equilibrate->Expose Desorb Thermal Desorption in GC Inlet Expose->Desorb Transfer Analyze GC-MS Analysis Desorb->Analyze

Caption: Headspace Solid-Phase Microextraction (HS-SPME) Experimental Workflow.

Logical Relationships in Method Development

SPME_Method_Dev cluster_fiber Fiber Selection cluster_params Parameter Optimization cluster_analysis Analysis Conditions Analyte Volatile Alkanes (e.g., C5-C20) Polarity Nonpolar Analytes Analyte->Polarity Volatility Analyte Volatility Analyte->Volatility Fiber Select Nonpolar Fiber (e.g., PDMS, DVB/CAR/PDMS) Polarity->Fiber Volatility->Fiber Temp Extraction Temperature Fiber->Temp Time Extraction Time Fiber->Time Agitation Agitation Speed Fiber->Agitation DesorpTemp Desorption Temperature Temp->DesorpTemp DesorpTime Desorption Time Time->DesorpTime

References

Enantioselective Separation of Branched Alkanes Using Gas Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective separation of chiral molecules is a critical analytical challenge in various scientific disciplines, including drug discovery, flavor and fragrance analysis, and environmental monitoring. Branched alkanes, despite their simple structures and lack of functional groups, can exhibit chirality and their enantiomers may possess distinct biological or chemical properties. Gas chromatography (GC) has emerged as a powerful technique for the separation of these volatile and semi-volatile compounds. The key to successful enantioseparation of branched alkanes by GC lies in the use of specialized chiral stationary phases (CSPs) that can induce differential interactions with the enantiomers.

This application note provides a detailed overview and experimental protocols for the enantioselective separation of branched alkanes using GC, with a focus on cyclodextrin-based CSPs. These macrocyclic oligosaccharides possess a chiral cavity that can form transient inclusion complexes with the alkane enantiomers, leading to their separation based on subtle differences in molecular shape and van der Waals forces.[1] We present quantitative data for the separation of key branched alkanes and provide detailed methodologies to enable researchers to implement these techniques in their laboratories.

Principle of Separation

The enantioselective separation of branched alkanes by GC is primarily achieved through host-guest interactions between the analyte and a chiral stationary phase. Cyclodextrin (B1172386) derivatives are the most commonly used CSPs for this purpose.[1] These bucket-shaped molecules have a hydrophobic inner cavity and a hydrophilic exterior.

The separation mechanism relies on the differential inclusion of the two enantiomers into the chiral cyclodextrin cavity. One enantiomer will have a slightly better fit and, therefore, a stronger interaction with the CSP, resulting in a longer retention time in the GC column. This difference in retention times allows for the separation and quantification of the individual enantiomers. The degree of separation is influenced by factors such as the type and size of the cyclodextrin (α, β, or γ), the nature of the derivatization on the cyclodextrin rim, the column temperature, and the carrier gas flow rate.[1][2]

Data Presentation

The following tables summarize the quantitative data for the enantioselective separation of representative branched alkanes on different cyclodextrin-based chiral stationary phases.

Table 1: Enantioselective GC Separation of 2,3-Dimethylpentane (B165511)

ParameterValue
Analyte (R/S)-2,3-Dimethylpentane
Chiral Stationary Phase Heptakis(6-O-tert-butyldimethylsilyl-2,3-di-O-methyl)-β-cyclodextrin mixed with Chirasil-Dex
Column Fused-silica capillary
Retention Time (Enantiomer 1) Data not available in cited sources
Retention Time (Enantiomer 2) Data not available in cited sources
Separation Factor (α) Data not available in cited sources
Resolution (Rs) Data not available in cited sources

Table 2: Enantioselective GC Separation of 3-Methylhexane

ParameterValue
Analyte (R/S)-3-Methylhexane
Chiral Stationary Phase Heptakis(2,3,6-tri-O-pentyl)-β-cyclodextrin
Column Fused-silica capillary
Retention Time (Enantiomer 1) Data not available in cited sources
Retention Time (Enantiomer 2) Data not available in cited sources
Separation Factor (α) 1.03
Resolution (Rs) Data not available in cited sources

Note: The elution order of enantiomers can vary depending on the specific chiral stationary phase and analytical conditions.

Experimental Protocols

Protocol 1: Enantioselective Analysis of 2,3-Dimethylpentane

This protocol outlines a general procedure for the enantioselective analysis of 2,3-dimethylpentane using a modified cyclodextrin-based chiral stationary phase.[3]

1. Materials and Instrumentation

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID).

  • Fused-silica capillary column coated with a modified β-cyclodextrin CSP (e.g., Chirasil-Dex or similar, 25 m x 0.25 mm i.d.).[4]

  • High-purity hydrogen or helium as carrier gas.

  • Racemic 2,3-dimethylpentane.

  • Pentane (or other suitable volatile solvent).

2. Sample Preparation

  • Prepare a 1% (v/v) solution of racemic 2,3-dimethylpentane in pentane.[3]

3. GC Method Parameters

  • Injector Temperature: 250°C[3]

  • Detector Temperature: 250°C[3]

  • Carrier Gas: Hydrogen or Helium[3]

  • Flow Rate: 1-2 mL/min[3]

  • Oven Temperature Program:

    • Initial Temperature: 40°C[3]

    • Hold Time: 2 minutes[3]

    • Ramp Rate: 2°C/min[3]

    • Final Temperature: 100°C[3]

    • Final Hold Time: 5 minutes[3]

  • Injection Volume: 1 µL[3]

  • Split Ratio: 100:1[3]

4. Analysis Procedure

  • Equilibrate the GC system at the initial oven temperature.

  • Inject the prepared sample.

  • Initiate the data acquisition and the oven temperature program.

  • Identify the peaks corresponding to the two enantiomers based on their retention times.

Protocol 2: General Protocol for Enantioselective Analysis of other Branched Alkanes (e.g., 3-Methylhexane)

This protocol provides a starting point for the development of enantioselective GC methods for other branched alkanes. Optimization of the temperature program and carrier gas flow rate will be necessary to achieve the best resolution for each specific analyte and column.

1. Materials and Instrumentation

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID).

  • Fused-silica capillary column coated with a derivatized cyclodextrin CSP (e.g., Heptakis(2,3,6-tri-O-pentyl)-β-cyclodextrin).

  • High-purity hydrogen or helium as carrier gas.

  • Racemic branched alkane of interest.

  • Volatile solvent (e.g., pentane, hexane).

2. Sample Preparation

  • Prepare a dilute solution (e.g., 0.1-1% v/v) of the racemic branched alkane in a suitable volatile solvent.

3. GC Method Parameters (Starting Conditions)

  • Injector Temperature: 220-250°C

  • Detector Temperature: 250-300°C

  • Carrier Gas: Hydrogen or Helium

  • Flow Rate: Adjust for optimal linear velocity based on column dimensions (typically 1-2 mL/min).

  • Oven Temperature Program:

    • Initial Temperature: 35-50°C (Lower temperatures generally improve resolution).

    • Hold Time: 1-5 minutes.

    • Ramp Rate: 1-5°C/min (Slower ramp rates often enhance separation).

    • Final Temperature: 150-200°C (or as needed to elute the compounds).

    • Final Hold Time: 5-10 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 to 100:1

4. Method Optimization

  • Temperature Program: Adjust the initial temperature and ramp rate to improve the resolution between the enantiomeric peaks. Lowering the temperature generally increases the separation factor (α).[2]

  • Carrier Gas Flow: Optimize the linear velocity of the carrier gas to achieve the highest column efficiency.

  • Stationary Phase: The choice of the cyclodextrin derivative is crucial. For larger or more complex branched alkanes, a γ-cyclodextrin-based phase may be more suitable than a β-cyclodextrin-based phase.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis start Start prep_sample Prepare a dilute solution of racemic branched alkane in a volatile solvent (e.g., 1% in pentane) start->prep_sample inject Inject sample into GC prep_sample->inject separate Enantioselective separation on chiral cyclodextrin column inject->separate detect Detection by FID separate->detect acquire Acquire chromatogram detect->acquire identify Identify enantiomer peaks by retention time acquire->identify quantify Quantify peak areas identify->quantify calculate Calculate enantiomeric ratio, separation factor (α), and resolution (Rs) quantify->calculate end End calculate->end

Caption: Experimental workflow for the enantioselective separation of branched alkanes by GC.

Conclusion

The enantioselective separation of branched alkanes is a challenging but achievable analytical task using gas chromatography with chiral stationary phases. Modified cyclodextrins have proven to be highly effective for this application, enabling the resolution of enantiomers through inclusion complexation. The detailed protocols and data presented in this application note provide a solid foundation for researchers to develop and implement robust methods for the chiral analysis of branched alkanes. Careful optimization of the GC parameters, particularly the temperature program and the choice of the chiral stationary phase, is crucial for achieving baseline separation and accurate quantification of the enantiomers. These methods are valuable tools for quality control in the pharmaceutical and chemical industries, as well as for fundamental research in stereochemistry.

References

Revolutionizing Hydrocarbon Analysis: A Deep Dive into GC-VUV Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Gas Chromatography with Vacuum Ultraviolet (GC-VUV) spectroscopy is a powerful analytical technique providing comprehensive and quantitative analysis of hydrocarbon streams. This application note details the principles, experimental protocols, and performance characteristics of GC-VUV for detailed hydrocarbon analysis (DHA). The technology offers significant advantages over traditional methods, including simplified instrumentation, faster run times, and the ability to deconvolve co-eluting compounds, leading to more accurate and robust characterization of complex hydrocarbon mixtures such as gasoline and jet fuel.

Principle of Operation

Gas Chromatography-Vacuum Ultraviolet (GC-VUV) spectroscopy couples the separation power of gas chromatography with the unique detection capabilities of vacuum ultraviolet spectroscopy. Nearly all chemical compounds absorb strongly and uniquely in the VUV wavelength range (approximately 120–240 nm).[1][2][3] This absorption corresponds to electronic transitions in the molecules.[4]

The process begins with the injection of a sample into the gas chromatograph, where it is vaporized and separated into its individual components based on their physicochemical properties as they pass through a capillary column. As each component elutes from the column, it enters a flow cell within the VUV detector. A deuterium (B1214612) lamp emits a broad spectrum of VUV light that passes through the flow cell. The absorbance of light by the analyte is measured by a detector, generating a unique, three-dimensional dataset of absorbance, wavelength, and retention time.[5][6]

A key advantage of GC-VUV is that compounds within the same chemical class exhibit similar spectral features.[5][7][8] This allows for confident class-based quantification (e.g., paraffins, isoparaffins, olefins, naphthenes, and aromatics - PIONA) even when chromatographic co-elution occurs.[4][5][7] Sophisticated software algorithms can deconvolve the overlapping spectral responses to provide accurate quantification of individual compounds and hydrocarbon classes.[5][7]

GC_VUV_Principle Principle of GC-VUV Spectroscopy cluster_GC Gas Chromatograph cluster_VUV VUV Detector Injector Injector GC_Column GC Column (Separation) Injector->GC_Column Sample Flow_Cell Flow Cell GC_Column->Flow_Cell Separated Analytes Detector Detector (CCD) Flow_Cell->Detector Transmitted Light Lamp Deuterium Lamp (120-240 nm) Lamp->Flow_Cell VUV Light Data_System Data System (3D Data: Time, Wavelength, Absorbance) Detector->Data_System Signal

Figure 1. Principle of GC-VUV Spectroscopy.

Experimental Protocol: PIONA Analysis of Gasoline (Based on ASTM D8071)

This protocol outlines the standardized method for the determination of hydrocarbon group types (PIONA) and selected oxygenates in automotive spark-ignition engine fuel.[5][9]

Instrumentation
  • Gas Chromatograph: A system equipped with a programmable oven, electronic pneumatic control, and a suitable sample introduction system (e.g., Agilent 6890 or Thermo Scientific TRACE 1610 GC).[6][10]

  • VUV Detector: A VUV Analytics VGA-100 or VGA-101 spectrometer.[5]

  • GC Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar column (e.g., Rxi-1ms) is commonly used.[2][5][11]

  • Software: VUVision and VUV Analyze software for data acquisition and automated PIONA analysis.[6]

Method Parameters

The following table summarizes the typical instrument conditions for ASTM D8071.

ParameterValue
GC System
Carrier GasHelium or Hydrogen
Inlet Temperature250 °C
Split Ratio150:1
Injection Volume0.2 µL
Column Flow1.0 mL/min (Constant Flow)
Oven Program
Initial Temperature35 °C, hold for 10 min
Ramp 110 °C/min to 100 °C
Ramp 225 °C/min to 250 °C, hold for 6.9 min
VUV Detector
Transfer Line Temperature275 °C
Flow Cell Temperature275 °C
Acquisition Range125 - 240 nm
Run Time ~34 minutes

This is a representative method. Parameters may need to be optimized for specific instruments and applications.

Procedure
  • System Preparation: Ensure the GC-VUV system is leak-free and the carrier gas is pure.

  • System Validation: Perform a system validation check using a standard hydrocarbon mixture to verify instrument performance.[6]

  • Sample Preparation: No sample preparation is required for gasoline samples.[6]

  • Data Acquisition: Inject the gasoline sample into the GC. Data is acquired using the VUVision software.[6]

  • Data Analysis: The acquired data is processed using the VUV Analyze software.[5][6] The software performs automated spectral matching and deconvolution against a VUV spectral library to identify and quantify compounds.[5][6] The results are reported in mass % or volume % for each PIONA class and specified individual compounds like benzene (B151609) and ethanol (B145695).[5][7]

Data Presentation and Performance

GC-VUV provides excellent quantitative performance for detailed hydrocarbon analysis. The method is characterized by high precision and accuracy, with typical relative standard deviations (RSDs) well below 3%.[9][12]

Quantitative Performance

The following table summarizes the repeatability data for PIONA analysis of a gasoline sample over 100 replicate injections, demonstrating the stability and precision of the method.[9]

Compound Class / AnalyteAverage Mass %RSD %
PIONA Classes
Paraffins36.50.52
Isoparaffins31.20.45
Olefins5.82.1
Naphthenes4.31.3
Aromatics22.20.41
Selected Analytes
Benzene0.432.5
Toluene5.90.44
Ethylbenzene1.30.46
m/p-Xylene3.50.43
o-Xylene1.40.43
Naphthalene0.112.7

Data adapted from a study on the repeatability of ASTM D8071.[9]

Detection Limits

GC-VUV demonstrates low detection limits for a wide range of compounds.

CompoundOn-Column Detection Limit (pg)
Benzene15
Water246

Data from a study on the analytical performance of the VUV detector.[1] Detection limits for C5-C8 conjugated diolefins range from 0.01-0.05% mass.[13]

Experimental Workflow

The workflow for detailed hydrocarbon analysis using GC-VUV is streamlined and efficient, requiring minimal manual intervention, especially in the data analysis stage.

GC_VUV_Workflow GC-VUV Experimental Workflow Sample 1. Sample Collection (e.g., Gasoline) Injection 2. Direct Injection (No Prep Required) Sample->Injection Separation 3. GC Separation (~34 min run time) Injection->Separation Acquisition 4. VUV Data Acquisition (VUVision Software) Separation->Acquisition Processing 5. Automated Data Processing (VUV Analyze Software) Acquisition->Processing Deconvolution Spectral Deconvolution & Library Matching Processing->Deconvolution Reporting 6. Data Reporting (PIONA, BTEX, Oxygenates) Processing->Reporting

Figure 2. GC-VUV Experimental Workflow.

Advantages and Applications

GC-VUV offers a multitude of advantages for detailed hydrocarbon analysis, making it a superior alternative to many legacy methods.[14]

  • Speed and Efficiency: The ASTM D8071 method has a run time of about 34 minutes, significantly faster than traditional DHA methods which can take 1-2 hours.[4][5] Data processing is automated and takes less than a minute per sample.[4]

  • Simplicity: The technique uses a single, standard non-polar GC column and does not require complex setups like multi-column systems, traps, or valve timing adjustments.[2][4][5]

  • Comprehensive Analysis: A single injection provides complete PIONA characterization, as well as quantification of specific compounds of interest like benzene, toluene, ethylbenzene, xylenes (B1142099) (BTEX), and oxygenates.[5][6]

  • Deconvolution of Co-elutants: The unique spectral information allows for the mathematical separation of co-eluting peaks, a significant challenge for other detectors.[5][10] This enables more accurate quantification in complex matrices.

  • Robustness: The method is highly repeatable and reproducible, making it suitable for both R&D and production environments.[5][9] It consolidates multiple ASTM tests into one, reducing cost and complexity.[6][14]

Applications:

  • Fuel Quality Control: Analysis of finished gasoline, reformate, reformer feed, FCC, and naphtha samples.[2][4][14]

  • Regulatory Compliance: Approved by the EPA and CARB as an alternative to several legacy test methods.[6]

  • Aviation Fuels: Analysis of total aromatic, monoaromatic, and diaromatic content in jet fuels (ASTM D8267).[15]

  • Biofuels: Can determine oxygenate content, including ethanol and butanols.[16]

Conclusion

GC-VUV spectroscopy is a transformative technology for the detailed analysis of hydrocarbons. Its ability to provide both qualitative and quantitative data from a single, rapid analysis simplifies complex workflows, reduces operational costs, and delivers highly accurate and reliable results. The adoption of standardized methods like ASTM D8071 underscores its robustness and growing acceptance as a primary tool for fuel characterization in research, development, and quality control settings.

References

Application Notes and Protocols for Cold-on-Column Injection in Volatile Compound Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of cold-on-column (COC) injection in gas chromatography (GC) for the analysis of volatile compounds. This technique is particularly advantageous for thermally labile and high-boiling point analytes, minimizing degradation and discrimination that can occur with hot injection methods.

Introduction to Cold-on-Column Injection

Cold-on-column (COC) injection is a gas chromatography (GC) sample introduction technique where the liquid sample is deposited directly onto the analytical column at a temperature below the solvent's boiling point.[1] This "gentle" injection method avoids the high temperatures of a heated injection port, thereby preventing thermal degradation of sensitive analytes and discrimination of high-boiling point compounds.[1][2] The column temperature is then programmed to rise, initiating the volatilization and separation of the sample components.[1]

The primary advantage of COC injection is the quantitative transfer of the entire sample to the column without discrimination or alteration, making it an ideal choice for accurate and precise analysis of volatile and thermally sensitive compounds.[3][4] This contrasts with hot injection techniques like split/splitless, where sample discrimination and degradation can occur in the heated inlet.[5]

Advantages of Cold-on-Column Injection for Volatile Compounds

  • Minimization of Thermal Degradation: By introducing the sample at a low temperature, COC injection is ideal for thermally labile compounds that would otherwise decompose in a hot injector.[1][2]

  • Elimination of Sample Discrimination: Unlike split/splitless injections where discrimination between low and high boiling point compounds can occur, COC ensures the entire sample is transferred to the column, providing a more accurate representation of the sample composition.[4]

  • Improved Accuracy and Precision: The direct and complete sample transfer leads to high accuracy and reproducibility of results.[2]

  • Suitability for a Wide Range of Volatiles: COC is well-suited for the analysis of a broad spectrum of volatile and semi-volatile compounds, including those with high boiling points.[1]

Comparison with Other Injection Techniques

The choice of injection technique significantly impacts the quality of chromatographic results. Below is a comparison of COC with other common GC injection methods for the analysis of volatile compounds.

Quantitative Data Comparison

The following table summarizes the comparative performance of Cold-on-Column (COC), Temperature-Programmable Split/Splitless (TPSS), and traditional Splitless injection for the analysis of representative volatile compounds.

Analyte ClassInjection TechniqueRecovery (%)Reproducibility (%RSD)Method Detection Limit (MDL)Reference
Pesticides (Thermally Labile) Cold-on-Column> 95< 5Low ng/LFictionalized Data
Splitless60 - 8010 - 15Higher ng/LFictionalized Data
Flavor Compounds (Wide Boiling Range) Cold-on-Column98 - 102< 3Low µg/LFictionalized Data
TPSS95 - 105< 5Low µg/L[3]
Volatile Organic Compounds (VOCs) Cold-on-Column> 97< 4Sub-ppbFictionalized Data
Splitless85 - 955 - 10ppb level[6]

Note: The data presented in this table is a synthesis of typical performance characteristics and may vary depending on the specific analyte, matrix, and instrumental conditions.

Experimental Protocols

General Protocol for Cold-on-Column Injection

This protocol provides a general framework for the analysis of volatile compounds using COC-GC-MS. Specific parameters should be optimized for the analytes of interest.

Experimental Workflow Diagram:

Cold_on_Column_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_detection Detection cluster_analysis Data Analysis Sample Sample Collection Extraction Solvent Extraction / Derivatization Sample->Extraction e.g., LLE, SPME Standard Internal Standard Addition Extraction->Standard Injection Cold-on-Column Injection (Initial Temp < Solvent BP) Standard->Injection TempProg Oven Temperature Program Injection->TempProg Separation Chromatographic Separation TempProg->Separation Detection Mass Spectrometry (MS) Detection Separation->Detection DataAcq Data Acquisition Detection->DataAcq Integration Peak Integration DataAcq->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for volatile compound analysis using Cold-on-Column GC-MS.

Instrumentation:

  • Gas Chromatograph equipped with a Cold-on-Column inlet.

  • Mass Spectrometer (or other suitable detector).

  • Autosampler with a syringe for COC injection.

Materials:

  • GC Column: Select a column with a stationary phase appropriate for the target analytes (e.g., DB-5ms, HP-VOC).

  • Carrier Gas: Helium or Hydrogen, high purity.

  • Solvents: High-purity solvents for sample preparation and standards.

  • Standards: Analytical standards of the target volatile compounds.

  • Internal Standards: Appropriate internal standards for quantification.

Procedure:

  • Sample Preparation:

    • Prepare samples by extraction, dilution, or derivatization as required.

    • Spike samples and calibration standards with an internal standard.

  • GC-MS Instrument Setup:

    • Inlet: Set the COC inlet to track the oven temperature or maintain a constant low temperature during injection. The initial temperature must be below the boiling point of the sample solvent.[5]

    • Oven Program:

      • Initial Temperature: Set to a low temperature (e.g., 40 °C) to trap volatile analytes at the head of the column.

      • Temperature Ramp: Increase the oven temperature at a controlled rate (e.g., 10 °C/min) to elute the compounds of interest.

      • Final Temperature: Set to a temperature sufficient to elute all analytes.

    • Carrier Gas: Set the carrier gas flow rate according to the column manufacturer's recommendations (e.g., 1.0 - 1.5 mL/min for a 0.25 mm i.d. column).

    • Mass Spectrometer: Set the MS parameters (mass range, scan time, etc.) for optimal detection of the target compounds.

  • Injection:

    • Inject 1-2 µL of the prepared sample directly onto the column using the COC autosampler.

  • Data Analysis:

    • Identify and integrate the chromatographic peaks of the target analytes and internal standards.

    • Create a calibration curve and quantify the analytes in the samples.

Protocol for Thermally Labile Pesticide Analysis

This protocol is specifically designed for the analysis of thermally sensitive pesticides in environmental samples.

Logical Relationship Diagram:

Pesticide_Analysis_Logic cluster_problem Analytical Challenge cluster_solution Proposed Solution cluster_mechanism Mechanism of Action cluster_outcome Expected Outcome Challenge Thermal Degradation of Pesticides in Hot GC Inlets Solution Cold-on-Column (COC) Injection Challenge->Solution is addressed by Mechanism Direct injection at low temperature avoids thermal stress Solution->Mechanism works by Outcome Accurate and precise quantification of thermally labile pesticides Mechanism->Outcome leading to

Caption: Logic for using COC injection for thermally labile pesticide analysis.

Sample Preparation (Water Sample):

  • Collect 1 L of water sample.

  • Perform liquid-liquid extraction (LLE) with dichloromethane (B109758) (3 x 50 mL).

  • Dry the combined organic extracts over anhydrous sodium sulfate.

  • Concentrate the extract to 1 mL under a gentle stream of nitrogen.

  • Add an appropriate internal standard.

GC-MS Parameters:

ParameterSetting
Inlet Cold-on-Column, track oven temperature
Column 30 m x 0.25 mm i.d., 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium at 1.2 mL/min (constant flow)
Oven Program 40 °C (hold 2 min), ramp to 180 °C at 15 °C/min, then to 280 °C at 10 °C/min (hold 5 min)
Injection Volume 1 µL
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Mass Range 50 - 550 amu

Troubleshooting

ProblemPossible CauseSolution
Peak Tailing Active sites in the column or liner; improper column installation.Use a deactivated liner; re-install the column; trim the front end of the column.
Poor Reproducibility Leaks in the system; inconsistent injection volume.Perform a leak check; ensure the autosampler is functioning correctly.
Ghost Peaks Contamination in the syringe, inlet, or carrier gas.Clean the syringe; bake out the inlet and column; use high-purity gas with traps.
No Peaks Syringe not drawing sample; broken column; detector off.Check sample vial and syringe; inspect the column; verify detector status.

Conclusion

Cold-on-column injection is a powerful technique for the analysis of volatile compounds, offering significant advantages in terms of minimizing thermal degradation and sample discrimination. By following the detailed protocols and understanding the principles outlined in these application notes, researchers, scientists, and drug development professionals can achieve highly accurate and reproducible results for a wide range of volatile analytes. The implementation of COC injection can be particularly beneficial for challenging applications involving thermally labile or high-boiling point compounds, leading to improved data quality and analytical confidence.

References

Application Notes & Protocols: Indirect Derivatization Strategies for Alkanes for Enhanced Gas Chromatography (GC) Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography (GC) is a premier analytical technique for separating and quantifying volatile and semi-volatile compounds. Alkanes, being volatile and thermally stable, are typically analyzed directly by GC with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS). However, their chemical inertness, characterized by strong, non-polar C-H and C-C bonds, makes them unsuitable for direct derivatization. Standard derivatization reactions, such as silylation, acylation, or alkylation, target active functional groups (-OH, -COOH, -NH, -SH) that are absent in alkanes.[1][2]

This application note details indirect strategies to enhance the GC detection of alkanes for specific analytical challenges, such as ultra-trace analysis or improved mass spectral characterization. The approach involves a two-stage process:

  • Functionalization: A chemical reaction to introduce a reactive functional group onto the alkane backbone.

  • Derivatization: A subsequent reaction to convert the new functional group into a derivative with improved chromatographic behavior or detectability.[3]

We will explore two primary pathways: Halogenation for enhanced Electron Capture Detector (ECD) sensitivity and Oxidation followed by Silylation for improved peak shape and mass spectral analysis.

G cluster_start Analyte cluster_logic Analytical Challenge cluster_pathways Indirect Derivatization Pathways cluster_strategy1 Strategy 1 cluster_strategy2 Strategy 2 Start Alkane Sample (e.g., Cyclohexane (B81311), n-Hexadecane) Logic Direct Derivatization Not Feasible (No Functional Group) Start->Logic Functionalization Step 1: Functionalization Logic->Functionalization Solution: Indirect Approach Halogenation Photochemical Halogenation Functionalization->Halogenation Pathway A Oxidation Catalytic Oxidation Functionalization->Oxidation Pathway B AlkylHalide Alkyl Halide Derivative Halogenation->AlkylHalide GCECD Analysis by GC-ECD AlkylHalide->GCECD Greatly Enhanced Sensitivity Alcohol Alcohol / Ketone Intermediate Oxidation->Alcohol Silylation Step 2: Derivatization (e.g., Silylation) Alcohol->Silylation SilylEther Silyl Ether Derivative Silylation->SilylEther GCMS Analysis by GC-MS SilylEther->GCMS Improved Peak Shape & MS Identification

Figure 1. Logical workflow for the indirect derivatization of alkanes.

Strategy 1: Halogenation for Enhanced ECD Detection

Principle

The primary goal of this strategy is to dramatically increase detection sensitivity. While a Flame Ionization Detector (FID) is a universal detector for hydrocarbons, the Electron Capture Detector (ECD) is highly selective and exceptionally sensitive to compounds containing electronegative atoms, particularly halogens (I > Br > Cl > F).[1] By introducing a chlorine or bromine atom onto the alkane, its detectability by GC-ECD can be improved by several orders of magnitude, allowing for ultra-trace analysis.[4] The functionalization (halogenation) and derivatization (creation of an ECD-active compound) are achieved in a single step. The reaction proceeds via a free-radical substitution mechanism, typically initiated by UV light.[5][6]

Data Presentation: Comparative Detection Limits

The following table summarizes the significant improvement in detection limits achievable by converting an alkane to a halogenated derivative and switching from an FID to an ECD.

Compound ClassTypical DetectorTypical Method Detection Limit (MDL)Reference
Volatile AlkanesGC-FID0.1 - 10 µg/L (ppb)General GC Knowledge
Halogenated HydrocarbonsGC-ECD0.0001 - 0.3 µg/L (ppb)[7][8]

Note: Values are approximate and depend heavily on the specific analyte, matrix, and instrument conditions.

Experimental Protocol: Photochemical Chlorination of Alkanes

This protocol provides a general guideline for the photochemical chlorination of alkanes in a non-polar solvent. Caution: This reaction should be performed in a well-ventilated fume hood, as it involves chlorine gas and generates corrosive HCl.

1. Materials and Reagents:

  • Alkane standard or sample dissolved in a dry, inert solvent (e.g., carbon tetrachloride or hexane).

  • High-purity chlorine gas (Cl₂).

  • High-purity nitrogen gas (N₂) for purging.

  • Reaction vessel: A quartz or borosilicate glass vial with a PTFE-lined screw cap. Quartz is preferred as it is more transparent to UV light.

  • UV light source (e.g., a mercury lamp, ~254 nm).

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v) for neutralization.

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) for drying.

  • Pesticide-residue grade hexane (B92381) for extraction and dilution.

2. Reaction Procedure:

  • Sample Preparation: Prepare a solution of the alkane sample in the chosen inert solvent at a known concentration (e.g., 10-100 µg/mL) in the reaction vial.

  • Purging: Gently bubble N₂ gas through the solution for 5-10 minutes to remove any dissolved oxygen, which can inhibit radical reactions.

  • Introduction of Chlorine: Carefully introduce chlorine gas into the vial. This can be done by gently bubbling a slow stream of Cl₂ through the solution for 1-2 minutes. The goal is to achieve a slight excess of chlorine, often indicated by a faint yellow-green color in the solution. Seal the vial immediately.

  • Photochemical Initiation: Place the sealed vial under the UV light source at room temperature. The distance from the source should be consistent between experiments.

  • Reaction Time: Irradiate the mixture for a predetermined time (e.g., 15-60 minutes). Reaction progress can be monitored by analyzing aliquots over time to determine the optimal duration. The reaction produces a mixture of mono-, di-, and poly-chlorinated products.[6] For analytical purposes, conditions should be optimized to favor mono-substitution.

  • Quenching and Neutralization: After irradiation, remove the vial from the UV source. Unseal carefully in the fume hood. Purge the headspace with N₂ to remove excess Cl₂ and HCl gas. Add 1 mL of 5% NaHCO₃ solution to the vial to neutralize the remaining HCl. Vortex for 30 seconds.

  • Extraction and Drying: Allow the aqueous and organic layers to separate. Carefully transfer the organic layer to a clean vial. Add a small amount of anhydrous Na₂SO₄ to dry the organic extract.

  • Final Preparation for GC-ECD: The resulting solution containing the chlorinated alkanes can be injected directly or diluted further with hexane before analysis by GC-ECD.

Strategy 2: Oxidation Followed by Silylation for GC-MS

Principle

This two-step strategy is designed to improve chromatographic peak shape and provide more definitive structural information via mass spectrometry.

  • Oxidation: A C-H bond on the alkane is catalytically converted into a hydroxyl (-OH) group, transforming the alkane into an alcohol (or ketone).[9][10] This step introduces a site for subsequent derivatization.

  • Silylation: The polar alcohol is converted into a non-polar, more volatile trimethylsilyl (B98337) (TMS) ether using a silylating reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2] This process reduces the polarity, prevents hydrogen bonding, and improves peak symmetry. The resulting TMS derivative also produces characteristic fragments in the mass spectrometer, aiding in structural elucidation.

G cluster_protocol Experimental Workflow: Oxidation & Silylation Start Alkane in Solvent (e.g., Cyclohexane in Acetonitrile) AddOxidant Add Catalyst & Oxidant (e.g., Metal Catalyst + H₂O₂) Start->AddOxidant 1. Oxidation ReactOx Heat Reaction Mixture (e.g., 70°C for 6h) AddOxidant->ReactOx ExtractOx Liquid-Liquid Extraction (e.g., with Ethyl Acetate) ReactOx->ExtractOx DryOx Dry & Evaporate Solvent ExtractOx->DryOx Intermediate Alcohol/Ketone Intermediate DryOx->Intermediate AddSilyl Add Silylating Reagent (e.g., BSTFA in Pyridine) Intermediate->AddSilyl 2. Silylation ReactSilyl Heat Reaction Mixture (e.g., 70°C for 30 min) AddSilyl->ReactSilyl FinalProduct TMS-Ether Derivative in Solution ReactSilyl->FinalProduct GCMS Inject into GC-MS FinalProduct->GCMS 3. Analysis

Figure 2. Workflow for oxidation of an alkane followed by silylation.
Experimental Protocol 2A: Catalytic Oxidation of Cyclohexane

This protocol is a representative example for converting a cycloalkane to its corresponding alcohol and ketone. It is based on general procedures for metal-catalyzed oxidations and must be optimized for specific catalysts and analytes.[11]

1. Materials and Reagents:

  • Cyclohexane sample.

  • Solvent: Acetonitrile (B52724) or Acetic Acid.

  • Catalyst: e.g., Cobalt or Manganese-based catalyst.

  • Oxidant: 30% Hydrogen Peroxide (H₂O₂) or tert-Butyl hydroperoxide.

  • Reaction vial with a PTFE-lined screw cap.

  • Extraction solvent: Ethyl acetate.

  • Anhydrous sodium sulfate (Na₂SO₄).

2. Reaction Procedure:

  • Setup: In a 5 mL reaction vial, add the cyclohexane sample (e.g., 50 µL).

  • Add Solvent and Catalyst: Add 2 mL of acetonitrile and a catalytic amount of the chosen metal catalyst.

  • Add Oxidant: Slowly add the oxidant (e.g., 100 µL of 30% H₂O₂) to the mixture while stirring.

  • Reaction: Tightly cap the vial and heat at 60-80°C for 2-8 hours. The optimal time and temperature will depend on the catalyst's activity.

  • Workup: Cool the reaction to room temperature. Add 1 mL of deionized water and 2 mL of ethyl acetate. Vortex vigorously for 1 minute.

  • Extraction: Centrifuge to separate the layers. Transfer the upper organic layer (ethyl acetate) to a new vial.

  • Drying and Concentration: Dry the extract over anhydrous Na₂SO₄. Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100-200 µL. This concentrate, containing cyclohexanol (B46403) and cyclohexanone, is now ready for silylation.

Experimental Protocol 2B: Silylation of Alcohol Intermediate

This is a standard protocol for converting the alcohol/ketone mixture from Protocol 2A into TMS derivatives.

1. Materials and Reagents:

  • Concentrate from Protocol 2A.

  • Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), optionally with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Solvent: Anhydrous pyridine (B92270) or acetonitrile.

2. Reaction Procedure:

  • Reagent Addition: To the ~100 µL concentrate from the oxidation step, add 100 µL of anhydrous pyridine and 200 µL of BSTFA (+1% TMCS).

  • Reaction: Tightly cap the vial and vortex briefly. Heat the mixture at 70°C for 30-60 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS. The resulting TMS derivatives are more volatile and produce better chromatography than their underivatized alcohol precursors.[2]

Conclusion

While direct derivatization of alkanes is not feasible, indirect methods involving an initial functionalization step can be powerful tools for specific analytical goals.

  • Photochemical halogenation is an effective single-step strategy to create derivatives that are highly sensitive to GC-ECD, enabling trace and ultra-trace level quantification of alkanes in complex matrices.

  • Catalytic oxidation followed by silylation is a two-step approach that improves the chromatographic behavior of alkanes by converting them into less polar, more volatile TMS-ethers, which are also ideal for structural confirmation by GC-MS.

These advanced protocols require careful optimization but offer significant enhancements in sensitivity and analytical performance for researchers tackling challenging problems in environmental science, metabolomics, and industrial process monitoring.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing in Branched Alkane Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in diagnosing and resolving peak tailing issues encountered during the gas chromatography (GC) analysis of branched alkanes. By providing a structured approach to troubleshooting, this guide aims to improve chromatographic resolution, ensure accurate quantification, and maintain data integrity.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in gas chromatography?

A1: Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, with a trailing edge that is broader than the leading edge. In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape. Peak tailing can compromise the accuracy of peak integration and reduce the resolution between closely eluting compounds. A tailing factor or asymmetry factor greater than 1.5 is generally considered a significant issue that requires investigation.

Q2: Why are my branched alkane peaks tailing?

A2: While branched alkanes are non-polar and less prone to the chemical interactions that often cause peak tailing with polar compounds, tailing can still occur due to several factors. These can be broadly categorized as either physical issues within the GC system or, less commonly, chemical interactions. Physical problems often affect all peaks in the chromatogram, whereas chemical issues may only affect specific, often later-eluting, peaks.

Q3: If all peaks in my chromatogram are tailing, what is the likely cause?

A3: When all peaks, including the solvent peak, exhibit tailing, the issue is most likely a physical problem within the GC system that is disrupting the carrier gas flow path. Common culprits include:

  • Improper column installation: The column may be positioned too high or too low in the inlet, creating unswept or "dead" volumes.

  • Poor column cut: A jagged or uneven cut at the column inlet can cause turbulence in the gas flow.

  • Contaminated inlet liner: An accumulation of non-volatile residues in the liner can create a tortuous path for the sample.[1]

  • System leaks: Leaks at fittings and connections can disrupt the stability of the carrier gas flow.

Q4: What if only my later-eluting branched alkane peaks are tailing?

A4: If peak tailing is more pronounced for later-eluting (higher-boiling) branched alkanes, the issue is more likely related to contamination at the head of the column.[2] Non-volatile residues from previous injections can accumulate in the front section of the column, creating active sites or a contaminated surface that interacts with the analytes as they pass through, leading to tailing.

Troubleshooting Guides

Initial Diagnosis: Visual Inspection of the Chromatogram

A critical first step in troubleshooting is to carefully examine your chromatogram to determine the nature of the peak tailing.

ObservationPotential Cause CategoryNext Steps
All peaks (including solvent) are tailing.Physical Issue in the Flow PathProceed to Troubleshooting Guide 1 .
Only some peaks (typically later-eluting) are tailing.Column Contamination or ActivityProceed to Troubleshooting Guide 2 .
Peak tailing is accompanied by low analyte response .Inlet Contamination / AdsorptionProceed to Troubleshooting Guide 3 .[1]
Peak shape degrades over a series of injections .Inlet or Column ContaminationProceed to Troubleshooting Guides 2 & 3 .

Troubleshooting Guide 1: Addressing Physical Issues in the Flow Path

This guide focuses on resolving issues that cause indiscriminate peak tailing affecting all compounds in the chromatogram.

dot

Caption: Troubleshooting workflow for physical flow path issues.

Experimental Protocols for Guide 1

Protocol 1: How to Properly Cut a GC Column

  • Gather Materials: You will need a ceramic scoring wafer or a diamond-tipped cutting tool and a low-power magnifier.

  • Score the Column: Hold the column firmly and use the scoring wafer to make a light, single score across the polyimide coating. Do not apply excessive pressure.

  • Break the Column: Gently flick the column on the opposite side of the score. It should break cleanly.

  • Inspect the Cut: Use the magnifier to inspect the end of the column. The cut should be a clean, 90-degree angle with no jagged edges or shards. If the cut is not clean, repeat the process.[3]

Protocol 2: Verifying Column Installation Depth

  • Consult Manufacturer's Instructions: Refer to your GC instrument's manual for the correct column installation depth for your specific inlet.

  • Measure and Secure: Use a ruler to measure the correct length of the column from the ferrule. Gently insert the column into the inlet to the predetermined depth and tighten the column nut. Do not overtighten.

Protocol 3: Performing a System Leak Check

  • Pressurize the System: Set the column head pressure to your typical operating pressure.

  • Use an Electronic Leak Detector: Turn on the electronic leak detector and move the probe around all fittings and connections, starting from the gas source and moving towards the detector.[2]

  • Identify and Fix Leaks: The leak detector will give an audible or visual signal when a leak is detected. Tighten any loose fittings or replace ferrules and seals as necessary.

Troubleshooting Guide 2: Addressing Column Contamination and Activity

This guide is for situations where peak tailing is selective for certain compounds, particularly later-eluting branched alkanes.

dot

Caption: Workflow for resolving column contamination issues.

Quantitative Data: Effect of Column Trimming on Peak Asymmetry

Trimming the front end of the column is a highly effective method for removing non-volatile contaminants that can cause peak tailing. The following table provides hypothetical but realistic data illustrating the expected improvement in peak shape for a branched alkane after column maintenance.

Branched AlkaneConditionAsymmetry Factor (As)
2,2,4-TrimethylpentaneBefore Trimming2.1
2,2,4-TrimethylpentaneAfter Trimming 15 cm1.2
Experimental Protocol for Guide 2

Protocol 4: GC Column Trimming

  • Cool Down the GC: Ensure the oven, inlet, and detector are at room temperature. Turn off the carrier gas flow.

  • Disconnect the Column: Carefully loosen and remove the column nut from the inlet.

  • Trim the Column: Using the procedure described in Protocol 1 , trim 10-20 cm from the inlet end of the column. For persistent issues, a longer trim may be necessary.[4]

  • Reinstall and Condition: Reinstall the column in the inlet as described in Protocol 2 . Restore carrier gas flow and perform a brief column conditioning by heating the oven to a moderate temperature to remove any oxygen that may have entered the column.

Troubleshooting Guide 3: Inlet and Injection Technique Optimization

A contaminated inlet or improper injection parameters can significantly contribute to peak tailing.

dot

Caption: Optimizing the inlet and injection for better peak shape.

Quantitative Data: Impact of Injection Volume on Peak Tailing

Injecting too large a volume of sample can overload the column, leading to peak distortion that can manifest as tailing.

Branched AlkaneInjection Volume (µL)Asymmetry Factor (As)
2,3-Dimethylbutane2.02.5
2,3-Dimethylbutane1.01.8
2,3-Dimethylbutane0.51.3
Experimental Protocols for Guide 3

Protocol 5: Replacing the Inlet Liner and Septum

  • Cool the Inlet: Ensure the GC inlet is at a safe temperature (below 50°C) and the carrier gas is turned off.

  • Remove the Septum Nut: Unscrew the retaining nut at the top of the inlet.

  • Replace the Septum: Remove the old septum and replace it with a new one. Avoid overtightening the nut.

  • Access and Replace the Liner: Following your instrument's manual, access the inlet liner. Carefully remove the old liner with forceps, noting its orientation. Install a new, deactivated liner in the same orientation.[1]

  • Reassemble and Leak Check: Reassemble the inlet, restore carrier gas flow, and perform a leak check.

Protocol 6: Optimizing Injection Volume

  • Prepare a Dilution Series: If column overload is suspected, prepare a series of dilutions of your sample.

  • Inject and Analyze: Inject the same volume of each dilution and analyze the resulting chromatograms.

  • Evaluate Peak Shape: Observe the peak shape at different concentrations. If the peak shape improves with more dilute samples, column overload was likely the issue. Adjust your sample concentration or injection volume accordingly.[5]

By systematically working through these troubleshooting guides and implementing the provided experimental protocols, you can effectively diagnose and resolve issues with peak tailing in your gas chromatography analysis of branched alkanes, leading to more accurate and reliable results.

References

Technical Support Center: Resolving Co-eluting Isomers of Tridecane in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting isomers of tridecane (B166401) in Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why are my tridecane isomers co-eluting in my GC-MS analysis?

Tridecane isomers are structurally similar hydrocarbons with very close boiling points and polarities. Standard GC-MS methods often lack the required selectivity to separate these isomers, leading to their co-elution as a single chromatographic peak. This makes accurate identification and quantification challenging.

Q2: What are the primary strategies to resolve co-eluting tridecane isomers?

There are two main approaches to address the co-elution of tridecane isomers:

  • Chromatographic Optimization: Modifying the GC method parameters to enhance the separation efficiency of the column.[1]

  • Advanced Separation Techniques: Employing more powerful separation techniques like comprehensive two-dimensional gas chromatography (GCxGC).[2][3][4]

Q3: Can I resolve co-eluting isomers using only the mass spectrometer?

While mass spectrometry is powerful for identification, it can be challenging to differentiate co-eluting isomers of tridecane. Since they are isomers, they have the same molecular weight and often produce very similar fragmentation patterns in the mass spectrometer. However, if unique fragment ions exist for each isomer, it may be possible to use extracted ion chromatograms (EICs) for deconvolution and quantification. High-resolution mass spectrometry (HRMS) can also aid in confirming the elemental composition but will not separate the isomers chromatographically.[5]

Troubleshooting Guides

Problem: Poor Resolution or Complete Co-elution of Tridecane Isomers

This is the most common issue when analyzing tridecane isomers. The following steps provide a systematic approach to troubleshoot and improve separation.

Initial Steps: Optimizing Your Current GC-MS Method

Potential CauseSuggested Solution
Inadequate Temperature Program The oven temperature ramp rate may be too fast, not allowing sufficient time for the isomers to separate. Solution: Start with a slow temperature ramp (e.g., 1-2 °C/min) after an initial hold at a lower temperature. This provides more time for the isomers to interact with the stationary phase and achieve separation.[1]
Suboptimal Carrier Gas Flow Rate The linear velocity of the carrier gas (Helium or Hydrogen) might not be at its optimum, leading to band broadening and poor resolution. Solution: Optimize the carrier gas flow rate. For a 0.25 mm ID column, a typical starting point is around 1.0-1.5 mL/min. Performing a van Deemter plot analysis can help determine the optimal flow rate for your specific column and conditions.[1]
Inappropriate GC Column The stationary phase of your current column may not have the necessary selectivity to differentiate between the tridecane isomers. Solution: Select a column with a different stationary phase. For non-polar analytes like tridecane, a non-polar or slightly polar column is generally recommended. Consider using a longer column (e.g., 60 m or 100 m) to increase the number of theoretical plates and improve resolution.[1][6]

Advanced Technique: Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

If optimizing your 1D-GC method does not provide the desired resolution, employing GCxGC is a highly effective solution.[2][3][4][7]

Q4: What is GCxGC and how can it help resolve my tridecane isomers?

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful analytical technique that uses two different chromatographic columns with distinct stationary phases connected in series.[2][3] The effluent from the first column is continuously trapped and then rapidly injected onto the second, shorter column. This results in a two-dimensional separation, providing significantly higher peak capacity and resolution compared to conventional single-column GC.[3][4] For complex hydrocarbon mixtures like those containing tridecane isomers, GCxGC can separate compounds that would otherwise co-elute.[2]

Experimental Protocols

Protocol 1: Optimization of a Standard GC-MS Method
  • Column Selection:

    • Start with a long, non-polar capillary column (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness) such as a DB-5ms or HP-5ms.[1]

  • Carrier Gas:

    • Use high-purity Helium or Hydrogen. Hydrogen can provide better efficiency and faster analysis times.[1]

    • Set the flow rate to the optimal linear velocity for the chosen carrier gas and column dimensions (typically around 35-40 cm/s for Helium).

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 5 minutes.

    • Ramp Rate: 2°C/minute to 250°C.

    • Final Hold: Hold at 250°C for 10 minutes.

  • Injector:

    • Mode: Splitless.

    • Temperature: 250°C.

    • Injection Volume: 1 µL.

  • Mass Spectrometer:

    • Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Protocol 2: Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS)
  • First Dimension (1D) Column:

    • A non-polar column, typically long (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) like a DB-1 or equivalent.[4]

  • Second Dimension (2D) Column:

    • A shorter, more polar column (e.g., 1-2 m x 0.1 mm ID, 0.1 µm film thickness) such as a DB-17 or a wax-based column.[4][7]

  • Modulator:

    • A thermal or flow modulator is used to trap and re-inject the effluent from the 1D column to the 2D column.[2][3] The modulation period is a critical parameter to optimize (typically 2-8 seconds).

  • Oven Temperature Program:

    • The temperature program for the main oven will be similar to the 1D-GC method but may need to be adjusted based on the specific column set. The secondary oven (if available) or the modulator temperature will also need to be optimized.

  • Detector:

    • A fast-scanning mass spectrometer (e.g., Time-of-Flight MS) is highly recommended for GCxGC to acquire a sufficient number of data points across the narrow peaks eluting from the second dimension.[7]

Data Presentation

Table 1: Comparison of Analytical Approaches for Resolving Tridecane Isomers

FeatureStandard GC-MSOptimized GC-MSGCxGC-MS
Resolution LowModerateHigh
Peak Capacity LowLow-ModerateVery High[3]
Analysis Time Relatively ShortLongerLongest
Complexity LowLowHigh
Cost StandardStandardHigh
Data Analysis SimpleSimpleComplex

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Co-eluting Isomers start Start: Co-eluting Tridecane Isomers optimize_gc Optimize 1D-GC Method (Temp Program, Flow Rate) start->optimize_gc change_column Change GC Column (Longer Column, Different Phase) optimize_gc->change_column check_resolution Is Resolution Sufficient? change_column->check_resolution implement_gcxgc Implement GCxGC check_resolution->implement_gcxgc No end_success End: Isomers Resolved check_resolution->end_success Yes implement_gcxgc->end_success end_fail Consider Alternative Techniques or Consult Specialist implement_gcxgc->end_fail

Caption: Troubleshooting workflow for resolving co-eluting tridecane isomers.

GCxGC_Principle Principle of Comprehensive Two-Dimensional GC (GCxGC) injector Injector column1 1st Dimension Column (e.g., Non-polar) injector->column1 modulator Modulator (Traps & Injects) column1->modulator column2 2nd Dimension Column (e.g., Polar) modulator->column2 detector Detector (MS) column2->detector

References

Technical Support Center: Optimization of GC-MS Parameters for Hydrocarbon Isomer Resolution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) parameters for hydrocarbon isomer resolution. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the separation and identification of complex hydrocarbon isomer mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for separating hydrocarbon isomers by GC-MS?

A1: The selection of the GC column, specifically the stationary phase, is the single most important factor dictating the selectivity and resolution of hydrocarbon isomers.[1][2] The general principle of "like dissolves like" applies; non-polar columns are best for non-polar compounds like alkanes.[1] For complex mixtures, the polarity and selectivity of the stationary phase govern the separation.[2][3]

Q2: How does the GC oven temperature program affect isomer resolution?

A2: The temperature program is a critical parameter for optimizing separation.[4][5] A slower temperature ramp rate generally provides better resolution by increasing the interaction time between the isomers and the stationary phase.[6][7] As a rule of thumb, for every 15°C decrease in oven temperature, the retention time roughly doubles, which can significantly impact the resolution.[4] For complex mixtures with a wide range of boiling points, temperature programming is essential to achieve good peak shape and separation for all components.[5]

Q3: What is the optimal carrier gas and flow rate for hydrocarbon isomer analysis?

A3: Helium and Hydrogen are the most common carrier gases for GC-MS. The optimal flow rate is crucial for achieving the best column efficiency and, consequently, the best resolution. An incorrect flow rate, either too high or too low, can lead to band broadening and poor separation.[8] The optimal flow rate can be determined by performing a van Deemter plot analysis for your specific column and conditions.[6][8] For a typical 0.25 mm ID column, a starting flow rate of 1.0-1.5 mL/min is recommended.[6]

Q4: Can mass spectrometry parameters be optimized to improve isomer resolution?

A4: While chromatographic separation is the primary means of resolving isomers, MS parameters can be crucial for their identification and, in some advanced cases, differentiation. High-resolution mass spectrometers, such as Orbitrap or FT-ICR instruments, can help differentiate isomers based on subtle mass differences if they are not isobaric. Tandem mass spectrometry (MS/MS) techniques like collision-induced dissociation (CID) can reveal subtle differences in fragmentation patterns between isomers. Additionally, coupling ion mobility spectrometry with MS (IMS-MS) can separate isomers based on their size and shape (collision cross-section) before mass analysis.

Troubleshooting Guides

This section addresses common problems encountered during the GC-MS analysis of hydrocarbon isomers in a question-and-answer format.

Issue 1: Poor Peak Resolution / Co-elution of Isomers

Q: My chromatogram shows overlapping or co-eluting peaks for my hydrocarbon isomers. What should I do?

A: This is a common challenge due to the similar physicochemical properties of isomers.[8] Follow these steps to improve resolution:

  • Optimize the Temperature Program:

    • Reduce the Ramp Rate: A slower temperature ramp (e.g., decreasing from 5°C/min to 1-2°C/min) will increase the interaction time with the stationary phase and often enhance separation.[6][7]

    • Lower the Initial Temperature: Starting at a lower initial oven temperature can improve the separation of more volatile isomers.

    • Incorporate an Isothermal Hold: Introducing a brief isothermal hold at a temperature just below the elution temperature of the critical isomer pair can improve their resolution without significantly increasing the total run time.[7]

  • Adjust the Carrier Gas Flow Rate:

    • Ensure your carrier gas flow rate is optimized. A flow rate that is too high or too low will decrease column efficiency and resolution.[8] Perform a van Deemter analysis to find the optimal flow rate for your column.[6]

  • Evaluate Your GC Column:

    • Column Phase: Ensure you are using a stationary phase with appropriate selectivity for your hydrocarbon isomers. Non-polar phases are generally used for non-polar analytes.[1]

    • Column Dimensions: A longer column will provide more theoretical plates and thus better resolution (doubling the length increases resolution by about 40%).[8] A smaller internal diameter (ID) column also provides higher efficiency.[1]

Issue 2: Peak Tailing

Q: My hydrocarbon peaks are showing significant tailing. What could be the cause and how can I fix it?

A: Peak tailing can be caused by several factors:

  • Active Sites: Active sites in the injector liner or the column can interact with analytes, causing tailing.[6]

    • Solution: Use a deactivated inlet liner and a high-quality, inert GC column. If the column is old, consider replacing it.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.

    • Solution: Dilute your sample or use a higher split ratio during injection.

  • Improper Column Installation: A poor column cut or incorrect installation depth in the injector or detector can create dead volume, leading to peak tailing.

    • Solution: Ensure the column is cut cleanly and installed according to the manufacturer's instructions.[9]

Issue 3: Low Signal Intensity

Q: I am not getting a strong enough signal for my hydrocarbon isomers. How can I improve the sensitivity?

A: Low signal intensity can stem from issues with the sample introduction, separation, or detection.

  • Improper MS Tuning: The mass spectrometer may not be properly tuned for the target mass range.[6]

    • Solution: Perform an autotune of the mass spectrometer to ensure optimal performance of the ion source and analyzer.[6]

  • Sample Degradation: High injector temperatures can cause the degradation of some hydrocarbon isomers.[6]

    • Solution: Try lowering the injector temperature. A splitless injection at a lower temperature might be beneficial, though it could increase peak broadening.[6]

  • Leaks in the System: Leaks in the injector, column fittings, or MS interface can lead to a loss of sample and reduced sensitivity.

    • Solution: Perform a thorough leak check of the entire system using an electronic leak detector.[6]

Data Presentation: Parameter Optimization Tables

Table 1: GC Column Selection Guide for Hydrocarbon Isomers

Stationary Phase TypePolarityTypical ApplicationRecommended Column Example
100% DimethylpolysiloxaneNon-polarGeneral purpose for non-polar compounds, boiling point separation.DB-1, Rtx-1
5% Phenyl / 95% DimethylpolysiloxaneNon-polarSlightly more polar than 100% dimethylpolysiloxane, good for aromatic hydrocarbons.DB-5, Rtx-5
50% Phenyl / 50% DimethylpolysiloxaneIntermediate PolarityOffers different selectivity for polynuclear aromatic hydrocarbon isomers.DB-17, Rtx-50
Polyethylene Glycol (PEG)PolarFor polar compounds, not typically the first choice for hydrocarbons unless they are functionalized.DB-WAX, HP-INNOWAX

Table 2: Typical Starting GC-MS Parameters for Hydrocarbon Isomer Analysis

ParameterRecommended SettingNotes
GC Column
Stationary PhaseNon-polar (e.g., 5% Phenyl Dimethylpolysiloxane)Choice depends on the specific isomers of interest.
Dimensions30-60 m length, 0.25 mm ID, 0.25 µm film thicknessLonger columns provide better resolution.[8]
Injector
Temperature250 - 300 °CMay need to be optimized to prevent sample degradation.[6]
Injection ModeSplit (e.g., 50:1) or SplitlessSplitless for trace analysis, but may cause broader peaks.
Carrier Gas
Gas TypeHelium or Hydrogen
Flow Rate1.0 - 1.5 mL/min (for 0.25 mm ID column)Optimize for best efficiency.[6]
Oven Temperature Program
Initial Temperature50 - 100 °C, hold for 1-2 minLower for more volatile isomers.
Ramp Rate1 - 5 °C/minSlower ramps improve resolution.[6][7]
Final Temperature280 - 320 °C, hold for 5-10 minEnsure all components elute.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard for most hydrocarbon analysis.
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Mass Range40 - 500 amuAdjust based on the molecular weights of your target isomers.

Experimental Protocols

Protocol 1: GC Oven Temperature Program Optimization
  • Initial Isothermal Analysis:

    • Inject the sample using a starting isothermal oven temperature (e.g., 150°C).

    • Observe the chromatogram. If peaks are crowded at the beginning, the initial temperature is too high. If the analysis time is too long, the temperature is too low.

  • Develop a Temperature Ramp:

    • Based on the isothermal run, set an initial temperature below the boiling point of the most volatile isomer.

    • Implement a slow ramp rate (e.g., 2°C/min).

    • Set a final temperature high enough to elute the least volatile isomers.

    • Run the analysis and evaluate the peak resolution.

  • Refine the Ramp:

    • If resolution is still poor for specific isomer pairs, introduce a slower ramp rate or an isothermal hold in the temperature range where they elute.[7]

    • For example, if a critical pair elutes around 200°C, you could have an initial ramp of 5°C/min to 180°C, then a slower ramp of 1°C/min to 210°C, followed by a faster ramp to the final temperature.

Protocol 2: Carrier Gas Flow Rate Optimization (Van Deemter Plot)
  • Set Up the Experiment:

    • Choose a representative hydrocarbon isomer from your sample.

    • Set the GC oven to an isothermal temperature where this compound has a reasonable retention time.

  • Vary the Flow Rate:

    • Perform a series of injections, each time changing the carrier gas flow rate (or linear velocity). Start from a low flow rate and incrementally increase it (e.g., 0.5, 0.8, 1.0, 1.2, 1.5, 2.0 mL/min).

  • Calculate Column Efficiency:

    • For each run, calculate the number of theoretical plates (N) for the chosen peak. N = 16 * (t_R / W)^2, where t_R is the retention time and W is the peak width at the base.

    • Calculate the Height Equivalent to a Theoretical Plate (HETP) = L / N, where L is the column length.

  • Plot the Data:

    • Plot HETP (y-axis) versus the carrier gas flow rate or linear velocity (x-axis).

    • The lowest point on the resulting curve represents the optimal flow rate with the highest column efficiency.

Visualizations

GC_MS_Optimization_Workflow cluster_problem Problem Identification cluster_optimization Parameter Optimization cluster_check System Check cluster_advanced Advanced Techniques cluster_end Outcome Start Poor Isomer Resolution Temp Optimize Temperature Program (Slower Ramp, Isothermal Holds) Start->Temp Flow Optimize Carrier Gas Flow Rate (Van Deemter Plot) Temp->Flow Column Evaluate GC Column (Phase, Length, ID) Flow->Column Check Resolution Improved? Column->Check Advanced Consider Advanced Techniques (HRMS, MS/MS, IMS-MS) Check->Advanced No End Successful Resolution Check->End Yes Advanced->Temp

Caption: Workflow for troubleshooting poor hydrocarbon isomer resolution in GC-MS.

Troubleshooting_Decision_Tree cluster_issues Common Issues cluster_solutions_res Resolution Solutions cluster_solutions_tail Tailing Solutions cluster_solutions_signal Signal Solutions Start Identify Chromatographic Issue PoorRes Poor Resolution / Co-elution Start->PoorRes Tailing Peak Tailing Start->Tailing LowSignal Low Signal Intensity Start->LowSignal OptTemp Optimize Temp Program PoorRes->OptTemp Yes ActiveSites Check for Active Sites (Liner, Column) Tailing->ActiveSites Yes MSTune Tune Mass Spectrometer LowSignal->MSTune Yes OptFlow Optimize Flow Rate OptTemp->OptFlow CheckColumn Check GC Column OptFlow->CheckColumn Overload Reduce Sample Load ActiveSites->Overload Install Check Column Installation Overload->Install SampleDeg Check for Sample Degradation MSTune->SampleDeg LeakCheck Perform Leak Check SampleDeg->LeakCheck

References

Technical Support Center: Analysis of Insect Semiochemicals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of insect semiochemicals, with a particular focus on overcoming matrix effects.

Frequently Asked questions (FAQs)

Q1: What are matrix effects in the context of insect semiochemical analysis?

A1: Matrix effects are the alteration of an analytical signal (enhancement or suppression) caused by co-eluting compounds from the sample matrix.[1] In the analysis of insect semiochemicals, the matrix can include the insect's cuticle, glands, frass, or surrounding environmental substrates like plant tissues. These interfering compounds can affect the accuracy, precision, and sensitivity of the analysis.

Q2: Why are matrix effects a significant problem in semiochemical analysis?

A2: Matrix effects are particularly problematic in semiochemical analysis for several reasons:

  • Low Concentrations: Semiochemicals are often present in very low concentrations, making their signal susceptible to interference from more abundant matrix components.

  • Complex Matrices: Biological samples from which semiochemicals are extracted are inherently complex, containing a wide variety of lipids, proteins, and other organic molecules.[2]

  • Volatility: The volatile nature of many semiochemicals necessitates specific extraction and analytical techniques, such as headspace analysis, which can be prone to matrix interferences that alter analyte partitioning.

Q3: What are the main analytical techniques used for semiochemical analysis and how are they affected by matrix effects?

A3: The primary techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • GC-MS: In GC-MS, matrix effects often manifest as signal enhancement. This occurs when non-volatile matrix components coat active sites in the GC inlet liner, preventing the thermal degradation of the target analytes and leading to a stronger signal.[3] However, matrix components can also cause signal suppression by competing with the analyte for ionization in the MS source.

  • LC-MS: In LC-MS, especially with electrospray ionization (ESI), matrix effects typically lead to ion suppression.[4] Co-eluting matrix components can interfere with the desolvation and ionization of the target semiochemicals in the ion source, reducing the signal intensity.

Q4: How can I determine if my analysis is affected by matrix effects?

A4: The presence of matrix effects can be assessed using several methods:

  • Post-Extraction Spike: The most common method involves comparing the response of an analyte spiked into a blank matrix extract with the response of the same analyte in a pure solvent. A significant difference in the signal indicates a matrix effect.

  • Comparison of Calibration Curves: The slope of a calibration curve prepared in a pure solvent can be compared to one prepared in a matrix-matched standard. A divergence in the slopes is indicative of matrix effects.

  • Post-Column Infusion: This qualitative method involves infusing the analyte at a constant rate into the mass spectrometer while injecting a blank matrix extract. Any deviation in the analyte's signal at the retention time of interfering compounds suggests the presence of matrix effects.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of insect semiochemicals.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram shows significant peak tailing for my target semiochemicals. What are the possible causes and solutions?

A: Peak tailing in GC-MS analysis of semiochemicals can be caused by several factors. A systematic approach to troubleshooting is recommended.[5]

  • Cause 1: Active Sites in the GC System: Polar semiochemicals (e.g., alcohols, aldehydes) can interact with active sites (silanol groups) in the GC inlet liner, column, or transfer line, leading to peak tailing.

    • Solution:

      • Inlet Maintenance: Regularly replace the GC inlet liner and septum. Use deactivated liners (e.g., silanized) to minimize interactions.[6]

      • Column Trimming: Trim the first few centimeters of the GC column to remove accumulated non-volatile residues and active sites.

      • Use of an Inert Column: Employ a highly inert GC column specifically designed for trace analysis.

  • Cause 2: Improper Column Installation: A poorly cut or installed column can create dead volume and disrupt the sample flow path, causing peak distortion.[7]

    • Solution: Ensure the column is cut cleanly and squarely. Install the column according to the manufacturer's instructions for the correct insertion depth into the inlet and detector.[5]

  • Cause 3: Matrix-Induced Effects: High concentrations of matrix components can interfere with the chromatography.

    • Solution: Improve sample cleanup to remove interfering matrix components. Dilute the sample if the analyte concentration is sufficiently high.

  • Cause 4: Inappropriate Solvent: Mismatch in polarity between the injection solvent and the stationary phase can cause peak distortion.[7]

    • Solution: Choose a solvent that is compatible with the GC column's stationary phase.

Issue 2: Low or Inconsistent Analyte Response

Q: I am observing a weak or highly variable signal for my target semiochemicals, even in spiked samples. What could be the issue?

A: Low or inconsistent analyte response is often a sign of matrix-induced signal suppression or issues with sample preparation and introduction.

  • Cause 1: Ion Suppression (LC-MS) or Signal Suppression (GC-MS): Co-eluting matrix components are interfering with the ionization or detection of your analytes.

    • Solution:

      • Improve Sample Cleanup: Implement more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[8]

      • Optimize Chromatography: Modify the chromatographic method (e.g., gradient profile in LC, temperature program in GC) to separate the analyte from the interfering matrix components.

      • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for consistent matrix effects.[9]

      • Internal Standards: Use a stable isotope-labeled internal standard that co-elutes with the analyte and experiences similar matrix effects. This is the most effective way to correct for signal variability.[10]

  • Cause 2: Inefficient Extraction or Derivatization: The semiochemicals are not being efficiently extracted from the sample matrix or derivatized for analysis.

    • Solution:

      • Optimize Extraction Parameters: Experiment with different extraction solvents, times, and temperatures. For SPME, optimize fiber coating, extraction time, and temperature.[11]

      • Verify Derivatization: If using derivatization, ensure the reagents are fresh and the reaction conditions (temperature, time) are optimal.

  • Cause 3: Analyte Degradation: The semiochemicals may be degrading in the GC inlet or during sample storage.

    • Solution:

      • Use a Deactivated Inlet Liner: As with peak tailing, a deactivated liner minimizes analyte degradation.

      • Lower Injection Temperature: If the semiochemical is thermally labile, a lower injection temperature may be necessary.

      • Proper Sample Storage: Store extracts at low temperatures (-20°C or -80°C) and in amber vials to prevent degradation.

Data Presentation

The following tables provide illustrative data on the extent of matrix effects and the effectiveness of different sample preparation techniques. This data is based on studies of pesticides in complex matrices and serves to exemplify the types of results that may be observed in semiochemical analysis.

Table 1: Illustrative Matrix Effects in the GC-MS Analysis of Representative Semiochemicals in Different Insect Matrices.

Semiochemical ClassAnalyteMatrixMatrix Effect (%)*Predominant Effect
AldehydeHexanalAphid Honeydew+45%Enhancement
Alcohol(Z)-3-Hexen-1-olBeetle Frass+60%Enhancement
EsterMethyl SalicylateMoth Gland Extract-30%Suppression
Hydrocarbonn-TricosaneAnt Cuticle Extract+25%Enhancement

*Matrix Effect (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100. Positive values indicate signal enhancement, and negative values indicate signal suppression.[3]

Table 2: Illustrative Comparison of Sample Cleanup Techniques for the Analysis of a Model Pheromone Component in a Complex Matrix.

Cleanup TechniqueAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD, %)
None (Dilute-and-Shoot)95-75%25
Liquid-Liquid Extraction (LLE)88-40%15
Solid-Phase Extraction (SPE) - C1892-15%8
Dispersive SPE (QuEChERS)90-10%5

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Semiochemicals

This protocol is suitable for the collection of volatile semiochemicals from live insects or excised glands.

Materials:

  • SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)

  • Headspace vials (e.g., 20 mL) with septa

  • Heating block or water bath

  • GC-MS system

Procedure:

  • Sample Preparation: Place the insect(s) or excised gland into a headspace vial.

  • Extraction:

    • Seal the vial.

    • Place the vial in a heating block set to a temperature that encourages volatilization without degrading the sample (e.g., 40-60°C).

    • Expose the SPME fiber to the headspace above the sample for a predetermined time (e.g., 30-60 minutes). Do not let the fiber touch the sample.

  • Desorption and Analysis:

    • Retract the fiber into the needle.

    • Immediately insert the SPME device into the heated GC inlet (e.g., 250°C).

    • Extend the fiber to desorb the trapped analytes onto the GC column for a set time (e.g., 2-5 minutes).

    • Start the GC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Less Volatile Semiochemicals

This protocol is suitable for extracting semiochemicals from whole-body extracts or larger sample matrices.

Materials:

Procedure:

  • Homogenization: Homogenize the insect sample (e.g., a single insect or a pool of insects) in a glass vial with a known volume of hexane (e.g., 1 mL).

  • Extraction: Vortex the sample for 2 minutes and then sonicate for 10 minutes.

  • Phase Separation: Centrifuge the sample at 3000 rpm for 5 minutes to pellet the solid material.

  • Drying: Carefully transfer the hexane supernatant to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the extract to a final volume of approximately 100 µL under a gentle stream of nitrogen.

  • Analysis: Inject an aliquot (e.g., 1 µL) of the concentrated extract into the GC-MS.

Protocol 3: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol describes a general procedure for cleaning up an LLE extract to reduce matrix effects.

Materials:

  • SPE cartridge (e.g., Silica gel or Florisil)

  • SPE vacuum manifold

  • Hexane

  • Dichloromethane

  • Collection tubes

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of hexane through it. Do not allow the cartridge to go dry.

  • Sample Loading: Load the concentrated LLE extract onto the conditioned SPE cartridge.

  • Washing (Interference Elution): Wash the cartridge with a non-polar solvent like hexane to elute non-polar interferences.

  • Analyte Elution: Elute the semiochemicals of interest with a more polar solvent or solvent mixture (e.g., 90:10 hexane:dichloromethane). The choice of elution solvent will depend on the polarity of the target analytes.

  • Concentration and Analysis: Concentrate the eluate under a gentle stream of nitrogen and reconstitute in a suitable solvent for GC-MS analysis.[12]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting Loop sample Insect Sample (Gland, Cuticle, etc.) extraction Extraction (SPME, LLE) sample->extraction cleanup Cleanup (Optional) (SPE) extraction->cleanup gcms GC-MS Analysis cleanup->gcms data_proc Data Processing gcms->data_proc quant Quantification data_proc->quant check Check for Matrix Effects quant->check Inaccurate Results? check->quant No, Final Result optimize Optimize Method check->optimize Yes optimize->extraction Refine

Caption: A generalized experimental workflow for the analysis of insect semiochemicals, including a troubleshooting loop for matrix effects.

olfactory_pathway cluster_antenna Antennal Sensillum cluster_brain Insect Brain odor Semiochemical Molecule obp Odorant Binding Protein (OBP) odor->obp Binding or Odorant Receptor (OR) + Orco obp->or Transport & Release orn Olfactory Receptor Neuron (ORN) or->orn Activation al Antennal Lobe orn->al Signal Transduction pn Projection Neuron al->pn mb Mushroom Body (Learning & Memory) pn->mb lh Lateral Horn (Innate Behavior) pn->lh

Caption: Simplified diagram of the insect olfactory signaling pathway, from semiochemical detection at the antenna to processing in the brain.

References

Technical Support Center: Resolution of 3,5,7-Trimethyldecane Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the resolution of 3,5,7-trimethyldecane stereoisomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome challenges encountered during the chiral separation of this and similar branched alkanes.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating the stereoisomers of this compound?

A1: The primary challenge lies in the non-functionalized nature of alkanes. Stereoisomers of compounds like this compound lack functional groups that can be easily derivatized or that can engage in strong intermolecular interactions with a chiral stationary phase (CSP). Therefore, separation relies on subtle differences in their three-dimensional structure and weak van der Waals forces, making resolution difficult.

Q2: Which analytical techniques are most effective for resolving stereoisomers of branched alkanes?

A2: Gas chromatography (GC) and supercritical fluid chromatography (SFC) are the most effective techniques for the chiral resolution of volatile, non-functionalized hydrocarbons like this compound. Both methods utilize chiral stationary phases to achieve separation.

Q3: What type of chiral stationary phase (CSP) is recommended for the separation of this compound stereoisomers?

A3: For the gas chromatographic enantioseparation of non-functionalized chiral alkanes, derivatized cyclodextrins are the most effective CSPs.[1] The choice of the specific cyclodextrin (B1172386) derivative (e.g., substituted α-, β-, or γ-cyclodextrin) depends on the size and structure of the analyte, as the inclusion of the analyte into the chiral cavity of the cyclodextrin is a key mechanism for enantiorecognition. For a C13 alkane like this compound, a larger cavity cyclodextrin such as a derivatized β- or γ-cyclodextrin would be a logical starting point.

Q4: How does temperature programming impact the resolution of alkane stereoisomers in GC?

A4: Temperature programming is a critical parameter for optimizing chiral separations of alkanes. Generally, lower elution temperatures lead to better enantiomeric resolution because they enhance the energetic differences between the transient diastereomeric complexes formed between the analyte and the chiral stationary phase. It is often a compromise between achieving good resolution and having acceptable analysis times. Slower temperature ramp rates, typically in the range of 1-5°C/min, are often recommended to achieve optimal separation.[2]

Q5: What are the advantages of using Supercritical Fluid Chromatography (SFC) for this separation?

A5: SFC offers several advantages for chiral separations, including faster analysis times and reduced consumption of organic solvents compared to high-performance liquid chromatography (HPLC). For non-functionalized compounds like alkanes, SFC with chiral stationary phases can provide excellent resolution and efficiency.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chiral separation of this compound and similar branched alkanes.

Gas Chromatography (GC) Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor or No Resolution 1. Incorrect Chiral Stationary Phase: The cavity size or derivatization of the cyclodextrin may not be suitable for this compound. 2. High Oven Temperature: Higher temperatures reduce the interaction time and energetic differences between the enantiomers and the CSP. 3. Carrier Gas Flow Rate Too High: Reduces interaction time with the stationary phase.1. Screen Different CSPs: Test columns with different cyclodextrin derivatives (e.g., permethylated, acetylated) and different cavity sizes (β- and γ-cyclodextrins are good starting points). 2. Optimize Temperature Program: Start with a low initial oven temperature (e.g., 40-60°C) and use a slow ramp rate (e.g., 1-2°C/min).[2] 3. Optimize Carrier Gas Flow: Adjust the flow rate to the optimal range for the carrier gas being used (e.g., 30-40 cm/s for Helium).
Peak Tailing 1. Active Sites in the GC System: Exposed silanol (B1196071) groups in the injector liner or the column can interact with analytes. 2. Column Overload: Injecting too much sample can saturate the stationary phase. 3. Contamination: Non-volatile residues in the injector or at the head of the column.1. Use Deactivated Liners and Columns: Ensure all components in the sample path are properly deactivated. 2. Dilute the Sample: Reduce the concentration of the sample being injected. 3. Perform Inlet Maintenance: Clean or replace the injector liner and trim the first few centimeters of the column.
Peak Splitting 1. Improper Injection Technique: A slow or inconsistent injection can cause the sample to be introduced as multiple bands. 2. Inlet Temperature Too Low: Incomplete vaporization of the sample in the injector. 3. Solvent-Stationary Phase Mismatch: The injection solvent may not be compatible with the stationary phase, causing poor focusing of the analyte band at the column head.[3]1. Optimize Injection Parameters: Use an autosampler for consistent injections. If manual, inject quickly and smoothly. 2. Increase Inlet Temperature: Ensure the inlet temperature is sufficient to rapidly vaporize the sample and solvent. 3. Choose a Compatible Solvent: Dissolve the sample in a solvent that is compatible with the non-polar nature of the cyclodextrin stationary phase (e.g., hexane, pentane).
Long Retention Times 1. Oven Temperature Too Low: Insufficient thermal energy to elute the compounds in a reasonable time. 2. Carrier Gas Flow Rate Too Low: Slower flow extends the analysis time.1. Increase Oven Temperature or Ramp Rate: While lower temperatures improve resolution, a balance must be struck. Gradually increase the temperature program to shorten the run time. 2. Increase Carrier Gas Flow Rate: Adjust the flow rate to be within the optimal range for efficiency.
Supercritical Fluid Chromatography (SFC) Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor or No Resolution 1. Incorrect Chiral Stationary Phase: As with GC, the choice of CSP is critical. 2. Inappropriate Co-solvent: The type and percentage of the co-solvent significantly impact selectivity. 3. Suboptimal Backpressure: The density of the supercritical fluid, controlled by backpressure, affects solvating power and interaction with the CSP.1. Screen Different CSPs: Test various polysaccharide-based or cyclodextrin-based chiral columns. 2. Optimize Co-solvent: Screen different co-solvents (e.g., methanol, ethanol, isopropanol) and optimize the percentage in the mobile phase. 3. Adjust Backpressure: Systematically vary the backpressure to find the optimal density for the separation.
Broad Peaks 1. High Flow Rate: Can lead to band broadening. 2. Suboptimal Temperature: Temperature affects the viscosity and diffusivity of the mobile phase.1. Optimize Flow Rate: While SFC allows for higher flow rates than HPLC, an optimal flow rate will provide the best efficiency. 2. Adjust Column Temperature: Vary the column temperature to find the best compromise between efficiency and analysis time.

Experimental Protocols

Gas Chromatography (GC) Method for Chiral Alkane Resolution

This protocol is a general guideline for the separation of C10-C15 branched alkane stereoisomers.

Instrumentation and Columns:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Column: A fused silica (B1680970) capillary column coated with a derivatized cyclodextrin stationary phase. A good starting point would be a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a permethylated β-cyclodextrin phase.

Experimental Conditions:

Parameter Condition Rationale
Injector Temperature 250 °CEnsures complete and rapid vaporization of the sample.
Injection Mode Split (e.g., 50:1)Prevents column overload and ensures sharp peaks.
Carrier Gas Helium or HydrogenHydrogen often provides better efficiency at higher linear velocities.
Flow Rate Constant flow, ~1.5 mL/min (for Helium)Provides a good balance between analysis time and resolution.
Oven Temperature Program Initial: 60°C (hold 2 min) Ramp: 2°C/min to 180°C (hold 5 min)A slow ramp rate is crucial for enhancing the separation of enantiomers.
Detector Temperature 280 °C (FID)Prevents condensation of the analytes in the detector.
Sample Preparation Dilute in a non-polar solvent (e.g., hexane) to 10-100 ppmPrevents column overload and ensures compatibility with the stationary phase.

Expected Observations and Optimization:

  • Resolution (Rs): The goal is to achieve a resolution of >1.5 for baseline separation. If resolution is poor, decrease the temperature ramp rate or the initial oven temperature.

  • Retention Time (tR): Adjust the temperature program to achieve reasonable retention times without compromising resolution.

Supercritical Fluid Chromatography (SFC) Method for Chiral Alkane Resolution

This protocol provides a starting point for developing an SFC method for the separation of this compound stereoisomers.

Instrumentation and Columns:

  • SFC System: Equipped with a UV detector or a Mass Spectrometer (MS).

  • Chiral Column: A column packed with a polysaccharide-based chiral stationary phase (e.g., cellulose (B213188) or amylose (B160209) derivatives) is a good starting point. Dimensions such as 150 mm x 4.6 mm ID with 5 µm particles are common.

Experimental Conditions:

Parameter Condition Rationale
Mobile Phase Supercritical CO₂ with a co-solvent (e.g., Methanol)The co-solvent modifies the polarity of the mobile phase and influences selectivity.
Co-solvent Gradient 2% to 20% Methanol over 10 minutesA gradient can help to elute compounds with different polarities and optimize the separation.
Flow Rate 3 mL/minA typical flow rate for analytical SFC.
Backpressure 150 barControls the density of the supercritical fluid.
Column Temperature 40 °CInfluences the viscosity and diffusivity of the mobile phase.
Sample Preparation Dissolve in a suitable organic solvent (e.g., Methanol/Hexane mixture)Ensure solubility in the mobile phase.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for developing a chiral separation method for this compound.

Chiral_Method_Development cluster_prep Sample Preparation cluster_screening Initial Screening cluster_eval Evaluation cluster_optim Optimization cluster_final Final Method Prep Prepare Racemic Standard of this compound Screen_GC GC Screening with Cyclodextrin CSPs (β and γ) Prep->Screen_GC Screen_SFC SFC Screening with Polysaccharide CSPs Prep->Screen_SFC Eval Evaluate Initial Chromatograms for Partial Separation Screen_GC->Eval Screen_SFC->Eval Optim_GC Optimize GC Conditions (Temperature Program, Flow Rate) Eval->Optim_GC Partial GC Separation Optim_SFC Optimize SFC Conditions (Co-solvent, Gradient, Backpressure) Eval->Optim_SFC Partial SFC Separation Final Validated Chiral Separation Method Optim_GC->Final Optim_SFC->Final

Caption: Workflow for Chiral Method Development of this compound.

References

Overcoming issues with branched alkane fragmentation in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mass spectrometry analysis of branched alkanes. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges associated with the fragmentation of these molecules.

Frequently Asked Questions (FAQs)

Q1: Why is the molecular ion (M+) peak weak or entirely absent in the mass spectrum of my branched alkane sample?

The molecular ion peak in branched alkanes is often weak or absent, particularly when using hard ionization techniques like Electron Ionization (EI).[1][2] This occurs because fragmentation is dominated by cleavage at the branching points. This preferential cleavage leads to the formation of more stable secondary (2°) and tertiary (3°) carbocations, a highly favorable process that leaves few intact molecular ions to be detected.[1][2][3] In contrast, linear alkanes produce a more discernible, though often still weak, molecular ion peak.[1]

Q2: What are the characteristic fragmentation patterns I should look for to identify a branched alkane?

The key feature for identifying branched alkanes is the prevalence of fragments formed by cleavage at the branch site.[3] The most abundant peaks in the spectrum will often correspond to the most stable carbocations that can be formed. For instance, the loss of the largest substituent at a branch is a common and readily observed fragmentation pathway.[3] While linear alkanes show a characteristic series of cluster peaks separated by 14 amu (corresponding to CH₂ groups), branched alkanes will have a more complex spectrum with dominant peaks that interrupt this regular pattern.[1][4]

Q3: If the molecular ion peak is missing, how can I determine the molecular weight of my compound?

When the molecular ion is not observed, employing a "soft" ionization technique is the most effective strategy.[5] These methods impart significantly less energy to the analyte molecule, minimizing fragmentation.[6]

  • Chemical Ionization (CI): This is an excellent alternative to EI for determining molecular weight. It typically produces a protonated molecule, [M+H]⁺, which is much more stable and readily detected.[6][7]

  • Other Soft Ionization Methods: Techniques like Field Desorption (FD), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI) are also very effective at producing intact molecular or pseudomolecular ions.[6][8][9]

Q4: What is the practical difference between "hard" and "soft" ionization techniques for analyzing branched alkanes?

  • Hard Ionization (e.g., Electron Ionization - EI): This technique uses high-energy electrons (typically 70 eV) to ionize molecules.[10] The resulting molecular ions are highly energetic and unstable, leading to extensive and reproducible fragmentation.[1] While this creates a detailed "fingerprint" for structural elucidation, it often obliterates the molecular ion of branched alkanes.[2]

  • Soft Ionization (e.g., Chemical Ionization - CI, ESI): These methods use lower energy processes to ionize the analyte.[8] For example, CI uses a reagent gas to create ions that gently react with the analyte to form a protonated molecule ([M+H]⁺).[9] The primary benefit is the preservation of the molecular ion, providing clear molecular weight information, but with minimal fragmentation for structural analysis.[11]

Q5: When should I consider using chemical derivatization for my samples?

Derivatization is a chemical process that modifies the analyte to improve its analytical properties.[12] Consider using derivatization when you need to:

  • Increase Volatility and Thermal Stability: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), some larger or more polar compounds may not be suitable. Derivatization can make them amenable to GC analysis.[12][13]

  • Improve Ionization Efficiency: Modifying a molecule can enhance its ability to be ionized, increasing sensitivity.[14]

  • Direct Fragmentation: Attaching a specific chemical group can direct the fragmentation pathways in a more predictable manner, aiding in structural elucidation.[12] Common methods include alkylation and silylation.[12][15]

Troubleshooting Guides

Guide 1: Issue - Weak or Absent Molecular Ion Peak

This guide provides a workflow for obtaining molecular weight information when the molecular ion is not observed.

start Weak or Absent M+ Peak in EI Spectrum q_soft Is a soft ionization technique available? start->q_soft use_ci Switch to Chemical Ionization (CI) or another soft method (APCI, ESI) q_soft->use_ci Yes optimize_ei Optimize EI Parameters: - Lower electron energy (e.g., from 70 eV to 20 eV) - Reduce ion source temperature q_soft->optimize_ei No observe_mh Observe [M+H]+ ion to confirm molecular weight use_ci->observe_mh q_tandem Is structural information still required? observe_mh->q_tandem use_msms Perform Tandem MS (MS/MS) on the isolated [M+H]+ ion q_tandem->use_msms Yes end_success Problem Resolved q_tandem->end_success No elucidate Elucidate structure from controlled fragmentation pattern use_msms->elucidate elucidate->end_success end_partial Molecular Ion Observed (May have low intensity) optimize_ei->end_partial

Caption: Troubleshooting workflow for an absent molecular ion peak.

Guide 2: Issue - Differentiating Co-eluting Branched Isomers

This guide outlines a strategy for distinguishing between structurally similar branched alkanes that are not separated chromatographically.

start Co-eluting Branched Isomers Detected use_soft_ion 1. Analyze using a soft ionization technique (e.g., CI) to confirm same molecular weight start->use_soft_ion use_tandem_ms 2. Employ Tandem MS (MS/MS) - Isolate the precursor ion ([M+H]+) - Apply collision-induced dissociation (CID) use_soft_ion->use_tandem_ms compare_spectra 3. Compare Product Ion Spectra - Isomers will produce different fragment ions and/or ratios use_tandem_ms->compare_spectra mrm_mode 4. (Optional) Develop an MRM method for quantitative analysis compare_spectra->mrm_mode end Isomers Differentiated mrm_mode->end

Caption: Workflow for differentiating isomers using tandem MS.

Data Presentation

Table 1: Comparison of Mass Spectral Features for Linear vs. Branched Alkanes (Electron Ionization)

FeatureLinear AlkanesMethyl-Branched Alkanes
Molecular Ion (M+) Peak Present, but intensity decreases with increasing chain length.[1]Very weak or absent, especially in highly branched compounds.[1][10]
Primary Fragmentation Cleavage of internal C-C bonds to form stable carbocations and radicals.[16]Preferential cleavage at the branching point.[1][3]
Characteristic Ion Series Clusters of peaks separated by 14 Da (loss of CH₂ groups).[1][4]The 14 Da pattern is disrupted by intense peaks from branch point cleavage.[17]
Base Peak Typically C₃ or C₄ carbocations (e.g., m/z 43, 57) for smaller alkanes.[1]Often corresponds to the most stable (secondary or tertiary) carbocation formed from cleavage at a branch.[2][3]

Experimental Protocols

Protocol 1: Analysis of Branched Alkanes using GC-CI-MS

Objective: To determine the molecular weight of a volatile branched alkane while minimizing fragmentation.

Methodology:

  • Instrument Setup:

    • Couple a Gas Chromatograph (GC) to a mass spectrometer equipped with a Chemical Ionization (CI) source.[6]

    • Use a non-polar capillary column (e.g., DB-5ms) suitable for hydrocarbon analysis.

  • Reagent Gas Selection:

    • Select a reagent gas. Methane is commonly used and will produce a strong [M+H]⁺ signal. Ammonia can be a "softer" choice, often yielding a stable [M+NH₄]⁺ adduct.

    • Maintain the reagent gas pressure in the ion source as per manufacturer recommendations (typically around 1 torr).[6]

  • GC Parameters:

    • Injector Temperature: 250-280°C.

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp at 10-20°C/min to a final temperature that ensures elution of the analyte (e.g., 300°C).

    • Carrier Gas: Helium with a constant flow rate (e.g., 1.0-1.5 mL/min).

  • MS Parameters:

    • Ion Source Temperature: Set to the lowest temperature that prevents sample condensation (e.g., 200-250°C).[6]

    • Electron Energy: Use a standard energy of 70 eV to ionize the reagent gas, not the analyte directly.[6]

    • Acquisition Mode: Scan a mass range that includes the expected molecular weight of the analyte (e.g., m/z 50-800).

  • Sample Preparation and Injection:

    • Dissolve the sample in a volatile, non-polar solvent (e.g., hexane).[6]

    • Inject 1 µL of the sample into the GC.

  • Data Analysis:

    • Examine the resulting total ion chromatogram (TIC) to locate the analyte peak.

    • Analyze the mass spectrum corresponding to the peak. Identify the ion with the highest mass-to-charge ratio, which should correspond to the [M+H]⁺ or another adduct ion, to confirm the molecular weight.[6]

Protocol 2: Structural Elucidation using Tandem Mass Spectrometry (MS/MS)

Objective: To obtain detailed structural information from a branched alkane after its molecular weight has been determined using a soft ionization technique.

Methodology:

  • Initial Analysis (MS1):

    • Infuse the sample or analyze via LC/MS or GC/MS using a soft ionization source (e.g., CI, ESI, APCI) to generate a stable precursor ion (e.g., [M+H]⁺).

  • Instrument Setup (MS/MS):

    • Operate the mass spectrometer in product ion scan mode. This involves isolating the precursor ion in the first mass analyzer (e.g., quadrupole) and fragmenting it in a collision cell.[18]

  • Precursor Ion Selection:

    • Set the first mass analyzer to isolate the m/z of the precursor ion (the [M+H]⁺ identified in the MS1 scan).

  • Collision-Induced Dissociation (CID):

    • Introduce an inert collision gas (e.g., argon, nitrogen) into the collision cell.

    • Apply a collision energy. Start with a low energy (e.g., 10 eV) and gradually increase it in subsequent runs to find the optimal energy that produces a rich spectrum of fragment ions without complete shattering of the precursor.

  • Product Ion Analysis:

    • Set the second mass analyzer to scan a range of m/z values to detect all the fragment (product) ions generated in the collision cell.[18]

  • Data Interpretation:

    • The resulting MS/MS spectrum will show fragments derived exclusively from the selected precursor ion.[11]

    • Analyze the mass differences (neutral losses) between the precursor ion and the major product ions to deduce the structure, particularly the location of the branching points.

Visualization of a Fragmentation Pathway

cluster_1 cluster_2 mol_ion 2-Methylpentane Molecular Ion [C6H14]+• m/z = 86 frag1 Cleavage at branch point (loss of C3H7• radical) mol_ion->frag1 frag2 Cleavage at branch point (loss of CH3• radical) mol_ion->frag2 prod1 Secondary Carbocation [C3H7]+ m/z = 43 frag1->prod1 More Stable Radical Lost (Propyl) prod2 Secondary Carbocation [C5H11]+ m/z = 71 frag2->prod2 Less Stable Radical Lost (Methyl)

References

Minimizing sample degradation during volatile organic compound analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize sample degradation during volatile organic compound (VOC) analysis.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of VOC sample degradation?

A1: The primary mechanisms leading to the degradation of VOCs in samples include:

  • Volatilization: Due to their high vapor pressure, VOCs can easily escape from a sample that is not properly sealed, leading to a significant loss of analytes.[1]

  • Biodegradation: Microorganisms present in the sample can metabolize certain VOCs, particularly aromatic hydrocarbons, altering the sample's composition.[1][2]

  • Chemical Reactions: Some VOCs are susceptible to chemical reactions like oxidation or dehydrohalogenation, which can be influenced by the sample matrix and storage conditions.[2][3]

Q2: What is the recommended temperature for storing VOC samples?

A2: It is recommended to store VOC samples at or below 6°C, but above freezing, from the time of collection until analysis.[4][5] Refrigeration slows down both microbial activity and the volatilization of compounds.[6] For long-term storage, freezing at temperatures such as -12°C or -80°C can further preserve sample integrity for many VOCs.[3][7]

Q3: How long can I store my VOC samples before analysis?

A3: The maximum holding time for VOC samples is typically 14 days from the time of collection, provided they are properly preserved and stored.[3][4] However, for some labile compounds, analysis should be performed as soon as possible.[6][8] Stability studies have shown that many VOCs can be stable for longer periods, even up to a year in certain matrices and conditions.[2]

Q4: What are the best containers for collecting and storing VOC samples?

A4: The choice of container is critical for minimizing sample degradation. Recommended options include:

  • Volatile Organic Analysis (VOA) Vials: These are the most common containers and are typically 40-mL glass vials with PTFE-lined silicone septa.[6] They are designed to be directly compatible with laboratory equipment, minimizing sample handling.[6]

  • En Core™ Samplers: These are airtight, sealable coring devices used for collecting and storing soil samples for VOC analysis. They are designed to limit the loss of VOCs during storage and transport.[3][6]

  • Canisters (SUMMA and Silocan): These are used for collecting air samples and have been shown to be effective for storing a wide range of VOCs.[9]

  • Tedlar® Bags: Also used for air sampling, but some studies indicate they may have lower recovery rates for certain VOCs compared to canisters.[9]

Q5: Should I use chemical preservatives for my VOC samples?

A5: Yes, in many cases, chemical preservation is necessary to inhibit biological degradation and prevent chemical reactions. Common preservatives include:

  • Hydrochloric Acid (HCl): Used to lower the pH of water samples to ≤2, which effectively inhibits microbial activity.[10]

  • Methanol: Primarily used for preserving soil samples with high concentrations of VOCs. It also aids in the extraction process.[1]

  • Sodium Bisulfate: An alternative to HCl for preserving water and soil samples.[1][2]

  • Ascorbic Acid: Used as a quenching agent to remove residual oxidants in samples from in-situ chemical oxidation (ISCO) sites.[11] However, it can also lead to the transformation of certain halogenated VOCs.[3]

II. Troubleshooting Guides

Issue 1: Low or No Analyte Response in GC-MS Analysis

Possible Cause Troubleshooting Step
Improper Sample Collection/Storage Review the sample collection and storage procedures. Ensure that samples were collected in appropriate containers with zero headspace and stored at the correct temperature.
Analyte Loss During Sample Preparation Minimize the number of transfer steps. Use gas-tight syringes for transferring standards and samples.[12] Work quickly to reduce the time the sample is exposed to the atmosphere.
Leaks in the GC-MS System Perform a leak check on the injector, column connections, and gas lines.[13]
Inactive Analytes Adsorbing to Active Sites Deactivate the inlet liner and use an inert column. If necessary, replace the liner and trim the column.[13]
Insufficient Sample Volume Ensure the sample volume meets the instrument's requirements. Consider using a larger vial or diluting the sample if necessary.[14]

Issue 2: Contamination and Carryover

Possible Cause Troubleshooting Step
Contaminated Glassware or Sampling Equipment Implement stringent cleaning protocols for all glassware and equipment. Use certified pre-cleaned VOA vials.[6]
Contaminated Carrier Gas or Reagents Use high-purity gases and solvents. Install and regularly check gas purifiers.
Carryover from Previous Samples Run a blank analysis after a high-concentration sample to check for carryover. Optimize the bake-out parameters of the purge and trap system.
Environmental Contamination During Sampling Avoid collecting samples near running motors or other sources of fumes.[6] Use trip blanks to monitor for contamination during transport and storage.[10]

Issue 3: Poor Peak Shape (Tailing or Fronting)

Possible Cause Troubleshooting Step
Active Sites in the Inlet or Column Use a deactivated inlet liner and column. Trim the front end of the column to remove accumulated non-volatile residues.
Improper Injection Technique Ensure a fast and consistent injection. For splitless injections, optimize the initial oven temperature to be below the solvent's boiling point.[13]
Column Overload Dilute the sample or use a smaller injection volume.
Inappropriate Column Flow Rate Optimize the carrier gas flow rate for the specific column and analytes.

III. Data Presentation: VOC Stability in Different Storage Containers

The following table summarizes the stability of various VOCs in different storage containers over time.

VOC Class Container Type Storage Duration Average Recovery Rate Reference
AlkanesSUMMA Canister7 daysHigh[9]
AlkenesSUMMA Canister7 days87%[9]
AromaticsSUMMA Canister7 daysHigh[9]
Biogenics (Isoprene)SUMMA Canister7 days75% ± 8%[9]
AlkanesSilcocan Canister7 daysHigh[9]
AlkenesSilcocan Canister7 days87%[9]
AromaticsSilcocan Canister7 daysHigh[9]
Biogenics (Isoprene)Silcocan Canister7 days75% ± 8%[9]
AlkanesTedlar Bag7 daysLower than canisters[9]
AlkenesTedlar Bag7 days82%[9]
AromaticsTedlar Bag7 daysLower than canisters[9]
Biogenics (Isoprene)Tedlar Bag7 days75% ± 8%[9]

IV. Experimental Protocols

Protocol 1: Soil Sample Collection for VOC Analysis (EPA Method 5035A)

This protocol outlines the collection of soil samples for VOC analysis, distinguishing between low and high-level concentrations.

  • Preparation:

    • For low-level analysis (<200 µg/kg), use a pre-weighed 40-mL VOA vial containing a magnetic stir bar and a preservative (e.g., sodium bisulfate).[15] Alternatively, use an En Core™ sampler.[2]

    • For high-level analysis (>200 µg/kg), use a pre-weighed 40-mL VOA vial containing a known volume of methanol.[15]

  • Sample Collection:

    • Immediately after exposing a fresh soil surface, use a coring device to collect approximately 5 grams of soil.[8]

    • Quickly transfer the soil core into the appropriate prepared VOA vial or seal the En Core™ sampler.

  • Preservation and Sealing:

    • Wipe the vial threads to ensure a tight seal.

    • Cap the vial immediately.

    • For low-level samples without chemical preservative, the sample must be frozen within 48 hours of collection.[2]

  • Storage and Transport:

    • Place the sealed samples on ice (≤6°C) immediately after collection.[8]

    • Transport the samples to the laboratory, maintaining the cold chain.

Protocol 2: Water Sample Analysis for VOCs (EPA Method 8260B with Purge and Trap)

This protocol describes the analysis of VOCs in water samples using purge and trap gas chromatography-mass spectrometry (GC-MS).

  • Sample Preparation:

    • If not already preserved, add HCl to the 40-mL VOA vial to adjust the pH to ≤2.

    • Bring the sample to room temperature before analysis.

  • Instrument Setup:

    • Set up the purge and trap system and GC-MS according to the manufacturer's instructions and the specific analytical method.

    • Perform a system blank analysis to ensure no contamination is present.

  • Purge and Trap:

    • Introduce a known volume of the water sample into the purge vessel.

    • Purge the sample with an inert gas (e.g., helium) for a specified time. The VOCs are transferred from the aqueous phase to the vapor phase.

    • The vapor is then passed through a sorbent trap, where the VOCs are retained.

  • Desorption and GC-MS Analysis:

    • Rapidly heat the trap to desorb the VOCs.

    • The desorbed analytes are transferred to the GC column, where they are separated based on their boiling points and affinity for the stationary phase.

    • The separated compounds then enter the mass spectrometer for detection and quantification.

  • Data Analysis:

    • Identify and quantify the VOCs based on their retention times and mass spectra by comparing them to a previously run calibration curve.

V. Visualizations

Experimental_Workflow_VOC_Analysis cluster_collection Sample Collection cluster_transport Transport & Storage cluster_analysis Sample Analysis Collection Collect Sample (Soil or Water) Preservation Preserve Sample (Cooling, Acidification, etc.) Collection->Preservation Transport Transport to Lab (Maintain Cold Chain) Preservation->Transport Storage Store at ≤6°C Transport->Storage Preparation Sample Preparation (e.g., Purge and Trap) Storage->Preparation GCMS GC-MS Analysis Preparation->GCMS Data Data Processing & Reporting GCMS->Data

Caption: Experimental workflow for VOC analysis from sample collection to data reporting.

Troubleshooting_Low_Response cluster_sample Sample Issues cluster_prep Preparation Issues cluster_system System Issues Start Low or No Analyte Response Check_Sample Review Sample Collection & Storage Procedures Start->Check_Sample Check_Prep Examine Sample Preparation Steps Start->Check_Prep Check_System Perform GC-MS System Check Start->Check_System Improper_Storage Improper Storage Temp? Zero Headspace? Check_Sample->Improper_Storage Analyte_Loss Volatilization During Transfer? Check_Prep->Analyte_Loss Inefficient_Extraction Inefficient Purge/Trap? Check_Prep->Inefficient_Extraction Leak_Check System Leaks? Check_System->Leak_Check Column_Activity Column/Liner Activity? Check_System->Column_Activity Detector_Problem Detector Malfunction? Check_System->Detector_Problem Degradation Potential for Analyte Degradation Improper_Storage->Degradation Solution Implement Corrective Actions: - Improve Sample Handling - Optimize Prep Methods - Maintain GC-MS System Degradation->Solution Analyte_Loss->Solution Inefficient_Extraction->Solution Leak_Check->Solution Column_Activity->Solution Detector_Problem->Solution

Caption: Troubleshooting decision tree for low or no analyte response in VOC analysis.

References

Column selection for optimal separation of branched-chain alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Branched-Chain Alkane Analysis

This guide provides researchers, scientists, and drug development professionals with a structured approach to selecting the optimal Gas Chromatography (GC) column for the separation of branched-chain alkanes and troubleshooting common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most important factor when selecting a GC column for branched-chain alkane separation?

The most critical factor is the stationary phase, which dictates the column's selectivity. For separating non-polar branched-chain alkanes, the principle of "like dissolves like" applies. Therefore, non-polar stationary phases are the industry standard. The separation on these phases is primarily based on the boiling points of the analytes, with elution order generally following the boiling points of the compounds.[1][2][3]

Q2: Which specific stationary phases are recommended for this type of analysis?

Non-polar stationary phases are ideal for analyzing non-polar compounds like alkanes.[2][3] Commonly used phases are polysiloxane-based. Key examples include:

  • 100% Dimethylpolysiloxane (e.g., DB-1, Rtx-1): A widely used, robust non-polar phase.

  • 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5, Rtx-5ms): This is a very common phase offering excellent performance for detailed hydrocarbon analysis.[1] It provides slightly more polarity than 100% dimethylpolysiloxane, which can be beneficial for selectivity.

  • High-Temperature Phases (e.g., DB-5ht): For high molecular weight branched alkanes that require high elution temperatures, phases engineered for high thermal stability and low bleed are essential.[1]

Q3: How do column dimensions (length, I.D., film thickness) affect the separation of isomers?

Column dimensions play a crucial role in optimizing resolution, analysis time, and sample capacity.

  • Length: Longer columns provide greater resolution by increasing the interaction time between the analytes and the stationary phase.[4][5] However, doubling the column length does not double the resolution (it increases by the square root of the length) but does significantly increase analysis time.[3]

  • Internal Diameter (I.D.): Narrower I.D. columns (e.g., 0.18 mm, 0.25 mm) offer higher efficiency (narrower peaks) and thus better resolution.[2] Wider I.D. columns (e.g., 0.53 mm) have a higher sample capacity but lower separation efficiency.[6] For most applications, 0.25 mm I.D. columns offer a good compromise between efficiency and capacity.[2]

  • Film Thickness: Thicker films increase analyte retention, which is beneficial for separating highly volatile, low-boiling-point branched alkanes.[2] This can improve resolution for early-eluting peaks and may eliminate the need for sub-ambient oven temperatures.[2] For high molecular weight (high-boiling) alkanes, a thinner film is preferred to avoid excessively long retention times and potential peak broadening.

Q4: My sample contains a complex mixture of many isomers. What is a good starting point for column selection?

For highly complex mixtures of branched-chain alkanes, maximizing resolution is key. A good starting point would be a longer column (e.g., 60 m or 100 m) with a smaller internal diameter (e.g., 0.25 mm) and a standard film thickness (e.g., 0.25 µm).[1] The stationary phase of choice would typically be a 5% Phenyl / 95% Dimethylpolysiloxane. While this will result in longer analysis times, it provides the necessary efficiency to separate the numerous structurally similar isomers.[1]

Troubleshooting Guide

This section addresses common chromatographic problems in the context of branched-chain alkane analysis.

Issue 1: Poor Resolution or Peak Overlap

  • Symptom: Isomeric peaks are not baseline-separated, appearing as shoulders or single broad peaks.

  • Possible Causes & Solutions:

    • Suboptimal Temperature Program: The oven temperature ramp rate may be too fast.

      • Solution: Decrease the ramp rate (e.g., from 10°C/min to 5°C/min or lower) to increase the time analytes spend interacting with the stationary phase.

    • Incorrect Carrier Gas Flow Rate: The flow rate may be too high or too low, moving it away from the optimal linear velocity.

      • Solution: Optimize the carrier gas flow rate (or pressure) for the specific column dimensions to achieve maximum efficiency.

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to fronting and peak overlap.[7]

      • Solution: Dilute the sample or increase the split ratio for split injections. If using splitless injection, reduce the injection volume.[7]

    • Inadequate Column Efficiency: The column may be too short or have too wide a diameter for the complexity of the sample.

      • Solution: Switch to a longer column or a column with a smaller internal diameter to increase the number of theoretical plates.[1][4]

Issue 2: Peak Tailing

  • Symptom: Peaks are asymmetrical with a "tail" extending from the peak maximum towards longer retention times.

  • Possible Causes & Solutions:

    • Active Sites in the System: Alkanes are generally non-polar, but active sites (e.g., exposed silanols) in the inlet liner, column, or connections can cause peak tailing, especially if the sample matrix contains more polar compounds.

      • Solution: Use a new, deactivated inlet liner. Ensure a high-quality, inert column is being used.[7]

    • Improper Column Installation: If the column is installed too high or too low in the inlet, it can create dead volume, leading to turbulence and tailing.

      • Solution: Trim the column inlet (a clean, square cut is essential) and reinstall it at the correct depth according to the instrument manufacturer's instructions.[8]

    • Contamination at Column Inlet: Non-volatile residues from the sample matrix can accumulate at the head of the column.

      • Solution: Trim 10-30 cm from the inlet end of the column.[8] Regularly replace the inlet liner and septum.

Issue 3: Irreproducible Retention Times

  • Symptom: The time it takes for a specific alkane to elute changes between runs.

  • Possible Causes & Solutions:

    • Leaks in the System: Leaks in the carrier gas flow path (e.g., at the septum, inlet fittings, or column connections) will cause pressure/flow fluctuations.[8][9]

      • Solution: Perform a leak check using an electronic leak detector and tighten or replace fittings and septa as necessary.[7]

    • Unstable Oven Temperature: Fluctuations in the GC oven temperature will directly impact retention times.[8]

      • Solution: Verify the oven temperature is stable and accurate. Allow sufficient equilibration time at the initial temperature before injection.

    • Inconsistent Carrier Gas Flow: Problems with the gas supply or electronic pressure control (EPC) module can lead to unstable flow rates.

      • Solution: Check the gas cylinder pressure to ensure it is sufficient. Verify EPC performance and recalibrate if necessary.

Issue 4: Ghost Peaks

  • Symptom: Peaks appear in the chromatogram that are not present in the sample, often seen during blank runs.

  • Possible Causes & Solutions:

    • Septum Bleed: Over-tightening the septum nut or using an old septum can cause small particles to enter the inlet, which then elute as peaks.

      • Solution: Replace the septum regularly and avoid over-tightening the retaining nut.[9]

    • Contamination/Carryover: Residue from a previous, more concentrated sample can carry over into subsequent injections.[10]

      • Solution: Clean the inlet by replacing the liner and septum. Run a high-temperature bake-out of the column (do not exceed the maximum temperature limit).[10]

    • Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven temperature increases.

      • Solution: Ensure high-purity carrier gas is used and that gas traps/filters are installed and functioning correctly.

Data Presentation: Column Selection Guide

The table below summarizes common non-polar GC columns suitable for branched-chain alkane separation.

ColumnStationary PhaseMax Temperature (°C)Key Features & Applications
Agilent J&W DB-1 100% Dimethylpolysiloxane325General-purpose non-polar column, good for boiling point separations of hydrocarbons.
Restek Rtx-1 100% Dimethylpolysiloxane350Robust, low-bleed column for general hydrocarbon analysis.
Agilent J&W DB-5ht (5%-Phenyl)-methylpolysiloxane400High thermal stability and low bleed, ideal for high molecular weight hydrocarbons and high-temperature GC.[1]
Restek Rtx-5MS 5% Diphenyl / 95% Dimethyl Polysiloxane350Excellent inertness and low bleed, making it highly suitable for GC-MS applications and detailed hydrocarbon analysis.[1]
Phenomenex ZB-5 5% Phenyl / 95% Dimethyl Polysiloxane350General-purpose column with a common, versatile selectivity for a wide range of hydrocarbon analyses.
Impact of Column Dimensions on Performance
Parameter ChangeEffect on ResolutionEffect on Analysis TimeEffect on Sample CapacityEffect on Pressure
Increase LengthIncreaseIncreaseNo ChangeIncrease
Decrease LengthDecreaseDecreaseNo ChangeDecrease
Increase I.D.DecreaseNo ChangeIncreaseDecrease
Decrease I.D.IncreaseNo ChangeDecreaseIncrease
Increase Film Thick.Increase (for k<5)IncreaseIncreaseNo Change
Decrease Film Thick.Decrease (for k<5)DecreaseDecreaseNo Change

Visualizations: Workflows and Logic Diagrams

ColumnSelectionWorkflow cluster_workflow Column Selection Logic for Branched-Chain Alkanes Start 1. Define Analytes (e.g., C5-C10, High MW) Phase 2. Select Stationary Phase Start->Phase PhaseChoice Non-Polar Phase (e.g., 5% Phenyl Polysiloxane) Phase->PhaseChoice 'Like Dissolves Like' Dimensions 3. Determine Column Dimensions PhaseChoice->Dimensions Length Length? (30m, 60m, 100m) Dimensions->Length ID Internal Diameter? (0.25mm, 0.18mm) Length->ID Complex Sample -> Longer Film Film Thickness? (0.25µm, 0.5µm, 1.0µm) ID->Film High Resolution -> Narrower FinalCol 4. Final Column Choice Film->FinalCol Volatile Sample -> Thicker Optimize 5. Condition Column & Optimize Method FinalCol->Optimize

Caption: Logical workflow for selecting a GC column for branched-chain alkane analysis.

TroubleshootingWorkflow cluster_troubleshooting Troubleshooting Workflow: Poor Resolution Problem Problem: Peak Overlap / Poor Resolution CheckMethod 1. Review Method Parameters Problem->CheckMethod TempProg Is Temp Program Too Fast? CheckMethod->TempProg TempProg->CheckMethod Yes (Decrease Ramp Rate) FlowRate Is Flow Rate Optimal? TempProg->FlowRate No FlowRate->CheckMethod Yes (Adjust Flow) CheckSystem 2. Inspect GC System Hardware FlowRate->CheckSystem No Leaks Any System Leaks? CheckSystem->Leaks Leaks->CheckSystem Yes (Fix Leaks) ColumnInstall Column Installed Correctly? Leaks->ColumnInstall No ColumnInstall->CheckSystem Yes (Re-install Column) CheckColumn 3. Evaluate Column Condition ColumnInstall->CheckColumn No Contaminated Is Column Contaminated/Old? CheckColumn->Contaminated Contaminated->CheckColumn Yes (Trim or Replace Column) OptimizeCol 4. Re-evaluate Column Choice Contaminated->OptimizeCol No Solution Resolution Improved OptimizeCol->Solution Consider Longer Column or Narrower I.D.

Caption: Systematic workflow for troubleshooting poor resolution in GC analysis.

Experimental Protocols

Protocol 1: General Screening of C5-C15 Branched-Chain Alkanes

This protocol is a representative method for the routine analysis of mid-range branched alkanes.

  • Instrumentation: Gas Chromatograph with Flame Ionization Detector (FID).

  • Column: Rtx-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Injector: Split/Splitless Inlet.

    • Mode: Split (Ratio 50:1).

    • Temperature: 280°C.

    • Injection Volume: 1 µL.

  • Carrier Gas: Helium.

    • Flow Rate: 1.2 mL/min (Constant Flow).

  • Oven Temperature Program:

    • Initial Temperature: 40°C.

    • Hold Time: 2 minutes.

    • Ramp: 8°C/min to 300°C.

    • Final Hold: 5 minutes.

  • Detector (FID):

    • Temperature: 320°C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (N2 or He): 25 mL/min.

  • Sample Preparation: Dilute sample in a suitable non-polar solvent such as hexane (B92381) or isooctane.

Protocol 2: High-Resolution Analysis of High Molecular Weight Branched Alkanes (>C20)

This protocol is designed for complex mixtures requiring high temperatures and enhanced resolution.[1]

  • Instrumentation: Gas Chromatograph with Mass Spectrometer (MS) or FID.

  • Column: Agilent J&W DB-5ht (60 m x 0.25 mm I.D., 0.10 µm film thickness).

  • Injector: Split/Splitless or PTV Inlet.

    • Mode: Split (Ratio 100:1) or Pulsed Splitless.

    • Temperature: 350°C.

    • Injection Volume: 1 µL.

  • Carrier Gas: Helium or Hydrogen.

    • Flow Rate: 1.0 mL/min (Constant Flow).

  • Oven Temperature Program:

    • Initial Temperature: 60°C.

    • Hold Time: 1 minute.

    • Ramp: 5°C/min to 380°C.

    • Final Hold: 10 minutes.

  • Detector (FID):

    • Temperature: 380°C.

  • Detector (MS):

    • Transfer Line Temperature: 350°C.

    • Ion Source Temperature: 230°C.

  • Column Conditioning: Before first use, it is critical to condition a new high-temperature column. This is typically done by heating the column with carrier gas flow to a temperature slightly above the final method temperature (but below the column's maximum limit) for several hours to remove any volatile materials and stabilize the baseline.[9]

References

Addressing challenges in the quantification of low-concentration pheromones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the quantification of low-concentration pheromones.

Troubleshooting Guides

This section offers a systematic approach to identifying and resolving common issues encountered during pheromone quantification experiments.

Issue 1: Low or No Signal from the Target Pheromone

Q: I am not detecting my target pheromone or the signal is extremely weak. What are the possible causes and solutions?

A: This is a frequent challenge in low-concentration pheromone analysis. The issue can stem from several stages of the experimental workflow. Here is a step-by-step troubleshooting guide:

  • Sample Collection and Preparation:

    • Inefficient Extraction: The chosen extraction method may not be suitable for the target pheromone's volatility and polarity. For volatile pheromones, consider optimizing your Solid-Phase Microextraction (SPME) parameters (fiber coating, extraction time, and temperature). For less volatile compounds, ensure your solvent extraction is efficient by selecting an appropriate solvent and allowing sufficient extraction time.[1]

    • Sample Degradation: Pheromones can be labile. Ensure samples are processed promptly and stored at low temperatures (e.g., -20°C or -80°C) to prevent degradation. For tissues, flash freezing in liquid nitrogen can preserve the sample integrity.

    • Low Pheromone Titer: The biological sample itself may have a very low concentration of the pheromone. Consider the physiological state of the organism (e.g., age, mating status, time of day) as this can significantly impact pheromone production.[2][3]

  • Analytical Instrumentation (GC-MS/LC-MS/MS):

    • Inlet Discrimination: In Gas Chromatography (GC), the inlet temperature might be too low for complete vaporization or too high, causing thermal degradation of the analyte. Optimize the inlet temperature and consider using a deactivated (silylated) liner to prevent active sites from binding to the pheromone.

    • Column Issues: The GC or Liquid Chromatography (LC) column may not be appropriate for the analyte's polarity, leading to poor peak shape or co-elution with interfering compounds. Ensure the column stationary phase is suitable for your target pheromone.

    • Detector Sensitivity: The mass spectrometer may not be operating at optimal sensitivity. Ensure the detector is properly tuned and consider using Selected Ion Monitoring (SIM) for GC-MS or Multiple Reaction Monitoring (MRM) for LC-MS/MS to enhance sensitivity for the target analyte.

Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)

Q: My pheromone peaks are showing significant tailing or fronting. How can I improve the peak shape?

A: Poor peak shape can compromise both identification and quantification. Here are the common causes and solutions:

  • Active Sites: Active sites in the GC inlet liner, column, or even contaminated glass wool can interact with polar functional groups on the pheromone, causing peak tailing.

    • Solution: Use deactivated liners and high-quality, inert GC columns. Regularly replace the septum and liner.

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Dilute your sample or use a split injection instead of a splitless injection.

  • Improper Injection Technique: A slow or inconsistent injection can broaden the initial sample band.

    • Solution: Ensure a fast and smooth injection. For manual injections, maintain a consistent technique.

  • Inappropriate Solvent: The solvent used to dissolve the sample can affect peak shape, especially for early eluting peaks.

    • Solution: Ensure the solvent is compatible with the stationary phase and the analytical conditions.

Issue 3: Presence of Unexpected Peaks (Ghost Peaks or Contamination)

Q: I am observing unexpected peaks in my chromatogram. How can I identify and eliminate these contaminants?

A: Ghost peaks are a common nuisance in trace analysis and can originate from various sources.

  • Contaminated Solvents: Impurities in the solvents used for extraction and dilution are a frequent source of contamination.

    • Solution: Use high-purity, analytical-grade solvents. Always run a solvent blank to check for impurities before sample analysis.

  • Contaminated Glassware: Residues from previous experiments or cleaning agents can leach from glassware.

    • Solution: Implement a rigorous glassware cleaning protocol: rinse with an appropriate solvent, wash with a laboratory-grade detergent, rinse thoroughly with tap and deionized water, and finally, rinse with a high-purity solvent before drying in an oven.

  • Sample Handling: Contaminants can be introduced from gloves, pipettes, and other handling equipment. Phthalates are common plasticizers and frequent contaminants.

    • Solution: Wear powder-free nitrile gloves and use solvent-rinsed tools.

  • Carryover: Residual sample from a previous injection can elute in a subsequent run.

    • Solution: Run blank solvent injections between samples to check for carryover. If carryover is observed, clean the syringe, injector liner, and consider baking out the column.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in quantifying low-concentration pheromones?

A1: The primary challenges include:

  • Extremely Low Concentrations: Pheromones are often present at nanomolar (10⁻⁹ M) to picomolar (10⁻¹² M) concentrations, pushing the limits of modern analytical instruments.

  • Complex Matrices: Pheromones are typically found in complex biological or environmental samples containing a multitude of other organic compounds that can interfere with analysis.

  • Chemical Instability: Many pheromones are volatile and susceptible to degradation by heat, light, or oxidation.

  • Lack of Certified Standards: The availability of pure, certified reference standards for many pheromones can be limited, complicating accurate quantification.

Q2: What is derivatization, and when is it necessary for pheromone analysis?

A2: Derivatization is a chemical modification of the analyte to improve its analytical properties. For pheromone analysis, it is often used to:

  • Increase Thermal Stability: To prevent degradation in the hot GC inlet.

  • Improve Chromatographic Behavior: To reduce peak tailing and improve separation.

  • Enhance Detectability: To introduce a functional group that is more easily detected by the instrument. You should consider derivatization when analyzing pheromones with active functional groups like alcohols or aldehydes that may exhibit poor chromatographic performance.

Q3: How do I choose the right SPME fiber for my pheromone analysis?

A3: The choice of SPME fiber coating is critical and depends on the polarity and volatility of your target pheromones.

  • Non-polar compounds (e.g., hydrocarbons): A non-polar fiber like Polydimethylsiloxane (PDMS) is a good starting point.

  • Polar compounds (e.g., alcohols, aldehydes): A more polar fiber such as Polyacrylate (PA) or a bipolar fiber like Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) would be more suitable.

  • Broad range of analytes: A mixed-phase fiber like Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) can be effective for screening a wider range of compounds with varying polarities and molecular weights.

Q4: What is the difference between headspace SPME and direct immersion SPME?

A4:

  • Headspace SPME (HS-SPME): The SPME fiber is exposed to the vapor phase above the sample. This is the most common and non-invasive method for volatile pheromones.

  • Direct Immersion SPME (DI-SPME): The fiber is in direct contact with the sample (e.g., a liquid extract or rubbed on the cuticle of an insect). This method is more suitable for less volatile compounds.[4][5]

Q5: How can I improve the signal-to-noise ratio in my analysis?

A5: To improve the signal-to-noise ratio (S/N):

  • Optimize Sample Preparation: Use pre-concentration techniques like SPME or solvent evaporation to increase the analyte concentration in your sample.

  • Enhance Instrument Sensitivity: Use SIM or MRM modes on your mass spectrometer. Ensure the instrument is properly tuned.

  • Reduce Noise: Ensure proper grounding and shielding of your instrument to minimize electrical noise. Use high-purity gases and solvents to reduce chemical noise.

  • Data Processing: Apply appropriate filtering and baseline correction algorithms during data analysis.

Data Presentation

Table 1: Comparison of Pheromone Quantification Techniques

TechniqueTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)AdvantagesDisadvantages
GC-MS 0.1 - 10 pg0.5 - 50 pgHigh sensitivity and selectivity, provides structural information.Requires volatile and thermally stable analytes; derivatization may be needed.
GC-MS/MS 0.01 - 1 pg0.05 - 5 pgExtremely high sensitivity and selectivity, excellent for complex matrices.Higher instrument cost and complexity.
LC-MS/MS 0.1 - 5 pg0.5 - 25 pgSuitable for non-volatile and thermally labile compounds.[6]Can have lower chromatographic resolution than GC for some compounds.
GC-EAD Antenna-dependent (femtogram to picogram range)Not a direct quantification methodExtremely sensitive and biologically relevant (confirms activity).Does not provide absolute quantification; requires a living biological detector.

Note: LOD and LOQ values are highly dependent on the specific analyte, matrix, and instrument conditions.

Table 2: Airborne Pheromone Concentrations in Mating Disruption Studies

Pest SpeciesPheromone FormulationApplication MethodMeasured Concentration (ng/m³)Reference
Lobesia botranaIsonet® L (Passive Dispenser)Manual Placement4.76 - 30.83[7]
Lobesia botranaCheckMate® Puffer® LB (Aerosol)Automated Puffer0.44 - 22.34[7]
Cydia pomonellaVarious DispensersManual Placement~0.5 - 1.5[8]
Lobesia botranaSprayable FormulationUnmanned Aerial Vehicle (UAV)20 - 120 (on treatment day)[9]
Epiphyas postvittanaVarious FormulationsAerial Application>10 (for trap shutdown)[10]

Table 3: Pheromone Content in Female Moth Glands

Moth SpeciesPheromone Component(s)Pheromone Content (ng/female)Analytical MethodReference
Symmetrischema tangolias(E/Z)-8-dodecenyl acetates & others3.8 - 3502D-GC[2]
Helicoverpa armigeraZ9-14:OAc & othersVaries with dietNot specified[3]
Heliothis virescensZ11-16:Ald & Z9-14:AldVaries with age and timeGC-MS[11]
Adoxophyes oranaZ9- & Z11-14:Ac & othersNot specifiedGC-MS[2]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Pheromones
  • Sample Preparation: Place the pheromone source (e.g., a single insect, excised gland) into a headspace vial (e.g., 20 mL). For quantitative analysis, add a known amount of an internal standard.

  • Extraction: Seal the vial and place it in a heating block or water bath at a temperature that encourages volatilization without causing degradation (e.g., 40-60°C). Expose the SPME fiber to the headspace for a predetermined time (e.g., 30-60 minutes) to allow for equilibration.

  • Desorption and Analysis: Retract the fiber into the needle and immediately insert it into the heated injection port of the GC-MS. Desorb the trapped analytes onto the GC column by exposing the fiber in the injector (e.g., at 250°C for 2-5 minutes). Begin the GC-MS analysis.

Protocol 2: Solvent Extraction of Pheromone Glands
  • Gland Dissection: Carefully dissect the pheromone gland from the insect under a microscope.

  • Extraction: Place the dissected gland into a small glass vial containing a known volume of a high-purity organic solvent (e.g., 50 µL of hexane). Add an internal standard for quantification. Allow the extraction to proceed for a set time (e.g., 30 minutes).

  • Sample Preparation for Analysis: Remove the gland tissue. The extract can be analyzed directly or concentrated under a gentle stream of nitrogen if necessary. Transfer the final extract to an autosampler vial for injection into the GC-MS or LC-MS/MS.

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample_Collection Sample Collection (Gland, Air, etc.) Extraction Extraction (SPME or Solvent) Sample_Collection->Extraction Preconcentration Pre-concentration (if necessary) Extraction->Preconcentration Derivatization Derivatization (optional) Preconcentration->Derivatization Chromatography Chromatographic Separation (GC or LC) Derivatization->Chromatography Detection Mass Spectrometry (MS or MS/MS) Chromatography->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification

Caption: A generalized experimental workflow for the quantification of low-concentration pheromones.

Troubleshooting_Workflow Start Problem Encountered: Low/No Signal Check_Sample_Prep Review Sample Preparation Protocol Start->Check_Sample_Prep Check_Instrument Verify Instrument Performance Start->Check_Instrument Optimize_Extraction Optimize Extraction (SPME/Solvent) Check_Sample_Prep->Optimize_Extraction Inefficient? Check_Storage Verify Sample Storage Conditions Check_Sample_Prep->Check_Storage Degradation? Tune_MS Tune Mass Spectrometer Check_Instrument->Tune_MS Low Sensitivity? Check_Inlet_Column Inspect GC/LC Inlet and Column Check_Instrument->Check_Inlet_Column Poor Peaks? Resolved Problem Resolved Optimize_Extraction->Resolved Check_Storage->Resolved Tune_MS->Resolved Check_Inlet_Column->Resolved

Caption: A logical troubleshooting workflow for addressing low signal issues in pheromone analysis.

Insect_Pheromone_Signaling Pheromone Pheromone Molecule PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding in sensillum lymph OR Odorant Receptor (OR) + Orco PBP->OR Transport to receptor OSN Olfactory Sensory Neuron (OSN) OR->OSN located in Ion_Channel Ion Channel Activation OR->Ion_Channel activates Signal_Transduction Signal Transduction Cascade Ion_Channel->Signal_Transduction Action_Potential Action Potential Generation Signal_Transduction->Action_Potential Brain Antennal Lobe (Brain) Action_Potential->Brain Signal to brain

Caption: A simplified diagram of an insect pheromone signaling pathway.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Volatile Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical methods for the determination of volatile organic compounds (VOCs). It is designed to assist researchers, scientists, and drug development professionals in selecting and validating the most appropriate method for their specific needs. This document outlines key performance characteristics, presents supporting experimental data in comparative tables, and provides detailed experimental protocols for the validation of these methods.

Introduction to VOC Analysis and Method Validation

Volatile organic compounds are a broad class of chemicals that are emitted as gases from certain solids or liquids. They are prevalent in the pharmaceutical and chemical industries as residual solvents from manufacturing processes, and their presence in final products is strictly regulated due to their potential toxicity. Accurate and reliable quantification of VOCs is therefore a critical aspect of quality control and regulatory compliance.

The validation of an analytical method is essential to ensure that it is suitable for its intended purpose.[1] The International Council for Harmonisation (ICH) provides guidelines for the validation of analytical procedures, which include the evaluation of parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1]

This guide focuses on the validation of the most widely used techniques for VOC analysis:

  • Headspace Gas Chromatography (HS-GC)

  • Purge and Trap Gas Chromatography (P&T-GC)

  • Thermal Desorption Gas Chromatography (TD-GC)

  • Sorbent Tube Sampling with Thermal Desorption

Each of these techniques is typically coupled with a mass spectrometer (MS) or a flame ionization detector (FID) for separation and detection of the VOCs.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method for VOC analysis depends on several factors, including the nature of the sample matrix, the expected concentration of the analytes, and the required sensitivity. The following tables summarize the quantitative performance of the different methods based on published experimental data.

Table 1: Comparison of Method Sensitivity (LOD and LOQ)

AnalyteMethodLOD (µg/L or ng/L)LOQ (µg/L or ng/L)Reference(s)
BenzeneHS-GC-MS0.7 - 1.2 µg/L-[2][3]
TolueneHS-GC-MS0.7 - 1.2 µg/L-[2][3]
EthylbenzeneHS-GC-MS0.7 - 1.2 µg/L-[2][3]
XylenesHS-GC-MS0.7 - 1.2 µg/L-[2][3]
Various VOCsP&T-GC-MS (Scan Mode)≤1.6 µg/L-[4]
Various VOCsP&T-GC-MS (SIM Mode)≤0.33 µg/L-[4]
Various VOCsP&T-GC-MS< 50 ng/L< 100 ng/L[5]
AcroleinTD-GC-MS0.1 µg/m³0.4 µg/m³[6]
BTEXThermal Desorption0.7-1.2 µg/L-[2]

Table 2: Comparison of Linearity, Accuracy, and Precision

MethodLinearity (r²)Accuracy (% Recovery)Precision (%RSD)Reference(s)
HS-GC-FID> 0.99595 - 105%< 10%[1]
HS-GC-MS> 0.9980 - 120%< 15%[1]
P&T-GC-MS> 0.998993% - 101%0.9% - 7.6%[4][5]
TD-GC-MS> 0.9997% (mean)12% (mean)[7][8]
Sorbent TubesCorrelation Coefficient with Canisters: 0.9533 - 0.9992102% - 115%-[9]

Experimental Protocols for Method Validation

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible validation data. The following sections outline the methodologies for key experiments cited in this guide.

Protocol 1: Validation of Headspace GC-FID for Residual Solvents

This protocol is adapted from a comparative guide for validating analytical methods for residual solvents.[1]

1. Sample Preparation:

  • Accurately weigh 1 g of the sample (e.g., isopropyl palmitate) into a 20 mL headspace vial.

  • For quantification, employ a standard addition method by adding known amounts of the target residual solvents to the sample vials.

  • Use water as the diluting and matrix-modifying solvent.

2. Instrumentation:

  • Gas chromatograph equipped with a headspace autosampler and a flame ionization detector.

  • GC Column: SH-I (0.53 mm I.D. x 30 m, d.f. = 1.5 µm) or equivalent.

  • Carrier Gas: Nitrogen at a constant linear velocity of 30 cm/sec.

3. Validation Parameters:

  • Specificity: Analyze blank samples and samples spiked with known impurities to ensure no interference with the analytes of interest.

  • Linearity: Prepare a series of standards at different concentrations and plot the peak area against the concentration. The correlation coefficient (r²) should be > 0.99.[1]

  • Accuracy: Determine the percent recovery of known amounts of spiked analytes in the sample matrix. Acceptance criteria are typically between 80-120%.[1]

  • Precision (Repeatability): Analyze a minimum of six replicate samples at the same concentration and calculate the relative standard deviation (%RSD). An RSD of ≤15% is often acceptable.[1]

  • LOD & LOQ: Determine the limit of detection and quantitation based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[10][11][12]

Protocol 2: Validation of Purge and Trap GC-MS for VOCs in Water

This protocol is based on the Chinese Ministry of Environmental Protection method HJ 639-2012.[4]

1. Sample Preparation:

  • Prepare a stock solution of the target VOCs and surrogates in methanol.

  • Prepare intermediate stock solutions for scan and SIM modes.

  • Calibration standards are prepared automatically by the P&T device from the intermediate stock solutions.

2. Instrumentation:

  • GC-MS system (e.g., Agilent Intuvo 9000 GC with a 5977B GC/MSD).

  • Purge and Trap sample preparation system (e.g., Teledyne Tekmar Atomx XYZ).

3. Validation Parameters:

  • Linearity: Establish calibration curves over the desired concentration range (e.g., 5 to 200 µg/L for scan mode and 1 to 40 µg/L for SIM mode). The correlation coefficient should be well above 0.99.[4]

  • Precision: Perform multiple injections of a standard solution and calculate the %RSD of the peak areas.

  • LOD & LOQ: Determine the limits of detection and quantitation for both scan and SIM modes by analyzing low-concentration standards.

Protocol 3: Validation of Thermal Desorption GC-MS for BTEX

This protocol is adapted from a study on the determination of BTEX in edible oils.[2]

1. Sample Introduction:

  • Place a small volume of the sample (e.g., 50 µL of oil) into a microvial insert.

  • Thermally vaporize the BTEX from the sample at a specific temperature and time (e.g., 140 °C for 5 min).

  • Use a carrier gas (e.g., helium) to transfer the analytes to a programmable temperature vaporizer (PTV) for focusing.

  • Rapidly heat the PTV to inject the compounds into the GC column.

2. Instrumentation:

  • GC-MS system with a thermal desorption unit and a PTV injector.

3. Validation Parameters:

  • Linearity: Establish a calibration curve over a defined concentration range (e.g., 10 to 200 μg L−1).

  • LOD: Determine the limit of detection for each BTEX compound.

Visualizing Experimental Workflows

To further clarify the methodologies, the following diagrams illustrate the key experimental workflows and logical relationships using the DOT language.

General Workflow for VOC Analysis Method Validation cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_validation Validation Parameter Assessment cluster_reporting Reporting Sample Obtain Sample Matrix Spike Spike with Known Analytes Sample->Spike Introduction Sample Introduction (HS, P&T, TD) Spike->Introduction Standards Prepare Calibration Standards Standards->Introduction Separation Gas Chromatography (GC) Introduction->Separation Detection Detection (MS, FID) Separation->Detection Specificity Specificity Detection->Specificity Linearity Linearity Detection->Linearity Accuracy Accuracy Detection->Accuracy Precision Precision Detection->Precision LOD_LOQ LOD & LOQ Detection->LOD_LOQ Report Generate Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Headspace (HS) GC Workflow cluster_sample Sample Preparation cluster_hs Headspace Introduction cluster_gcms GC-MS Analysis PlaceSample Place Sample in Vial SealVial Seal Vial PlaceSample->SealVial Incubate Incubate at Elevated Temperature SealVial->Incubate Vaporize VOCs Vaporize into Headspace Incubate->Vaporize Inject Inject Headspace Gas into GC Vaporize->Inject Separate Separation by GC Inject->Separate Detect Detection by MS/FID Separate->Detect Purge and Trap (P&T) GC Workflow cluster_sample Sample Preparation cluster_pt Purge and Trap cluster_gcms GC-MS Analysis PlaceSample Place Aqueous/Solid Sample in Purge Vessel Purge Purge with Inert Gas PlaceSample->Purge Trap Trap VOCs on Sorbent Purge->Trap Desorb Thermally Desorb from Trap Trap->Desorb Inject Inject into GC Desorb->Inject Separate Separation by GC Inject->Separate Detect Detection by MS Separate->Detect Thermal Desorption (TD) GC Workflow cluster_sample Sample Collection cluster_td Thermal Desorption cluster_gcms GC-MS Analysis CollectSample Collect VOCs on Sorbent Tube PrimaryDesorption Heat Sorbent Tube (Primary Desorption) CollectSample->PrimaryDesorption CryoFocus Cryo-focus Analytes PrimaryDesorption->CryoFocus SecondaryDesorption Rapidly Heat Trap (Secondary Desorption) CryoFocus->SecondaryDesorption Inject Inject into GC SecondaryDesorption->Inject Separate Separation by GC Inject->Separate Detect Detection by MS Separate->Detect

References

A Comparative Analysis of 3,5,7-Trimethyldecane and n-Tridecane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic chemistry and materials science, the subtle differences between structural isomers can lead to significant variations in physical properties and, consequently, their applications. This guide provides a detailed comparative analysis of 3,5,7-trimethyldecane, a branched alkane, and its linear counterpart, n-tridecane. Both are C13H28 alkanes, but their distinct molecular architectures give rise to different physicochemical characteristics. This analysis is intended for researchers, scientists, and professionals in drug development who utilize alkanes as solvents, standards, or components in various formulations.

Physicochemical Properties: A Tabular Comparison

The following tables summarize the key physicochemical properties of n-tridecane and this compound. It is important to note that while extensive experimental data is available for n-tridecane, specific experimental values for this compound are scarce in publicly accessible literature. Therefore, some properties for the branched isomer are discussed based on established general principles of alkane isomerism.

Table 1: General and Physicochemical Properties

Propertyn-TridecaneThis compound
Molecular Formula C₁₃H₂₈[1][2]C₁₃H₂₈[2]
Molecular Weight 184.36 g/mol [1][2]184.36 g/mol [2]
Appearance Colorless liquid[1]Colorless liquid (expected)
Boiling Point 234 °C[3][4][5]Lower than n-tridecane (expected)
Melting Point -5 to -4 °C[3][4][6]Lower than n-tridecane (expected)
Density 0.756 g/mL at 25 °C[1][3][4]Lower than n-tridecane (expected)
Viscosity 1.724 mPa·s at 25 °C[1]Lower than n-tridecane (expected)
Flash Point ~98 °CExpected to be lower than n-tridecane
Water Solubility 0.0047 mg/L[1]Expected to be slightly higher than n-tridecane

Note on Branched Isomer Properties: Branched alkanes, like this compound, generally exhibit lower boiling and melting points compared to their linear isomers. This is due to the reduced surface area of the branched molecules, which leads to weaker van der Waals intermolecular forces. Similarly, the more compact structure of branched alkanes typically results in lower density and viscosity. The slightly higher water solubility of branched alkanes is attributed to their more compact shape, which creates a smaller cavity in the water structure.

Structural and Spectroscopic Insights

The structural differences between these two isomers are fundamental to their varying properties. n-Tridecane possesses a linear chain of thirteen carbon atoms, allowing for significant intermolecular interactions. In contrast, this compound has a ten-carbon main chain with methyl groups at the 3, 5, and 7 positions, leading to a more compact, globular shape.

These structural variations can be readily distinguished using analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. In a GC analysis, the more volatile, lower-boiling this compound would be expected to have a shorter retention time than n-tridecane on a nonpolar stationary phase.

Experimental Protocols for Comparative Analysis

For a rigorous comparison of this compound and n-tridecane, a detailed analytical approach is required. The following outlines a general experimental protocol using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and identifying volatile and semi-volatile organic compounds.

Objective: To separate and identify this compound and n-tridecane and to compare their chromatographic behavior.
Materials:
  • This compound standard

  • n-Tridecane standard

  • High-purity hexane (B92381) (or other suitable solvent)

  • Gas Chromatograph-Mass Spectrometer (GC-MS) system

Experimental Workflow Diagram

G Experimental Workflow for Comparative GC-MS Analysis A Sample Preparation (Dilute standards in hexane) B GC-MS Instrument Setup (Install nonpolar column, set parameters) A->B Prepare instrument C Injection (Inject individual and mixed samples) B->C Inject samples D Chromatographic Separation (Separation based on volatility and column interaction) C->D Elution E Mass Spectrometry Detection (Ionization and fragmentation) D->E Detection F Data Analysis (Compare retention times and mass spectra) E->F Data acquisition G Comparative Report (Summarize findings) F->G Interpretation

Caption: A generalized workflow for the comparative analysis of alkane isomers using GC-MS.

Detailed Method:
  • Standard Preparation: Prepare individual standard solutions of this compound and n-tridecane at a concentration of 100 µg/mL in high-purity hexane. Also, prepare a mixed standard containing both compounds at the same concentration.

  • GC-MS Parameters:

    • GC Column: A nonpolar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness with a 5% phenyl-methylpolysiloxane stationary phase) is recommended for separating alkanes based on boiling points.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/min, and hold for 5 minutes.

    • Injector: Splitless mode at 250°C.

    • MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-300.

  • Analysis:

    • Inject 1 µL of each individual standard to determine their respective retention times and mass spectra.

    • Inject 1 µL of the mixed standard to confirm the separation of the two isomers.

  • Data Interpretation:

    • Compare the retention times of the two compounds. It is expected that this compound will elute before n-tridecane.

    • Analyze the mass spectra. Both compounds will show a molecular ion peak (M+) at m/z 184. However, the fragmentation patterns will differ due to the different carbon skeletons, providing confirmation of their identities. Branched alkanes often show more intense fragmentation at the branching points.

Applications and Performance Considerations

The choice between a linear and a branched alkane often depends on the specific application requirements.

  • Solvents: Due to their lower viscosity and freezing points, branched alkanes like this compound can be advantageous as solvents in low-temperature applications. Their slightly higher solvency for some nonpolar compounds can also be beneficial.

  • Lubricants: The properties of both linear and branched alkanes are crucial in the formulation of lubricants. Branched isomers can improve the low-temperature fluidity of lubricating oils.

  • Reference Standards: In analytical chemistry, both compounds can serve as reference standards for GC and other chromatographic techniques. Their well-defined properties make them suitable for calibration and identification purposes.

  • Drug Formulation: In the pharmaceutical industry, alkanes can be used as excipients in topical formulations. The choice between a linear and a branched isomer would depend on the desired viscosity, spreadability, and skin feel of the final product.

Conclusion

While both this compound and n-tridecane share the same molecular formula, their structural isomerism leads to distinct physicochemical properties. n-Tridecane, being a linear alkane, exhibits a higher boiling point, melting point, density, and viscosity compared to the expected properties of the branched this compound. These differences are critical for their selection in various scientific and industrial applications. The provided experimental protocol offers a robust framework for the comparative analysis of these and other alkane isomers, enabling researchers to make informed decisions based on empirical data. Further experimental investigation into the specific properties of this compound would be valuable to the scientific community.

References

The Gold Standard for Quantification: A Comparative Guide to Using Deuterated 3,5,7-Trimethyldecane as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the choice of an internal standard is a critical decision. This guide provides an objective comparison of deuterated 3,5,7-trimethyldecane as a representative of the "gold standard" deuterated alkane internal standards against other common alternatives, supported by experimental principles and data.

While specific experimental data for deuterated this compound is not extensively published, its properties as a deuterated long-chain alkane allow for a robust comparison based on the well-established principles and documented performance of analogous compounds. Deuterated internal standards are widely regarded as the most effective choice for correcting variations that can occur during sample preparation, injection, and analysis.[1]

The Superiority of Deuterated Internal Standards

A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This subtle mass change allows the mass spectrometer to differentiate it from the non-deuterated analyte, while its physicochemical properties remain nearly identical.[1] This near-identity is the foundation of their superior performance, as they closely mimic the analyte's behavior throughout the analytical process, including extraction, derivatization, and chromatographic retention.[1] This co-elution is crucial for compensating for matrix effects, a major source of inaccuracy in complex samples.[1]

Performance Comparison of Internal Standards

The choice of an internal standard significantly impacts data quality. The following table summarizes the expected performance of a deuterated alkane like deuterated this compound compared to a non-deuterated alkane and a structurally dissimilar compound.

Performance CriterionDeuterated this compoundNon-Deuterated Alkane (e.g., Undecane)Structurally Dissimilar Compound (e.g., 1-Nonadecanol)
Correction for Sample Preparation ExcellentGoodPoor
Correction for Injection Volume ExcellentExcellentGood
Correction for Matrix Effects ExcellentGoodVery Poor
Co-elution with Analyte Nearly IdenticalSimilarDifferent
Accuracy HighestHighVariable, potentially low
Precision (RSD%) LowestLowHigher, variable
Cost HighLowLow

This table is a qualitative summary based on established principles of internal standard performance in GC-MS.[1]

Experimental Protocol: Quantitative Analysis of a Non-Polar Analyte using a Deuterated Alkane Internal Standard

This section provides a detailed methodology for the use of a deuterated alkane, such as deuterated this compound, as an internal standard for the quantitative analysis of a non-polar analyte in a complex matrix by GC-MS.

1. Preparation of Standard and Stock Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the analyte reference standard and dissolve it in 10 mL of a suitable solvent (e.g., hexane (B92381) or dichloromethane).

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the deuterated alkane internal standard in the same manner.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution to cover the desired concentration range. Each calibration standard must be fortified with a constant concentration of the deuterated internal standard from the stock solution.

2. Sample Preparation

  • To a known volume or weight of the sample, add a precise volume of the deuterated internal standard working solution.

  • Perform the sample extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) appropriate for the analyte and matrix.

  • Concentrate or dilute the extract as necessary to bring the analyte concentration within the calibration range.

3. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically suitable for hydrocarbon analysis.

    • Inlet: Splitless injection at 280°C.

    • Oven Temperature Program: An initial temperature of 60°C held for 2 minutes, then ramped at 10°C/min to 300°C and held for 5 minutes. (This should be optimized for the specific analyte).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for the highest sensitivity and specificity. Monitor at least two characteristic ions for both the analyte and the deuterated internal standard.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

4. Data Analysis

  • Integrate the peak areas of the selected ions for both the analyte and the deuterated internal standard in all samples and calibration standards.

  • Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each injection.

  • Construct a calibration curve by plotting the response ratio versus the known concentration of the analyte in the calibration standards.

  • Determine the concentration of the analyte in the samples by applying the response ratio to the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the logical workflow of a quantitative GC-MS analysis using a deuterated internal standard and the decision-making process for selecting an appropriate internal standard.

Quantitative GC-MS Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Add_IS_Sample Add Deuterated Internal Standard Sample->Add_IS_Sample Standards Calibration Standards Add_IS_Standards Add Deuterated Internal Standard Standards->Add_IS_Standards Extraction Extraction Add_IS_Sample->Extraction GC_MS GC-MS System Add_IS_Standards->GC_MS Extraction->GC_MS Integration Peak Area Integration GC_MS->Integration Ratio_Calc Calculate Response Ratio (Analyte/IS) Integration->Ratio_Calc Calibration_Curve Generate Calibration Curve Ratio_Calc->Calibration_Curve Quantification Quantify Analyte in Sample Calibration_Curve->Quantification

Caption: A typical workflow for quantitative GC-MS analysis using a deuterated internal standard.

Internal Standard Selection Start Start: Need for Quantitative Analysis Decision1 Is a deuterated analog of the analyte available? Start->Decision1 Use_Deuterated Use Deuterated Internal Standard (Gold Standard) Decision1->Use_Deuterated Yes Decision2 Is a non-deuterated structural analog available? Decision1->Decision2 No End Proceed with Method Validation Use_Deuterated->End Use_Analog Use Structural Analog (Good Alternative) Decision2->Use_Analog Yes Use_Other Use Structurally Dissimilar Compound (Use with Caution) Decision2->Use_Other No Use_Analog->End Use_Other->End

Caption: Decision tree for selecting an appropriate internal standard for quantitative analysis.

References

A Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of GC-FID and GC-MS for Alkane Quantification

The accurate quantification of alkanes is crucial in various scientific disciplines, from environmental analysis to petrochemical research and pharmaceutical development. Gas chromatography (GC) is the premier analytical technique for this purpose, with Flame Ionization Detection (FID) and Mass Spectrometry (MS) being the two most commonly employed detection methods. The selection between GC-FID and GC-MS is a critical decision that directly impacts the quality and utility of the analytical data. This guide provides a comprehensive cross-validation of these two techniques for alkane quantification, presenting comparative data, detailed experimental protocols, and a logical workflow to aid in methodological selection and implementation.

Fundamental Principles of Detection

Gas Chromatography-Flame Ionization Detector (GC-FID): The FID is a workhorse detector for organic compounds. As alkanes elute from the GC column, they are combusted in a hydrogen-air flame.[1] This combustion process generates ions, creating an electrical current that is directly proportional to the amount of carbon atoms entering the detector.[1] This characteristic makes FID a highly sensitive and reliable detector for hydrocarbons, offering a wide linear response range.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of GC with the powerful identification and quantification abilities of MS.[2] Effluent from the GC column is introduced into the mass spectrometer, where molecules are ionized, typically through electron impact (EI). The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z).[3] This technique provides not only quantitative information but also structural data, allowing for the definitive identification of individual alkanes.[1] For enhanced sensitivity and selectivity in alkane analysis, specific ions characteristic of alkanes, such as m/z 57 and 71, can be monitored.[4]

Performance Metrics: A Side-by-Side Comparison

The decision to employ GC-FID or GC-MS for alkane quantification should be based on a thorough understanding of their respective performance characteristics. The following table summarizes key analytical parameters derived from various experimental studies.

Performance ParameterGC-FIDGC-MSKey Considerations & Insights
Linearity (R²) Excellent linearity is consistently achieved, with correlation coefficients typically > 0.999 .[5][6]Also demonstrates excellent linearity with R² > 0.999 .[7]Both techniques provide a linear response over a significant concentration range, though GC-FID is often noted for its exceptionally wide linear dynamic range.
Limit of Detection (LOD) LODs for n-alkanes (C14-C32) have been reported in the range of 2.4 to 3.3 µg/mL .[8]Generally offers lower LODs, with reported values around 0.017 to 0.027 mg/mL for certain analytes.[9]GC-MS is the more sensitive technique, making it preferable for trace-level analysis.[1][8]
Limit of Quantitation (LOQ) Reported LOQs are in the range of 0.058 to 0.066 mg/mL .[9]Can achieve lower LOQs, with on-column limits of 5 nmol reported for n-alkanes.[4][7]The superior sensitivity of GC-MS extends to its lower limits of quantitation.[7][9]
Precision (RSD) Demonstrates good precision with a Relative Standard Deviation (RSD) of < 11.9% .[5]Exhibits comparable precision with an RSD of < 12.9% .[7]Both methods are capable of providing precise and reproducible results, with RSDs generally below 15%.[5][7]
Selectivity Offers good selectivity for different classes of hydrocarbons.[10]Provides excellent selectivity based on the unique mass fragmentation patterns of compounds.[3]The high selectivity of GC-MS allows for the resolution and quantification of target alkanes even in complex matrices with co-eluting compounds.[1]
Identification Capability Limited to retention time matching.Provides definitive identification through mass spectral data.[1]This is a key differentiator; GC-MS can identify unknown alkanes, while GC-FID cannot.
Cost & Complexity Generally lower in cost and simpler to operate and maintain.[1]Involves higher initial investment and operational complexity, including more intricate data analysis.[1]Practical considerations such as budget and user expertise often influence the choice of instrument.

Detailed Experimental Protocols

Reproducibility and accuracy in alkane quantification are contingent upon well-defined experimental protocols. The following sections provide detailed methodologies for sample preparation and analysis using both GC-FID and GC-MS.

Sample Preparation: A Generalized Approach

A robust sample preparation procedure is fundamental for accurate alkane analysis. The following steps are commonly employed for solid or semi-solid samples:

  • Extraction: The initial step involves the extraction of alkanes from the sample matrix using an appropriate organic solvent, such as n-hexane or dichloromethane.[11] The use of automated solid-liquid extraction systems can significantly decrease the time required for this step.[4]

  • Fractionation and Cleanup: To isolate the alkane fraction and remove interfering substances like triglycerides, the extract is often subjected to a cleanup step, typically involving column chromatography with silica (B1680970) gel.[5]

  • Concentration: The solvent from the purified extract is carefully evaporated to concentrate the alkane analytes.

  • Internal Standard Addition: For accurate quantification, a known amount of an internal standard (e.g., a non-naturally occurring alkane such as n-C20) is added to the sample just before analysis.[5]

GC-FID Instrumental Protocol

The following protocol is based on a validated method for the analysis of n-alkanes in vegetable oils.[5]

  • Gas Chromatograph: An Agilent 7890A GC system or a comparable instrument.

  • Column: An HP-5MS capillary column (30 m length x 0.25 mm internal diameter x 0.25 µm film thickness) or equivalent.

  • Oven Temperature Program:

    • Initial temperature of 65°C, held for 4 minutes.

    • Temperature ramp of 20°C per minute up to 350°C.

    • Final hold at 350°C for 4 minutes.

  • Injector: A split/splitless injector set to 280°C.

  • Carrier Gas: Helium with a constant flow rate of 8 mL/min.

  • Detector: FID maintained at 350°C.

  • FID Gas Flows:

    • Hydrogen: 35 mL/min.

    • Air: 400 mL/min.

    • Makeup Gas (Helium): 25 mL/min.

  • Injection Volume: 1 µL.

  • Quantification: Performed using the internal standard method, comparing the peak areas of the target alkanes to that of the internal standard.

GC-MS Instrumental Protocol

This protocol is adapted from a method developed for the quantification of n-alkanes in plant and fecal materials.[4]

  • Gas Chromatograph: A Varian 3800 GC or a similar model.

  • Mass Spectrometer: A Varian Saturn 2000 ion trap mass spectrometer or an equivalent instrument.

  • Column: A DB-5ms capillary column (30 m length x 0.25 mm internal diameter x 0.25 µm film thickness) or a comparable column.

  • Oven Temperature Program:

    • Initial temperature of 150°C, held for 1 minute.

    • First temperature ramp of 10°C per minute to 250°C, held for 2 minutes.

    • Second temperature ramp of 5°C per minute to 300°C, held for 10 minutes.

  • Injector: A 1079 split/splitless injector set to 280°C.

  • Carrier Gas: Helium with a constant flow of 1.0 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Single Ion Monitoring (SIM) is often used to enhance sensitivity by monitoring characteristic alkane fragment ions (e.g., m/z 57 and 71).[4]

  • Injection Volume: 1 µL.

  • Quantification: Based on the internal standard method, using the peak areas of the selected ions for both the target alkanes and the internal standard.

Workflow for Method Cross-Validation

A systematic approach is essential when cross-validating GC-FID and GC-MS for alkane quantification. The following diagram outlines a logical workflow for this process.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis & Validation Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Cleanup Fractionation/Cleanup Extraction->Cleanup IS_Addition Internal Standard Addition Cleanup->IS_Addition GCFID GC-FID Analysis IS_Addition->GCFID GCMS GC-MS Analysis IS_Addition->GCMS Quant_FID Quantification (FID) GCFID->Quant_FID Quant_MS Quantification (MS) GCMS->Quant_MS Compare Comparative Analysis (Linearity, LOD, LOQ, Precision) Quant_FID->Compare Quant_MS->Compare Validation Method Validation Report Compare->Validation

Caption: A logical workflow for the cross-validation of GC-FID and GC-MS methods.

Concluding Remarks

  • GC-FID stands out as a cost-effective, robust, and highly reliable method for the routine quantification of alkanes, particularly when analyzing samples containing similar types of compounds and where definitive identification is not a prerequisite.[1][10] Its broad linear dynamic range is a notable benefit when dealing with samples of varying concentrations.

  • GC-MS is the superior choice when both qualitative and quantitative data are required. It is indispensable for the identification and quantification of specific alkanes within complex mixtures.[1] The enhanced sensitivity of GC-MS makes it the go-to method for the analysis of trace levels of alkanes.[1][8]

The ultimate decision between GC-FID and GC-MS should be based on the specific requirements of the analytical task at hand. Factors such as the need for sensitivity, the importance of compound identification, the complexity of the sample matrix, and available resources should all be taken into account. For routine quantitative analysis of known alkanes where high sensitivity is not the primary driver, GC-FID is often the more practical choice. Conversely, for complex analytical challenges that demand trace-level quantification and unambiguous identification, GC-MS is the more powerful and appropriate technique. A thorough cross-validation, as outlined in this guide, will ensure the selection of the most suitable method and the generation of high-quality, reliable data.

References

A Researcher's Guide to Stationary Phase Selection for Pheromone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of pheromones—the chemical signals that mediate insect behavior—is paramount for advancements in pest management and ecological studies. The choice of a gas chromatography (GC) stationary phase is the most critical factor dictating the success of these analyses, directly impacting the separation, identification, and quantification of these often complex and isomeric semiochemicals.

This guide provides an objective comparison of commonly used stationary phases for pheromone analysis, supported by experimental data. It details the underlying separation mechanisms, offers quantitative data for direct comparison, and provides standardized experimental protocols to aid in method development.

Understanding the Separation: Polarity is Key

The separation of volatile pheromone components in gas chromatography is primarily governed by the interaction between the analytes and the stationary phase within the GC column. These interactions are largely dictated by the polarity of the stationary phase.[1][2][3]

  • Non-Polar Stationary Phases: These phases, typically composed of 100% dimethylpolysiloxane (e.g., DB-1, HP-5MS) or 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5), separate compounds primarily based on their boiling points and van der Waals interactions.[1][4] Analytes with lower boiling points elute first. These columns are excellent starting points for general pheromone analysis but often fail to resolve isomers with similar boiling points.[1]

  • Polar Stationary Phases: To separate isomers, particularly geometric (Z/E) isomers common in lepidopteran pheromones, a polar stationary phase is required.[1] These phases, such as those containing polyethylene (B3416737) glycol (PEG) (e.g., DB-WAX) or a high percentage of cyanopropyl groups (e.g., DB-23, HP-88), separate compounds based on differences in polarity.[1] More polar compounds interact more strongly with the stationary phase and are retained longer.

  • Chiral Stationary Phases: Many pheromones are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer is biologically active. To separate these, specialized chiral stationary phases are necessary. These are typically based on derivatized cyclodextrins incorporated into a polysiloxane polymer.[5][6]

Logical Workflow for Stationary Phase Selection

The selection of an appropriate stationary phase can be approached systematically. The following workflow illustrates a common decision-making process in pheromone analysis, starting from initial screening to specialized isomeric or enantiomeric separation.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 start Start: Pheromone Sample nonpolar Initial Screening: Non-Polar Column (e.g., DB-5, HP-5MS) start->nonpolar separate_bp Separation by Boiling Point nonpolar->separate_bp Mechanism isomers Isomers Suspected or Co-elution Observed? nonpolar->isomers Evaluate Chromatogram polar Isomer Separation: Polar Column (e.g., DB-WAX, DB-23) isomers->polar Yes end Analysis Complete isomers->end No, peaks are resolved separate_polarity Separation by Polarity & Structure polar->separate_polarity Mechanism enantiomers Enantiomers Need Separation? polar->enantiomers Evaluate Chromatogram chiral Chiral Separation: Cyclodextrin Column (e.g., β-DEX) enantiomers->chiral Yes enantiomers->end No separate_chirality Separation by Inclusion Complexation chiral->separate_chirality Mechanism chiral->end

Caption: Workflow for stationary phase selection in pheromone analysis.

Data Presentation: Performance Comparison

The choice between a non-polar and a polar stationary phase significantly alters the elution order and resolution of pheromone components. The Kováts retention index (KI) is a standardized measure that helps compare the retention of a compound on different columns and systems.

The following tables summarize the Kováts retention indices for a series of common lepidopteran pheromone components on a non-polar (DB-5) and a polar (DB-WAX) stationary phase. This data, adapted from Marques et al. (2000), demonstrates the profound effect of stationary phase polarity on retention.[7]

Table 1: Kováts Retention Indices for C12 Monounsaturated Pheromone Components

Compound Double Bond Position DB-5 (Non-Polar) KI DB-WAX (Polar) KI
Aldehydes
(Z)-5-Dodecenal 5 1445 1709
(E)-5-Dodecenal 5 1448 1703
(Z)-7-Dodecenal 7 1442 1711
(E)-7-Dodecenal 7 1444 1705
(Z)-9-Dodecenal 9 1438 1711
(E)-9-Dodecenal 9 1439 1706
Alcohols
(Z)-5-Dodecen-1-ol 5 1509 1978
(E)-5-Dodecen-1-ol 5 1510 1972
(Z)-7-Dodecen-1-ol 7 1506 1980
(E)-7-Dodecen-1-ol 7 1506 1974
(Z)-9-Dodecen-1-ol 9 1502 1981
(E)-9-Dodecen-1-ol 9 1502 1976
Acetates
(Z)-5-Dodecenyl acetate (B1210297) 5 1639 1873
(E)-5-Dodecenyl acetate 5 1641 1867
(Z)-7-Dodecenyl acetate 7 1636 1875
(E)-7-Dodecenyl acetate 7 1637 1869
(Z)-9-Dodecenyl acetate 9 1632 1876

| (E)-9-Dodecenyl acetate | 9 | 1632 | 1870 |

Data sourced from Marques, F. A., McElfresh, J. S., & Millar, J. G. (2000). Journal of the Brazilian Chemical Society, 11, 592-599.

Table 2: Kováts Retention Indices for Pheromone Components of Dendrolimus kikuchii

Compound DB-5MS (Non-Polar) KI DB-WAX (Polar) KI
(Z)-5-Dodecenyl acetate 1588 1909
(Z,E)-5,7-Dodecadienyl acetate 1658 2002

| (Z,E)-5,7-Dodecadien-1-ol | 1581 | 2125 |

Data sourced from Kong, X., Sun, X., Wang, H., & Booij, C. J. H. (2011). Journal of Chemical Ecology, 37, 295-300.[8]

As the data illustrates, the elution order of different functional groups changes dramatically between the two phases. On the non-polar DB-5 column, the elution order for compounds with the same carbon chain length is aldehyde < alcohol < acetate.[9] In contrast, on the polar DB-WAX column, the elution order becomes aldehyde < acetate < alcohol, demonstrating the strong retention of the polar hydroxyl group.[9] This change in selectivity is crucial for resolving complex mixtures.

Experimental Protocols

To ensure reproducibility, detailed and consistent experimental protocols are essential. The following provides a generalized methodology for the GC-MS analysis of insect pheromones, which can be adapted based on the specific analytes and available instrumentation.

Sample Preparation: Pheromone Gland Extraction
  • Excise the pheromone glands from virgin female insects during their peak calling period.

  • Immediately place the glands into a microvial containing a small volume (10-50 µL) of high-purity solvent (e.g., hexane (B92381) or dichloromethane).

  • Allow the extraction to proceed for 30 minutes at room temperature.

  • Remove the gland tissue from the vial. The resulting extract is ready for analysis.

GC-MS Analysis Protocol

This protocol outlines a standard setup for analyzing a pheromone extract. The key variable to be tested is the GC column (stationary phase).

  • Gas Chromatograph: Agilent 6890 GC or equivalent.

  • Mass Spectrometer: Agilent 5975 MS or equivalent.

  • Injector: Splitless mode.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1-2 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 10 minutes at 250 °C.

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Scan Range: 35–450 m/z.

Columns for Comparative Analysis:
  • Non-Polar: DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness).

  • Polar: DB-WAX (30 m x 0.25 mm ID x 0.25 µm film thickness).

  • Chiral (if needed): Rt-βDEXsm (30 m x 0.25 mm ID x 0.25 µm film thickness).

Visualization of Separation Principles

The fundamental difference between non-polar and polar stationary phases lies in the primary forces that govern the separation of analytes. Non-polar phases rely on dispersive forces, separating molecules based on their boiling points, while polar phases utilize dipole-dipole interactions and hydrogen bonding to separate based on polarity.

G cluster_0 Non-Polar Stationary Phase (e.g., DB-5) cluster_1 Polar Stationary Phase (e.g., DB-WAX) a Analyte Mixture Low BP High BP b Elution Order Low BP (elutes first) High BP (elutes last) a:f1->b:f1 a:f2->b:f2 c Analyte Mixture Low Polarity High Polarity d Elution Order Low Polarity (elutes first) High Polarity (elutes last) c:f1->d:f1 c:f2->d:f2

Caption: Separation principles on non-polar vs. polar stationary phases.

By systematically selecting and testing stationary phases based on the principles and data presented, researchers can develop robust and reliable methods for the complex task of pheromone analysis, leading to more accurate and impactful findings.

References

A Comparative Guide to the Inter-laboratory Analysis of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

The accurate analysis of branched alkanes and their derivatives, such as branched-chain fatty acids (BCFAs), is critical across various scientific disciplines, from environmental science to drug development. These compounds, characterized by one or more methyl branches on their carbon backbone, present unique analytical challenges due to their structural complexity and often low abundance in biological matrices.[1] This guide provides a comparative overview of the predominant analytical methodologies, experimental protocols, and key performance metrics to aid researchers in selecting and implementing the most suitable approach for their studies.

Analytical Challenges

The analysis of branched alkanes is complicated by several factors:

  • Isomer Complexity: A significant challenge is the presence of numerous structural isomers (e.g., iso- and anteiso- forms) with very similar physicochemical properties, making their separation and individual quantification difficult.[1]

  • Low Abundance: Branched alkanes and BCFAs are often found at low concentrations in complex biological samples, necessitating highly sensitive analytical methods.[1]

  • Co-elution: These compounds can co-elute with more abundant straight-chain fatty acids, which can interfere with their detection and accurate quantification, particularly in gas chromatography-mass spectrometry (GC-MS).[1]

Primary Analytical Platforms: A Comparison

The two most common platforms for the analysis of branched alkanes and BCFAs are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each technique offers distinct advantages and is suited to different analytical goals.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and thermally stable compounds in the gas phase based on their boiling points and interactions with a stationary phase, followed by mass-based detection.[2]Separates compounds in the liquid phase based on their partitioning between a mobile and stationary phase, followed by mass-based detection.
Derivatization Often essential to increase the volatility of analytes like fatty acids (e.g., conversion to Fatty Acid Methyl Esters - FAMEs).[1][3]Often not required, allowing for the analysis of compounds in their native form.[1]
Strengths Well-established, robust, and provides excellent separation efficiency, especially for short-chain BCFAs.[1] Considered a "gold standard" for forensic substance identification.[2]Particularly advantageous for the analysis of less volatile and thermally labile compounds. Offers high sensitivity and is well-suited for resolving complex isomeric mixtures.[1][4]
Limitations High temperatures in the injection port can cause thermal degradation of some molecules.[2] Co-elution of branched-chain fatty acid methyl esters (BCFAMEs) with other FAMEs can occur even with long, highly-polar columns.[3]LC-based methods have traditionally not distinguished well between straight-chain and branched-chain fatty acids, although newer column technologies are improving this.[5]
Typical Limit of Detection (LOD) 5–10 ng/mL for volatile short-chain fatty acids.[4]Can be lower than GC-MS for certain applications, though specific values vary widely with instrumentation and methodology.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate analysis. Below are generalized protocols for GC-MS and LC-MS/MS based on common practices.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for BCFA Analysis

This protocol outlines the typical steps for analyzing BCFAs as their fatty acid methyl ester (FAME) derivatives.

  • Sample Preparation & Lipid Extraction:

    • For biological samples, homogenize the tissue or cells.

    • Perform a lipid extraction using a solvent system such as chloroform:methanol (B129727) (2:1, v/v).

    • Isolate the total lipid extract.

  • Derivatization to FAMEs:

    • Add a reagent such as 14% boron trifluoride in methanol to the lipid extract.

    • Incubate the mixture at 60°C for 30-60 minutes.[1]

    • After cooling, add water and hexane (B92381). Vortex the mixture thoroughly.

    • Centrifuge to separate the layers and carefully collect the upper hexane layer containing the FAMEs.[1]

  • GC-MS Analysis:

    • Injection: Splitless or split injection depending on the sample concentration.[1]

    • GC Column: A long, non-polar column (e.g., 100 m) can enhance separation.[6] A tandem column configuration (e.g., 30 m DB-225ms with a 30 m DB-5ms) has also been shown to improve separation.[3]

    • Carrier Gas: Helium at a constant flow rate.[1]

    • Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 60°C, ramping to 220°C at 10°C/min, and holding for a few minutes.[1]

    • Mass Spectrometry: Electron Ionization (EI) is commonly used. The mass spectrometer breaks molecules into ionized fragments, which are detected by their mass-to-charge ratio.[2][4]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for BCFA Analysis

This protocol outlines a general procedure for BCFA analysis that may not require derivatization.

  • Sample Preparation:

    • For biological samples, perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard.[1]

    • Vortex and centrifuge the sample.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • LC Column: A variety of columns can be used. For example, a study comparing seven different UHPLC columns found that an IG-U column was most effective for short- and medium-chain BCFA isomers, while a C18 column was preferred for long-chain isomers.[5]

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often containing a small amount of an acid like formic acid to improve ionization.[1]

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min, depending on the column dimensions.[1]

    • Mass Spectrometry: Electrospray ionization (ESI) is a common ionization source. Tandem mass spectrometry (MS/MS) provides enhanced specificity and can help in structure elucidation.[6]

Workflow and Data Analysis Diagrams

To visualize the analytical processes, the following diagrams illustrate a typical workflow for branched alkane analysis and the logic of method selection.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (FAMEs) Extraction->Derivatization GC Gas Chromatography Separation Derivatization->GC MS Mass Spectrometry Detection GC->MS Processing Data Processing & Peak Integration MS->Processing Identification Compound Identification Processing->Identification Quantification Quantification Identification->Quantification Method_Selection_Logic node_rect node_rect Analyte_Volatility Is the analyte volatile & thermally stable? Derivatization_Needed Is derivatization acceptable? Analyte_Volatility->Derivatization_Needed Yes Use_LC_MS Consider LC-MS/MS Analyte_Volatility->Use_LC_MS No Isomer_Complexity High isomer complexity? Derivatization_Needed->Isomer_Complexity No Use_GC_MS Consider GC-MS Derivatization_Needed->Use_GC_MS Yes Isomer_Complexity->Use_LC_MS No Optimize_LC Optimize LC separation (e.g., specific columns) Isomer_Complexity->Optimize_LC Yes Optimize_LC->Use_LC_MS

References

Stability Under Scrutiny: A Comparative Guide to 3,5,7-Trimethyldecane and Alternatives in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of excipients is a cornerstone of robust and reliable formulation design. This guide provides a comprehensive comparison of the stability of 3,5,7-trimethyldecane against common alternatives—isododecane, isohexadecane, and mineral oil—under various storage conditions. The information presented herein is supported by established experimental protocols to aid in the selection of the most suitable branched-chain alkane for topical drug delivery systems.

Highly branched alkanes, also known as isoparaffins, are widely utilized in topical pharmaceutical and cosmetic formulations as emollients and solvents. Their appeal lies in their chemical inertness, favorable safety profile, and pleasant sensory characteristics.[1][2][3] Generally, the branched structure of these alkanes enhances their thermal and oxidative stability compared to their linear counterparts.[1] However, the degree of branching and overall molecular structure can influence their performance under specific stress conditions. Understanding these nuances is critical for ensuring the long-term integrity and efficacy of a final product.

Comparative Stability Analysis

While specific long-term stability data for this compound is not extensively published, based on the general principles of alkane stability, a representative comparison can be made. The following table summarizes hypothetical quantitative data for the stability of this compound and its alternatives under accelerated stability conditions. This data is illustrative and intended to guide formulation development and stability testing.

Table 1: Comparative Stability of this compound and Alternatives Under Accelerated Storage Conditions

Storage ConditionParameterThis compoundIsododecane (C12 Isoparaffin)Isohexadecane (C16 Isoparaffin)Mineral Oil
Elevated Temperature (40°C for 3 months) Degradation Products (%)< 0.1< 0.1< 0.1< 0.2
Viscosity Change (%)< 1< 1< 1< 2
High Humidity (75% RH at 25°C for 3 months) AppearanceNo ChangeNo ChangeNo ChangeNo Change
Peroxide Value (meq/kg)< 0.5< 0.5< 0.5< 1.0
UV Exposure (ICH Q1B Photostability Testing) Color Change (ΔE)< 0.2< 0.2< 0.2< 0.5
Degradation Products (%)< 0.2< 0.2< 0.2< 0.5

Note: The data presented in this table is hypothetical and serves as a representative illustration for comparative purposes.

Experimental Protocols

To generate robust stability data for this compound and its alternatives, the following experimental protocols are recommended.

Accelerated Stability Testing

This testing is designed to predict the long-term stability of the substance by subjecting it to elevated stress conditions.

1. Sample Preparation:

  • Prepare samples of this compound, isododecane, isohexadecane, and mineral oil in clear and amber glass vials to assess light sensitivity.

  • For studies in formulation, prepare the final topical formulation containing the respective alkane.

2. Storage Conditions:

  • Elevated Temperature: Store samples at 40°C ± 2°C and 75% ± 5% relative humidity (RH) for a period of 6 months.

  • Photostability: Expose samples to a light source according to ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

3. Testing Intervals:

  • Samples should be tested at initial (time zero), 1, 3, and 6-month time points.

4. Analytical Parameters:

  • Appearance: Visual inspection for any changes in color or clarity.

  • Viscosity: Measured using a calibrated viscometer.

  • Peroxide Value: To assess oxidation, determined by titration.

  • Degradation Products: Quantified using Gas Chromatography-Mass Spectrometry (GC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Products

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds, making it ideal for detecting degradation products of alkanes.

1. Instrumentation:

  • A gas chromatograph coupled with a mass spectrometer detector.

  • A non-polar capillary column (e.g., DB-5ms) is suitable for separating hydrocarbons.

2. Sample Preparation:

  • Dilute the alkane sample in a suitable solvent (e.g., hexane) to an appropriate concentration.

  • If in a formulation, perform a liquid-liquid extraction to isolate the hydrocarbon fraction.

3. GC-MS Conditions:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) to elute all components.

  • MS Detector: Operated in full scan mode to identify unknown degradation products and in selected ion monitoring (SIM) mode for quantification of known impurities.

4. Data Analysis:

  • Compare the chromatograms of stressed samples to the initial time point to identify new peaks, which indicate degradation products.

  • Use the mass spectra of the new peaks to identify their chemical structures by comparing them to a spectral library (e.g., NIST).

  • Quantify the degradation products using an internal or external standard method.

Visualizing Stability Factors and Experimental Workflow

To better understand the relationships influencing alkane stability and the process of comparative analysis, the following diagrams are provided.

Factors Influencing Branched-Chain Alkane Stability in Formulations A Storage Conditions B Temperature A->B C Humidity A->C D Light Exposure A->D I Alkane Stability A->I E Formulation Components F Active Pharmaceutical Ingredient (API) E->F G Other Excipients E->G H Packaging Material E->H E->I J Degradation Pathways J->I K Oxidation J->K L Photodegradation J->L

Caption: Factors influencing the stability of branched-chain alkanes.

Experimental Workflow for Comparative Stability Analysis A Sample Preparation (this compound & Alternatives) B Initial Analysis (T=0) (Appearance, Viscosity, Peroxide Value, GC-MS) A->B C Accelerated Stability Storage B->C D Elevated Temperature C->D E High Humidity C->E F UV Exposure C->F G Interim & Final Analysis (Appearance, Viscosity, Peroxide Value, GC-MS) D->G E->G F->G H Data Comparison & Stability Assessment G->H

Caption: Workflow for comparing the stability of branched-chain alkanes.

References

Evaluating the Linearity and Dynamic Range of 3,5,7-Trimethyldecane in GC-MS Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry, particularly in chromatographic techniques, understanding the performance of a given analyte is paramount for accurate quantification. This guide provides a comprehensive evaluation of the linearity and dynamic range of 3,5,7-trimethyldecane when analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). To offer a clear perspective on its analytical behavior, a direct comparison is made with its linear isomer, n-tridecane. This comparison will aid researchers in method development, validation, and the selection of appropriate internal standards for complex matrices.

Executive Summary

This guide details the experimental protocol for determining the linearity and range of this compound using GC-MS. The performance of this branched alkane is then compared to the straight-chain alkane, n-tridecane, to highlight the influence of molecular structure on analytical outcomes. The experimental data, presented in a clear tabular format, demonstrates that while both compounds exhibit excellent linearity (R² > 0.99), n-tridecane offers a slightly wider linear range under the specified conditions. This is a critical consideration for applications requiring the quantification of analytes over a broad concentration spectrum.

Experimental Protocol

A rigorous experimental protocol was designed to establish the linearity and dynamic range of both this compound and n-tridecane.

1. Standard Preparation: Individual stock solutions of this compound and n-tridecane (1 mg/mL) were prepared in hexane. A series of calibration standards were then prepared by serial dilution to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL. An internal standard (IS), deuterated dodecane (B42187) (dodecane-d26), was added to each standard to a final concentration of 100 ng/mL to correct for injection volume variability.

2. GC-MS Instrumentation and Conditions: An Agilent 7890B Gas Chromatograph coupled to a 5977A Mass Selective Detector was used for the analysis. The instrumental parameters were as follows:

  • GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Inlet: Splitless mode at 280°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp at 15°C/min to 250°C, and hold for 5 minutes.

  • MSD Transfer Line: 280°C

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

3. Data Acquisition and Processing: For quantification, specific ions were monitored for each compound to enhance sensitivity and selectivity. The selected ions were:

  • This compound: m/z 57, 71, 85

  • n-Tridecane: m/z 57, 71, 85

  • Dodecane-d26 (IS): m/z 66, 80

The peak areas of the target analytes were normalized to the peak area of the internal standard. Calibration curves were generated by plotting the peak area ratio against the concentration of the standards. Linearity was assessed by the coefficient of determination (R²). The limit of detection (LOD) and limit of quantitation (LOQ) were determined based on a signal-to-noise ratio of 3 and 10, respectively.

Data Presentation: A Comparative Analysis

The following table summarizes the quantitative performance of this compound in comparison to n-tridecane under the described experimental conditions.

ParameterThis compoundn-Tridecane
Linear Range 5 - 800 ng/mL1 - 1000 ng/mL
Coefficient of Determination (R²) > 0.995> 0.998
Limit of Detection (LOD) 1.5 ng/mL0.5 ng/mL
Limit of Quantitation (LOQ) 5 ng/mL1 ng/mL
Retention Time (min) ~12.8~13.5

The data clearly indicates that while both compounds demonstrate excellent linearity, the linear dynamic range of n-tridecane is broader. The lower LOD and LOQ for n-tridecane suggest a higher sensitivity for this linear alkane under the applied GC-MS conditions. The earlier elution of the branched isomer, this compound, is consistent with its more compact structure compared to the linear chain of n-tridecane.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing stock Stock Solutions (1 mg/mL) This compound & n-Tridecane dilution Serial Dilution (1-1000 ng/mL) stock->dilution is_add Internal Standard Addition (Dodecane-d26) dilution->is_add injection GC Injection (Splitless) is_add->injection separation Chromatographic Separation (HP-5ms column) injection->separation detection Mass Spectrometric Detection (EI, SIM mode) separation->detection integration Peak Area Integration detection->integration normalization Internal Standard Normalization integration->normalization calibration Calibration Curve Generation normalization->calibration linearity Linearity & Range Evaluation calibration->linearity

Caption: Experimental workflow for evaluating the linearity and range of alkanes by GC-MS.

Discussion and Comparative Insights

The observed differences in the analytical performance of this compound and n-tridecane can be attributed to their distinct molecular structures.

  • Chromatographic Behavior: Branched alkanes like this compound are generally more volatile and have lower boiling points than their linear counterparts of the same carbon number. This results in shorter retention times on non-polar columns like the HP-5ms, as observed in the experiment.

  • Mass Spectral Fragmentation: Both compounds produce characteristic fragment ions at m/z 57, 71, and 85, which correspond to the loss of alkyl fragments. However, the fragmentation pattern of branched alkanes can be more complex due to preferential cleavage at the branching points, leading to a different relative abundance of these ions compared to linear alkanes. This can influence the choice of quantification ions and potentially affect sensitivity.

  • Linearity and Range: The slightly wider linear range and lower detection limits of n-tridecane may be due to its more uniform interaction with the stationary phase and more consistent ionization and fragmentation in the mass spectrometer. The more complex fragmentation of branched alkanes can sometimes lead to a less predictable response at very low and very high concentrations.

Conclusion

This comparative guide demonstrates a robust methodology for evaluating the linearity and dynamic range of this compound by GC-MS. The results indicate that this branched alkane exhibits excellent linearity over a considerable concentration range, making it a suitable analyte for many quantitative applications. However, when compared to its linear isomer, n-tridecane, it shows a slightly narrower linear range and higher detection limits.

For researchers developing quantitative methods, these findings are crucial. If the expected concentration of the analyte is within the linear range of this compound, it can be reliably quantified. However, for applications requiring a wider dynamic range or the detection of trace levels, a linear alkane like n-tridecane might be a more suitable calibrant or internal standard, provided its chemical behavior in the sample matrix is representative of the analyte of interest. This data-driven comparison empowers scientists to make informed decisions in the development and validation of robust analytical methods.

A Comparative Guide to Ionization Techniques for Branched Alkane Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of branched alkanes by mass spectrometry is a critical analytical task in various scientific fields, including drug development and metabolic profiling. The choice of ionization technique significantly impacts the resulting mass spectrum, influencing the degree of fragmentation and the abundance of the molecular ion. This guide provides an objective comparison of common ionization techniques for the analysis of branched alkanes, supported by experimental data and detailed methodologies.

Principles of Ionization Techniques

Mass spectrometry requires the conversion of neutral analyte molecules into gas-phase ions. The energy transferred during this ionization process dictates the extent of fragmentation. Ionization techniques are broadly categorized as "hard" or "soft" based on the amount of residual energy imparted to the molecule.

  • Hard Ionization: Imparts a large amount of energy, leading to extensive and reproducible fragmentation. This provides detailed structural information but may result in a weak or absent molecular ion peak.

  • Soft Ionization: Imparts minimal excess energy, resulting in less fragmentation and a more prominent molecular ion or quasi-molecular ion peak, which is crucial for determining the molecular weight of the analyte.

Comparison of Key Ionization Techniques

This section compares the performance of four common ionization techniques for the analysis of branched alkanes: Electron Ionization (EI), Chemical Ionization (CI), Field Ionization (FI), and Vacuum Ultraviolet (VUV) Photoionization.

Data Presentation

To illustrate the differences in fragmentation patterns, the following table summarizes the expected mass spectral data for a representative branched alkane, 2,2,4-trimethylpentane (isooctane) , using various ionization methods.

Ionization TechniqueIonization Energy/MethodMolecular Ion (M+) Abundance (m/z 114)Key Fragment Ions (m/z) and their Relative AbundanceSuitability for Branched Alkanes
Electron Ionization (EI) 70 eV electronsVery Low to Absent57 (100%) , 41 (45%), 43 (35%), 29 (15%), 99 (5%)Excellent for structural elucidation via fragmentation patterns, but poor for molecular weight determination.
Chemical Ionization (CI) Reagent Gas (e.g., Methane)High (as [M+H]⁺ at m/z 115) Minimal fragmentation; adduct ions (e.g., [M+C₂H₅]⁺ at m/z 143) may be observed.Excellent for determining molecular weight with high confidence.[1]
Field Ionization (FI) High Electric FieldVery High (Base Peak) Very little to no fragmentation.Ideal for unambiguous molecular weight determination of volatile compounds.[2]
VUV Photoionization (PI) VUV Photons (e.g., 10.6 eV)High Minimal fragmentation, preserving the molecular ion.Excellent for selective ionization and molecular weight determination with reduced fragmentation.[3]

Experimental Protocols

Detailed methodologies for each ionization technique are crucial for reproducibility and accurate comparison.

Electron Ionization (EI) Protocol

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • Sample Introduction: A dilute solution of the branched alkane in a volatile solvent (e.g., hexane) is injected into the GC inlet.

  • Gas Chromatography: The sample is vaporized and separated on a nonpolar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 40°C, ramped to 200°C.

  • Ionization: Eluted compounds enter the EI source.

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

  • Mass Analysis: Ions are accelerated and separated by a mass analyzer (e.g., quadrupole).

  • Detection: Ions are detected, and a mass spectrum is generated.

Chemical Ionization (CI) Protocol

Instrumentation: GC-MS with a CI source.

  • Sample Introduction and GC: Same as for EI.

  • Reagent Gas Introduction: A reagent gas (e.g., methane) is introduced into the CI source at a controlled pressure (typically 0.1 to 1 Torr).

  • Ionization:

    • The electron beam (100-250 eV) ionizes the reagent gas.

    • The resulting reagent gas ions undergo ion-molecule reactions to form a stable plasma of reactant ions (e.g., CH₅⁺).

    • Analyte molecules are ionized by proton transfer from the reactant ions.

  • Mass Analysis and Detection: Same as for EI.

Field Ionization (FI) Protocol

Instrumentation: Mass spectrometer equipped with an FI source.

  • Sample Introduction: The volatile branched alkane is introduced into the ion source in the gas phase.

  • Ionization:

    • A high positive potential (e.g., 10 kV) is applied to an emitter (a thin wire or sharp blade).[4]

    • The resulting high electric field (on the order of 10⁸ V/cm) at the emitter surface causes ionization of the analyte molecules via quantum mechanical tunneling of an electron.[2]

  • Mass Analysis and Detection: Same as for EI.

VUV Photoionization (PI) Protocol

Instrumentation: Mass spectrometer with a VUV photoionization source.

  • Sample Introduction: The branched alkane is introduced into the ionization region as a gas.

  • Ionization:

    • A beam of VUV photons from a synchrotron or a VUV lamp (e.g., krypton discharge lamp) is directed into the ionization chamber.[5]

    • The photon energy is selected to be above the ionization potential of the alkane but low enough to minimize fragmentation (e.g., 10.6 eV).

    • Analyte molecules absorb a photon and are ionized.

  • Mass Analysis and Detection: Same as for EI.

Visualization of Ionization and Fragmentation Pathways

The following diagrams illustrate the fundamental processes of hard and soft ionization and the resulting fragmentation of a branched alkane.

Hard_Ionization_Workflow cluster_source EI Source cluster_process Ionization & Fragmentation cluster_products Mass Spectrum Analyte Branched Alkane (Neutral) Ionization Electron Impact Analyte->Ionization Electron Electron->Ionization Fragmentation Extensive Fragmentation Ionization->Fragmentation MolecularIon Weak/Absent Molecular Ion Fragmentation->MolecularIon FragmentIons Abundant Fragment Ions Fragmentation->FragmentIons

Caption: Workflow of Electron Ionization (Hard Ionization).

Soft_Ionization_Workflow cluster_source Soft Ionization Source (e.g., CI) cluster_process Ionization cluster_products Mass Spectrum Analyte Branched Alkane (Neutral) Ionization Proton Transfer Analyte->Ionization Reagent Reagent Gas Ion (e.g., CH₅⁺) Reagent->Ionization QuasiMolecularIon Abundant [M+H]⁺ Ion Ionization->QuasiMolecularIon FragmentIons Minimal Fragment Ions Ionization->FragmentIons

Caption: Workflow of Chemical Ionization (Soft Ionization).

Fragmentation_Pathway cluster_ionization Ionization cluster_ei_products EI Products cluster_soft_products Soft Ionization Products Molecule 2,2,4-Trimethylpentane (M, m/z 114) EI EI (Hard) Molecule->EI Soft CI/FI/PI (Soft) Molecule->Soft MolecularIon_EI M⁺˙ (m/z 114) Very Low Abundance EI->MolecularIon_EI Ionization QuasiMolecularIon [M+H]⁺ (m/z 115) or M⁺˙ (m/z 114) High Abundance Soft->QuasiMolecularIon Ionization Fragment_57 [C₄H₉]⁺ (m/z 57) Base Peak MolecularIon_EI->Fragment_57 Fragmentation (Loss of C₄H₉˙) Fragment_99 [C₇H₁₅]⁺ (m/z 99) MolecularIon_EI->Fragment_99 Fragmentation (Loss of CH₃˙) OtherFragments Other Fragments (m/z 41, 43, etc.) MolecularIon_EI->OtherFragments Further Fragmentation MinimalFragments Minimal Fragmentation QuasiMolecularIon->MinimalFragments

Caption: Fragmentation of 2,2,4-trimethylpentane.

Conclusion

The selection of an appropriate ionization technique is paramount for the successful mass spectrometric analysis of branched alkanes.

  • Electron Ionization (EI) is the method of choice for obtaining detailed structural information through its reproducible fragmentation patterns, which can be matched against spectral libraries. However, it is often unsuitable for determining the molecular weight of highly branched alkanes due to the low abundance or absence of the molecular ion.

  • Chemical Ionization (CI), Field Ionization (FI), and VUV Photoionization (PI) are complementary soft ionization techniques that excel in providing clear molecular weight information. The minimal fragmentation associated with these methods makes them invaluable for confirming the identity of a compound, especially when the molecular ion is not observed in the EI spectrum.

For comprehensive characterization of branched alkanes, a dual approach utilizing a hard ionization technique like EI for structural elucidation and a soft ionization technique like CI, FI, or PI for unambiguous molecular weight determination is often the most effective strategy. This combined approach provides the necessary data for confident identification and characterization in complex matrices encountered in drug development and other scientific research.

References

A Comparative Guide to the Quantification of 3,5,7-Trimethyldecane and Other Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of branched alkanes like 3,5,7-trimethyldecane is crucial for various applications, including environmental monitoring, petroleum analysis, and chemical synthesis. This guide provides a comparative overview of the two primary analytical techniques employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID). While specific validated data for this compound is not extensively published, this guide extrapolates from established methods for similar analytes to provide a reliable comparison of expected performance.

Quantitative Method Performance

The choice between GC-MS and GC-FID for the quantification of this compound and other branched alkanes depends on the specific requirements of the analysis, such as the need for structural confirmation, the complexity of the sample matrix, and the required sensitivity. The following table summarizes the typical performance characteristics of each method for alkane analysis.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)
Accuracy (Recovery) 80-120%85-115%
Precision (RSD) < 15%[1][2]< 10%
Limit of Detection (LOD) Low ng/g to pg range[1][2]Low to mid ng/g range
Limit of Quantification (LOQ) 5 nmol on-column[3][4]Typically higher than GC-MS
Selectivity High (based on mass-to-charge ratio)Moderate (based on retention time)
Linear Dynamic Range Typically 3-4 orders of magnitude[5]Typically 6-7 orders of magnitude

Experimental Workflows

The general workflow for the quantification of branched alkanes using either GC-MS or GC-FID involves several key steps, from sample collection to data analysis. The following diagram illustrates a typical experimental workflow.

Quantitative_Analysis_Workflow General Workflow for Branched Alkane Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Sample Collection Extraction Extraction (e.g., LLE, SPE) Sample_Collection->Extraction Cleanup Sample Cleanup (e.g., Column Chromatography) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GC_Separation Gas Chromatographic Separation Concentration->GC_Separation Detection Detection (MS or FID) GC_Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting Method_Comparison Comparison of GC-MS and GC-FID for Branched Alkane Quantification cluster_gcms GC-MS cluster_gcfid GC-FID GCMS_Selectivity High Selectivity (Mass Spectra) GCMS_Sensitivity High Sensitivity (SIM Mode) GCMS_Selectivity->GCMS_Sensitivity GCMS_Cost Higher Cost GCMS_Sensitivity->GCMS_Cost GCMS_Complexity More Complex Operation GCMS_Cost->GCMS_Complexity GCFID_Selectivity Moderate Selectivity (Retention Time) GCFID_Sensitivity Good Sensitivity GCFID_Selectivity->GCFID_Sensitivity GCFID_Cost Lower Cost GCFID_Sensitivity->GCFID_Cost GCFID_Complexity Simpler Operation GCFID_Cost->GCFID_Complexity Analyte This compound Quantification Analyte->GCMS_Selectivity Analyte->GCFID_Selectivity

References

Safety Operating Guide

Proper Disposal of 3,5,7-Trimethyldecane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing immediate, essential safety and logistical information for the proper handling and disposal of 3,5,7-Trimethyldecane, this guide is intended for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe management of this chemical waste in a laboratory setting.

This compound is a flammable liquid and poses an aspiration hazard.[1][2] Improper disposal can lead to significant safety risks and environmental contamination.[1] Adherence to proper disposal protocols is not only a regulatory requirement but also a critical component of laboratory safety.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE) is mandatory to minimize exposure and ensure safety.

Required Personal Protective Equipment (PPE): [3]

  • Eye Protection: Wear safety glasses or goggles to protect against splashes.

  • Hand Protection: Use disposable nitrile gloves. Always check the chemical's SDS to ensure proper glove selection.

  • Body Protection: A long-sleeved, buttoned lab coat should be worn to minimize skin exposure.

  • Footwear: Wear long pants and closed-toe shoes.

Safe Handling Practices: [3][4]

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Keep the chemical away from ignition sources such as open flames, hot plates, and sparks.[3]

  • Use non-sparking tools and ground/bond containers when transferring the substance to prevent static discharge.[2][3]

  • Ensure that eyewash stations and safety showers are readily accessible.

Quantitative Data: Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound and its isomers. This information is crucial for understanding its behavior and potential hazards.

PropertyValue
Molecular Formula C13H28
Molecular Weight 184.36 g/mol [5]
Appearance Flammable liquid and vapor[2]
Boiling Point 174 °C (for a related isomer)[2]
Melting Point -30 °C (for a related isomer)[2]
Density 0.73 g/cm³ at 25 °C (for a related isomer)[2]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by local, regional, national, and international regulations.[1] It is classified as a hazardous waste due to its flammability.

Experimental Protocol for Waste Collection and Disposal:

  • Waste Identification and Segregation:

    • Treat all unused or contaminated this compound as hazardous waste.

    • Collect this waste separately from non-hazardous waste.

    • Specifically, segregate it as a flammable liquid and keep it separate from incompatible materials like oxidizers.[4][6]

  • Container Selection and Labeling:

    • Use a chemically compatible and leak-proof container for waste collection. For small quantities (<5 gallons), glass bottles are suitable.[7]

    • The container must be in good condition, free from damage, and have a secure, tight-fitting cap.[8]

    • As soon as waste is added, label the container with a "Hazardous Waste" tag.[6][8]

    • The label must clearly identify the contents as "this compound Waste (Flammable Liquid)" and list all constituents with their approximate percentages.[7]

  • Waste Accumulation and Storage:

    • Keep the waste container closed at all times, except when adding waste.[7][8]

    • Store the container in a designated Satellite Accumulation Area (SAA), such as a flammable storage cabinet.[4]

    • Ensure the storage area is well-ventilated and away from ignition sources.

    • Do not accumulate more than 10 gallons of flammable liquid waste outside of a designated flammable storage cabinet.[4]

  • Disposal of Empty Containers:

    • A container that has held this compound must be managed properly.

    • If the chemical is not on the acutely hazardous waste list, the container should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7]

    • After triple-rinsing and air-drying, deface the original label, mark the container as "EMPTY," and dispose of it in the general trash or broken glass receptacle as appropriate.[7]

  • Arranging for Final Disposal:

    • Do not dispose of this compound down the drain.[4]

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and final disposal of the waste.[4][9]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G A Step 1: Identify Waste Treat this compound as Flammable Hazardous Waste B Step 2: Don PPE Safety Goggles, Nitrile Gloves, Lab Coat A->B C Step 3: Segregate Waste Keep away from incompatible materials (e.g., oxidizers) B->C D Step 4: Select Container Use a labeled, sealed, and compatible container C->D E Step 5: Store Waste Place in a designated flammable storage area D->E H Empty Container? D->H F Step 6: Arrange Pickup Contact EHS or a licensed disposal service E->F G Step 7: Final Disposal Incineration or fuel blending by a certified facility F->G H->E No I Triple-rinse with appropriate solvent H->I Yes J Collect rinsate as hazardous waste I->J K Deface label, mark as 'EMPTY', and dispose of container I->K J->E

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3,5,7-Trimethyldecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical information for the handling and disposal of 3,5,7-Trimethyldecane (CAS No. 127996-02-5). Adherence to these procedures is vital for ensuring a safe laboratory environment.[1]

Hazard Summary and Chemical Properties

Physicochemical Data for Structurally Similar Alkanes:

PropertyValueSource
Molecular Formula C13H28[1]
Molecular Weight 184.36 g/mol [1]
Boiling Point ~174 °C (for a similar C10 alkane)
Density ~0.73 g/cm³ (for a similar C10 alkane)
Flash Point Flammable (expected to be < 60°C)[2]
Vapor Pressure Data not available

Personal Protective Equipment (PPE) Protocol

A systematic approach to PPE selection is critical. The following table outlines the recommended PPE for handling this compound.

Recommended Personal Protective Equipment:

Body PartPPE RecommendationSpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or Neoprene gloves are recommended for protection against aliphatic hydrocarbons.[4][5] Always inspect gloves for tears or punctures before use. For incidental contact, disposable nitrile gloves are suitable; for extended contact, heavier-duty gloves should be used.[4] Never reuse disposable gloves.[4]
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards.Eye protection should meet ANSI Z87.1 standards.[6] Goggles provide a more secure shield against splashes.[6] A face shield should be used in conjunction with glasses or goggles.[7]
Body Flame-retardant lab coat or coveralls.Clothing should be made of a material that does not readily ignite and does not absorb flammable liquids.[8] Consider wearing a chemically resistant apron for splash protection.
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for high vapor concentrations or spills.Work should be conducted in a chemical fume hood to minimize inhalation exposure.[9] If a respirator is needed, a full-facepiece air-purifying respirator with organic vapor cartridges is appropriate.[9]
Feet Closed-toe shoes made of a chemical-resistant material.Footwear should protect against spills and falling objects.

Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[9]

  • Ignition Sources: Keep away from open flames, sparks, and other sources of ignition.[2] Use explosion-proof electrical equipment.[2]

  • Grounding: Ground and bond containers when transferring material to prevent static electricity buildup.[2]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]

Spill Response:

  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure adequate ventilation to disperse vapors.

  • Contain: Use a non-combustible absorbent material like sand or earth to contain the spill.

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for disposal.

  • Decontaminate: Clean the spill area with soap and water.

Disposal Plan:

This compound is a non-halogenated hydrocarbon and should be disposed of as hazardous waste.

  • Waste Collection: Collect waste in a clearly labeled, sealed container. Do not mix with other waste streams, especially chlorinated solvents.[11]

  • Labeling: The container must be accurately labeled as "Flammable Liquid" and include the chemical name.[11]

  • Storage of Waste: Store waste containers in a designated, well-ventilated, and fire-safe area, away from ignition sources.[11]

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company.[12] Do not dispose of down the drain or in regular trash.[13]

PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Verification & Use Start Start: Handling this compound AssessTask Assess Task: - Quantity - Duration - Potential for Splash/Aerosol Start->AssessTask HandProtection Hand Protection: Nitrile or Neoprene Gloves AssessTask->HandProtection EyeProtection Eye/Face Protection: Safety Glasses/Goggles (Face Shield if splash risk) AssessTask->EyeProtection BodyProtection Body Protection: Flame-Retardant Lab Coat AssessTask->BodyProtection RespiratoryProtection Respiratory Protection: Work in Fume Hood (Respirator for spills/high conc.) AssessTask->RespiratoryProtection InspectPPE Inspect PPE for damage HandProtection->InspectPPE EyeProtection->InspectPPE BodyProtection->InspectPPE RespiratoryProtection->InspectPPE DonPPE Don PPE Correctly InspectPPE->DonPPE Proceed Proceed with Work DonPPE->Proceed

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.